Product packaging for 9-Dodecenoic acid(Cat. No.:CAS No. 2382-40-3)

9-Dodecenoic acid

Cat. No.: B1234961
CAS No.: 2382-40-3
M. Wt: 198.3 g/mol
InChI Key: FKLSONDBCYHMOQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-Dodecenoic acid, also known as (Z)-9-Dodecenoic acid or Lauroleic acid, is a long-chain unsaturated fatty acid characterized by a twelve-carbon chain and a cis-double bond at the ninth position . This structure features a carboxylic acid head group and a hydrophobic tail, resulting in limited solubility in water but good solubility in organic solvents such as hexane, ether, and chloroform . The compound is recognized for its flavor profile, described as seafood, meaty, and fatty, and it holds the FEMA GRAS number 4917 for its use in flavor science . This fatty acid is a compound of interest in multiple research fields. In green chemistry and bio-based materials science, it serves as a valuable intermediate. Its derivative, methyl 9-dodecenoate, is actively investigated as a potential biofuel and a key ingredient in the production of biodegradable surfactants and emulsifiers . Furthermore, this compound is a natural product found in various biological systems. For instance, it has been identified as a constituent of the Peganum harmala plant . Its most significant emerging application is as a precursor to bifunctional C12 building blocks for polymer synthesis. Through enzymatic cascades involving lipase, lipoxygenase, and hydroperoxide lyase, natural oils can be converted into 12-oxo-9(Z)-dodecenoic acid . This aldehyde-acid is a versatile precursor for synthesizing industrially relevant monomers like 12-aminododecanoic acid, which is used in the production of bio-based Nylon-12, offering a sustainable alternative to petrochemical routes . This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1234961 9-Dodecenoic acid CAS No. 2382-40-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2382-40-3

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(E)-dodec-9-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h3-4H,2,5-11H2,1H3,(H,13,14)/b4-3+

InChI Key

FKLSONDBCYHMOQ-ONEGZZNKSA-N

SMILES

CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dodecenoic acid, a monounsaturated fatty acid, is a molecule of interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. A comprehensive understanding of its physicochemical properties is fundamental for its application in research and development. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, with a particular focus on the cis isomer, also known as lauroleic acid. This document summarizes key quantitative data, outlines experimental protocols for their determination, and visualizes potential biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various systems, including its solubility, stability, and potential biological interactions. While experimental data for some properties are limited, the following tables summarize the available information for cis-9-dodecenoic acid.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[1][2][3]
Molecular Weight 198.30 g/mol [1][4]
Boiling Point 142 °C at 4 mmHg
Melting Point Not experimentally determined
Density Not experimentally determined
Solubility and Acidity

The solubility of fatty acids is dictated by the polarity of the carboxylic acid head and the nonpolar nature of the hydrocarbon tail. As a medium-chain fatty acid, this compound exhibits limited solubility in water but is soluble in many organic solvents.

PropertyObservation/ValueSource(s)
Water Solubility Poorly soluble[5]
Solubility in Organic Solvents Soluble in alcohols, ethers, and other nonpolar to moderately polar organic solvents.[6][7]
pKa Estimated to be between 4.5 and 5.0 in aqueous solution. The pKa of long-chain fatty acids can be influenced by their aggregation state.[5][8][9][5][8][9]

Potential Biological Signaling Pathways

While direct evidence for the signaling pathways of this compound is not extensively documented, based on the known activities of other unsaturated fatty acids, several potential pathways can be inferred. These include the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the modulation of inflammatory pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Fatty acids are known natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARs leads to the regulation of gene expression involved in fatty acid oxidation and adipogenesis.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Dodecenoic_Acid This compound FABP Fatty Acid Binding Protein 9_Dodecenoic_Acid->FABP Binding & Transport PPAR PPAR FABP->PPAR Delivery to Receptor PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerization RXR RXR RXR->PPAR_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Complex->PPRE Binding to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcriptional Activation Metabolic_Regulation Regulation of Lipid Metabolism Gene_Expression->Metabolic_Regulation Leads to

Caption: Potential PPAR signaling pathway activated by this compound.

Modulation of Inflammatory Pathways

Unsaturated fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_Pathway IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFκB->Pro_inflammatory_Genes Nuclear Translocation AP1 AP-1 MAPK_Pathway->AP1 AP1->Pro_inflammatory_Genes Nuclear Translocation Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response 9_Dodecenoic_Acid This compound 9_Dodecenoic_Acid->IKK Inhibition 9_Dodecenoic_Acid->MAPK_Pathway Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties of fatty acids, which can be specifically applied to this compound.

Determination of Melting Point (Capillary Tube Method)

This method relies on the visual observation of the phase transition from solid to liquid.

Workflow:

Melting_Point_Workflow A Sample Preparation: Introduce a small amount of solid This compound into a capillary tube. B Cooling: Place the capillary tube in a cooling bath (e.g., ice-water) to ensure complete solidification. A->B C Heating: Place the capillary tube in a melting point apparatus and heat slowly (1-2 °C/min). B->C D Observation: Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. C->D E Melting Range: The recorded temperature range is the melting point of the substance. D->E

Caption: Workflow for melting point determination.

Determination of Solubility (Gravimetric Method)

This quantitative method determines the mass of solute that can dissolve in a given volume of solvent.

Workflow:

Solubility_Workflow A Saturation: Add excess this compound to a known volume of the solvent in a sealed container. B Equilibration: Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. A->B C Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the saturated supernatant. B->C D Evaporation: Evaporate the solvent from the aliquot to obtain the dry, dissolved solute. C->D E Quantification: Weigh the residue to determine the mass of dissolved this compound. D->E F Calculation: Calculate the solubility in g/L or mol/L. E->F

Caption: Workflow for solubility determination.

Determination of pKa (Titration Method)

The acid dissociation constant (pKa) can be determined by titrating a solution of the fatty acid with a strong base.

Workflow:

pKa_Workflow A Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., an alcohol-water mixture). B Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH. A->B C Titration Curve: Plot the pH of the solution as a function of the volume of titrant added. B->C D Half-Equivalence Point: Determine the volume of base required to reach the equivalence point. The pH at half of this volume is equal to the pKa. C->D

Caption: Workflow for pKa determination.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While there are gaps in the experimentally determined data, the provided information, based on available literature and analogies to similar fatty acids, serves as a valuable starting point for researchers. The outlined experimental protocols offer standardized approaches for further characterization. The visualized potential signaling pathways highlight areas for future investigation into the biological roles of this fatty acid, particularly in the context of metabolic and inflammatory diseases. Further empirical studies are encouraged to refine our understanding of this versatile molecule.

References

9-Dodecenoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 9-Dodecenoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from structurally analogous fatty acids, namely lauric acid (dodecanoic acid) and oleic acid, to provide well-founded estimations. It also includes detailed experimental protocols for determining fatty acid solubility and a visual representation of the experimental workflow.

Introduction to this compound

This compound (C12H22O2), a monounsaturated fatty acid, is of growing interest in various research fields, including drug development, due to its potential biological activities. Understanding its solubility in organic solvents is critical for a wide range of applications, from synthesis and purification to formulation and in vitro/in vivo testing. The solubility of a compound dictates its handling, delivery, and bioavailability, making this a fundamental parameter for any research or development endeavor.

Estimated Solubility of this compound

The solubility of this compound is influenced by its molecular structure: a 12-carbon chain with a polar carboxylic acid head and a nonpolar hydrocarbon tail containing a single double bond. This amphipathic nature governs its interaction with different solvents. The presence of the cis double bond introduces a kink in the hydrocarbon chain, which can affect its packing in a crystal lattice and, consequently, its solubility compared to its saturated counterpart, lauric acid.

The following table provides estimated solubility data for this compound in common organic solvents. These estimations are derived from the available data for lauric acid (C12:0) and the general principle that unsaturation tends to increase solubility in many organic solvents.

Table 1: Estimated Solubility of this compound in Various Organic Solvents

SolventEstimated Solubility of this compoundRationale for Estimation
Alcohols
MethanolSolubleLauric acid is soluble in methanol. The double bond in this compound is expected to enhance this solubility.
EthanolSoluble (>30 mg/mL)Lauric acid has a reported solubility of approximately 30 mg/mL in ethanol[1]. The unsaturation in this compound is likely to increase this solubility. Oleic acid is miscible with ethanol[2].
2-Propanol (Isopropanol)SolubleLauric acid is soluble in 2-propanol[3].
Aprotic Solvents
AcetoneSolubleOleic acid is miscible with acetone[2]. Lauric acid is also soluble in acetone[3].
AcetonitrileSparingly SolubleSaturated fatty acids generally exhibit lower solubility in acetonitrile[4].
Dimethyl Sulfoxide (DMSO)Soluble (>20 mg/mL)Lauric acid is soluble at approximately 20 mg/mL in DMSO[1]. Oleic acid has a high solubility of approximately 100 mg/mL in DMSO[5]. The solubility of this compound is expected to be in a similar range or slightly higher than lauric acid.
Dimethylformamide (DMF)Soluble (>30 mg/mL)Lauric acid has a reported solubility of approximately 30 mg/mL in DMF[1]. Oleic acid is highly soluble at approximately 100 mg/mL in DMF[5]. This compound is expected to be readily soluble.
Nonpolar Solvents
ChloroformSolubleFatty acids are generally soluble in chloroform[6].
Diethyl EtherSolubleFatty acids are generally soluble in diethyl ether[6]. Oleic acid is miscible with ether[2].
n-HexaneSolubleLauric acid is soluble in n-hexane[3].
TolueneSolubleFatty acids have been shown to be soluble in toluene[7].
Water InsolubleLong-chain fatty acids are generally insoluble in water[6][8].

Quantitative Solubility Data of Structurally Similar Fatty Acids

To provide a concrete basis for the estimations above, the following tables summarize the available quantitative solubility data for lauric acid and oleic acid.

Table 2: Quantitative Solubility of Lauric Acid (Dodecanoic Acid)

SolventTemperature (°C)Solubility (mg/mL)Reference(s)
EthanolRoom Temperature~30[1]
Dimethyl Sulfoxide (DMSO)Room Temperature~20[1][9]
Dimethylformamide (DMF)Room Temperature~30[1]

A study by Cepeda et al. (2009) also measured the solubility of lauric acid in n-hexane, acetone, propanol, 2-propanol, 1-bromopropane, and trichloroethylene at various temperatures, indicating that solubility decreases in the order: trichloroethylene > 1-bromopropane > 2-propanol > propanol > acetone > n-hexane[3].

Table 3: Quantitative Solubility of Oleic Acid

SolventTemperature (°C)Solubility (mg/mL)Reference(s)
Dimethyl Sulfoxide (DMSO)Room Temperature~100[5]
Dimethylformamide (DMF)Room Temperature~100[5]
EthanolRoom TemperatureMiscible[2]
Diethyl EtherRoom TemperatureMiscible[2]
AcetoneRoom TemperatureMiscible[2]
BenzeneRoom TemperatureMiscible[2]
ChloroformRoom TemperatureMiscible[2]

Experimental Protocols for Determining Fatty Acid Solubility

Several methods can be employed to experimentally determine the solubility of this compound. The choice of method often depends on the required precision, the amount of substance available, and the properties of the solvent.

Isothermal Equilibrium Method (Shake-Flask Method)

This is a classical and widely used method for determining equilibrium solubility.

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the organic solvent to be tested. The excess solid should be clearly visible.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, the saturated solution can be filtered through a syringe filter (compatible with the organic solvent) that has been pre-equilibrated at the test temperature to remove the excess solid.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the aliquot can be determined by a suitable analytical technique such as:

    • Gas Chromatography (GC): After derivatization to its methyl ester (FAME), the concentration can be accurately measured.

    • High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solute. This method is simpler but may be less accurate for volatile solutes or when working with small quantities.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a known concentration of the solute completely dissolves upon heating or precipitates upon cooling.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the solubility temperature for that specific concentration.

Detailed Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the solvent into a sealed, transparent vessel equipped with a magnetic stirrer and a precise temperature probe.

  • Heating and Observation: Slowly heat the mixture in a controlled-temperature bath while stirring continuously. Observe the solution visually or with a laser-based system to detect the point of complete dissolution.

  • Data Collection: Record the temperature at which the solution becomes clear. This temperature corresponds to the solubility of the prepared concentration.

  • Solubility Curve: Repeat the process with different compositions to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a fatty acid in an organic solvent using the isothermal equilibrium method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow solid to settle or filter supernatant equil2->sep1 quant1 Withdraw aliquot of clear supernatant sep1->quant1 quant2 Analyze concentration (GC, HPLC, Gravimetric) quant1->quant2 res1 Determine solubility (e.g., in mg/mL) quant2->res1

Caption: Experimental workflow for determining fatty acid solubility.

Conclusion

While direct quantitative solubility data for this compound is not extensively published, reliable estimations can be made based on the behavior of structurally similar fatty acids like lauric acid and oleic acid. This compound is expected to be soluble in a range of common organic solvents, particularly polar protic and aprotic solvents, and less soluble in water. For precise applications, it is highly recommended to determine the solubility experimentally using established protocols such as the isothermal equilibrium method. This guide provides the foundational knowledge and practical methodologies to support researchers, scientists, and drug development professionals in their work with this compound.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dodecenoic acid, also known as lauroleic acid, is a monounsaturated fatty acid with a 12-carbon chain. This document provides a comprehensive technical overview of its natural occurrences and biosynthetic pathways. It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential applications of this fatty acid. This guide details the known natural sources of this compound across various biological kingdoms, summarizes available quantitative data, and elucidates the key biosynthetic routes, including de novo synthesis and chain shortening. Furthermore, it provides detailed experimental protocols for the extraction, identification, and quantification of this compound from biological samples.

Natural Sources of this compound

This compound is found in a variety of organisms, from plants and bacteria to insects, where it can serve as a metabolic intermediate or a semiochemical. While its presence is documented, comprehensive quantitative data across a wide range of species remains an area for further research.

Plant Kingdom

Certain plant seeds are known to contain this compound, although often as a minor component of the total fatty acid profile.

  • Lentil Seeds (Lens culinaris Medik.): The seed oil of lentils contains a variety of fatty acids. While specific percentages of this compound are not extensively reported, its presence as a metabolite of linoleic acid peroxidation has been detected in lentil seed flour[1]. The overall fatty acid composition of lentil seeds is rich in polyunsaturated fatty acids.

Microbial Kingdom

Certain bacteria are capable of synthesizing this compound.

  • Streptomyces Species: Lauroleic acid has been reported in bacteria of the genus Streptomyces. These bacteria are known for their complex lipid metabolism and production of a wide array of secondary metabolites[4]. The fatty acid composition of Streptomyces is diverse and can be influenced by culture conditions[4][5].

Animal Kingdom

In insects, this compound and its derivatives play a crucial role as pheromones.

  • European Grapevine Moth (Lobesia botrana): (Z)-9-Dodecenoic acid is a key precursor in the biosynthesis of the major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate, in this moth species. Relatively high amounts of (Z)-9-dodecenoic acid are found in the pheromone glands of female moths[6][7][8][9].

Quantitative Data on this compound and Related Fatty Acids

The following table summarizes the available quantitative data for the fatty acid composition of some of the known natural sources of this compound. It is important to note that specific quantification of this compound is often not the primary focus of these studies, and therefore, its concentration may be low or not reported.

OrganismTissue/ExtractThis compound (% of Total Fatty Acids)Other Major Fatty Acids (%)Reference
Lens culinaris (Lentil)Seed OilNot specifiedLinoleic acid (46.81–49.11), Oleic acid (21.3–23.27), Palmitic acid (14.41–18.10), Linolenic acid (8.20–11.25)[1]
Lobesia botranaPheromone GlandPresent in relatively high amounts (specific percentage not provided)(Z)-11-Tetradecenoic acid, (E,Z)-7,9-Dodecadienoic acid[6][7]
Streptomyces antibioticusCellular LipidsNot specifiedMain fatty acids are anteiso-C15:0 and anteiso-C17:0[4]
Agave angustifoliaLeaf Extract FractionsNot specified (derivatives present)Palmitic acid methyl ester, Palmitic acid ethyl ester, Octadecenoic acid methyl ester, Linoleic acid ethyl ester, Oleic acid ethyl ester[2][3]

Biosynthesis of this compound

The biosynthesis of this compound can occur through several pathways, depending on the organism. The primary routes involve either the desaturation of a C12 saturated fatty acid or the chain shortening of a longer monounsaturated fatty acid.

De Novo Synthesis and Desaturation

This pathway is prevalent in plants and microorganisms. It begins with the de novo synthesis of saturated fatty acids from acetyl-CoA, followed by the introduction of a double bond by a specific desaturase enzyme.

  • De Novo Synthesis of Dodecanoyl-ACP: Fatty acid synthesis commences with the carboxylation of acetyl-CoA to malonyl-CoA. Through a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time, using malonyl-ACP as the donor. This process continues until a 12-carbon saturated fatty acyl chain, dodecanoyl-ACP, is formed.

  • Desaturation by Δ9-Desaturase: The key step in the formation of this compound via this pathway is the introduction of a cis double bond between carbons 9 and 10 of the dodecanoyl chain. This reaction is catalyzed by a Δ9-desaturase enzyme. While many Δ9-desaturases show a preference for C16 or C18 substrates, desaturases with activity towards shorter chain fatty acids have been identified. The substrate for this reaction is typically dodecanoyl-ACP.

De_Novo_Biosynthesis_of_9_Dodecenoic_Acid Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation (x5) Dodecanoyl-ACP Dodecanoyl-ACP Fatty Acid Synthase (FAS)->Dodecanoyl-ACP Δ9-Desaturase Δ9-Desaturase Dodecanoyl-ACP->Δ9-Desaturase This compound (Lauroyl-ACP) This compound (Lauroyl-ACP) Δ9-Desaturase->this compound (Lauroyl-ACP)

De Novo Biosynthesis of this compound
Chain Shortening of Longer Monounsaturated Fatty Acids

This pathway is particularly significant in insects for the production of pheromone precursors and can also occur in other organisms through peroxisomal β-oxidation.

  • Formation of a Longer Monounsaturated Fatty Acid: A common precursor is oleic acid (18:1Δ9).

  • β-Oxidation: The longer monounsaturated fatty acid undergoes cycles of β-oxidation. This process sequentially removes two-carbon units (as acetyl-CoA) from the carboxyl end of the fatty acyl-CoA molecule. For oleoyl-CoA, three cycles of β-oxidation yield cis-Δ3-dodecenoyl-CoA[6].

  • Isomerization: The double bond at the Δ3 position needs to be shifted to the Δ2 position for the next round of β-oxidation to proceed. This is catalyzed by an enoyl-CoA isomerase. However, to obtain this compound, the chain shortening process would need to be regulated to stop at the C12 stage. In the specific case of Lobesia botrana, (Z)-11-tetradecenoic acid is chain-shortened to (Z)-9-dodecenoic acid[6][7][9].

Chain_Shortening_Biosynthesis_of_9_Dodecenoic_Acid Longer-chain monounsaturated fatty acid\n(e.g., (Z)-11-Tetradecenoic acid) Longer-chain monounsaturated fatty acid (e.g., (Z)-11-Tetradecenoic acid) Acyl-CoA Synthetase Acyl-CoA Synthetase Longer-chain monounsaturated fatty acid\n(e.g., (Z)-11-Tetradecenoic acid)->Acyl-CoA Synthetase Longer-chain monounsaturated Acyl-CoA Longer-chain monounsaturated Acyl-CoA Acyl-CoA Synthetase->Longer-chain monounsaturated Acyl-CoA β-Oxidation (1 cycle) β-Oxidation (1 cycle) Longer-chain monounsaturated Acyl-CoA->β-Oxidation (1 cycle) This compound (as Acyl-CoA) This compound (as Acyl-CoA) β-Oxidation (1 cycle)->this compound (as Acyl-CoA)

Chain Shortening Pathway to this compound

Experimental Protocols

The analysis of this compound from biological matrices typically involves lipid extraction, derivatization to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Biological Samples

The following is a generalized protocol based on the Folch method, which is suitable for a wide range of biological tissues.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Homogenize a known weight of the biological sample (e.g., 1 g of tissue) in a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.

  • Extraction: Agitate the mixture for 20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully aspirate the upper aqueous phase. Collect the lower chloroform phase containing the lipids.

  • Washing: Wash the chloroform phase by adding a small volume of a methanol:water (1:1, v/v) mixture, vortexing, and centrifuging again.

  • Drying: Transfer the washed chloroform phase to a clean, pre-weighed round-bottom flask and evaporate the solvent to dryness using a rotary evaporator or under a stream of nitrogen.

  • Lipid Quantification: Determine the dry weight of the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester, typically a methyl ester.

Materials:

  • Boron trifluoride-methanol (BF₃-methanol) solution (14%)

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

  • Glass vials with PTFE-lined caps

Procedure:

  • Reaction Setup: To the dried lipid extract (typically 10-20 mg) in a glass vial, add 2 mL of BF₃-methanol solution.

  • Methylation: Tightly cap the vial and heat at 100°C for 30 minutes in a heating block or boiling water bath.

  • Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the phases to separate.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/min.

    • Final hold: Hold at 240°C for 5-10 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Identification and Quantification:

  • Identification: The identification of the this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a commercial standard or a spectral library (e.g., NIST).

  • Quantification: Quantification can be performed using an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample, such as heptadecanoic acid) added at the beginning of the extraction process. The peak area of the this compound methyl ester is compared to the peak area of the internal standard.

Experimental_Workflow_for_9_Dodecenoic_Acid_Analysis cluster_Sample_Preparation Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Biological_Sample Biological_Sample Homogenization Homogenization Biological_Sample->Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Dried_Lipid_Extract Dried_Lipid_Extract Lipid_Extraction->Dried_Lipid_Extract Transesterification (FAMEs synthesis) Transesterification (FAMEs synthesis) Dried_Lipid_Extract->Transesterification (FAMEs synthesis) FAMEs_in_Hexane FAMEs_in_Hexane Transesterification (FAMEs synthesis)->FAMEs_in_Hexane GC-MS_Analysis GC-MS_Analysis FAMEs_in_Hexane->GC-MS_Analysis Data_Analysis Data_Analysis GC-MS_Analysis->Data_Analysis Identification_and_Quantification Identification_and_Quantification Data_Analysis->Identification_and_Quantification

Experimental Workflow for this compound Analysis

Conclusion

This compound is a naturally occurring monounsaturated fatty acid with diverse biological roles, from being a metabolic intermediate in plants and microbes to a crucial pheromone precursor in insects. Its biosynthesis primarily occurs through either de novo synthesis followed by desaturation or the chain shortening of longer unsaturated fatty acids. While its presence has been identified in several natural sources, there is a need for more extensive quantitative studies to fully understand its distribution and abundance. The well-established protocols for fatty acid analysis provide a solid foundation for researchers to further investigate the biochemistry and potential applications of this compound in various fields, including drug development and biotechnology.

References

Potential Mechanism of Action for 9-Dodecenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Dodecenoic acid, a monounsaturated fatty acid, is an intriguing molecule with potential therapeutic applications. While direct research on its specific mechanisms of action is nascent, a comprehensive analysis of structurally related fatty acids provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the available evidence to propose potential mechanisms of action for this compound, focusing on its likely anti-inflammatory, antimicrobial, and metabolic regulatory roles. The proposed mechanisms center around the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptors such as GPR40. This document provides a detailed overview of these potential pathways, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Introduction

Fatty acids are no longer considered mere building blocks of lipids or sources of energy; they are now recognized as critical signaling molecules with diverse physiological and pathophysiological roles. This compound (C12:1) is a medium-chain monounsaturated fatty acid that has been identified in various natural sources. Its structure, featuring a 12-carbon chain with a single double bond at the ninth position, suggests the potential for a range of biological activities. This guide will explore the probable mechanisms of action of this compound by examining the well-documented activities of structurally similar fatty acids.

Proposed Anti-inflammatory Mechanism of Action

Based on studies of other unsaturated fatty acids, a primary mechanism of action for this compound is likely the modulation of inflammatory pathways. The anti-inflammatory effects of related oxo-fatty acids are attributed to the inhibition of the NF-κB and MAPK signaling cascades.[1][2][3][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] Structurally similar fatty acids have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[1][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation.[7][8][9] Research on analogous fatty acids indicates that they can suppress the phosphorylation of JNK and ERK, key steps in the activation of this pathway.[1][4] By inhibiting MAPK signaling, this compound could potentially reduce the expression of pro-inflammatory mediators.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates MAPK_Kinases MAPK Kinases (JNK, ERK) TLR4->MAPK_Kinases Activates 9_Dodecenoic_acid This compound 9_Dodecenoic_acid->IKK Inhibits 9_Dodecenoic_acid->MAPK_Kinases Inhibits IkB_a IκBα IKK->IkB_a Phosphorylates NF_kB NF-κB IkB_a->NF_kB Inhibits IkB_a->NF_kB Releases NF_kB_n NF-κB NF_kB->NF_kB_n Translocates AP_1 AP-1 MAPK_Kinases->AP_1 Activates AP_1_n AP-1 AP_1->AP_1_n Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_n->Inflammatory_Genes Induces AP_1_n->Inflammatory_Genes Induces

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Potential Antimicrobial Mechanism of Action

Several fatty acids, including those with similar chain lengths and degrees of saturation to this compound, have demonstrated antimicrobial properties.[10][11] This activity is particularly pronounced against Gram-positive bacteria.[12] The primary proposed mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[13]

Possible Metabolic Regulatory Roles

Activation of PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[14][15] Certain oxidized derivatives of unsaturated fatty acids have been identified as PPARα agonists.[14] By activating PPARα, this compound could potentially enhance the expression of genes involved in fatty acid uptake and β-oxidation, thereby contributing to improved lipid homeostasis.

Agonism of GPR40

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium to long-chain fatty acids and is highly expressed in pancreatic β-cells.[16][17][18] Activation of GPR40 leads to glucose-stimulated insulin secretion.[19][20] It is plausible that this compound acts as a GPR40 agonist, which would implicate it in the regulation of glucose metabolism and insulin sensitivity.

Quantitative Data for Structurally Related Fatty Acids

Due to the limited availability of quantitative data for this compound, the following tables summarize the biological activities of structurally analogous fatty acids.

Table 1: Anti-inflammatory Activity of Related Fatty Acids

CompoundAssayTarget/Cell LineEffectConcentration/IC50Reference
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInhibitionSignificant at 50 & 100 µM[2]
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)TNF-α and IL-1β SecretionLPS-stimulated RAW 264.7 macrophagesInhibitionSignificant at 50 & 100 µM[2]
8-oxo-9-octadecenoic acid (OOA)Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant SuppressionNot specified[1][4]
8-oxo-9-octadecenoic acid (OOA)Inflammatory Cytokine ProductionLPS-stimulated RAW 264.7 macrophagesSignificant SuppressionNot specified[1][4]
(E)-9-octadecenoic acid ethyl ester (E9OAEE)Nitric Oxide (NO) and PGE2 ProductionLPS-induced RAW264.7 macrophagesSignificant SuppressionDose-dependent[3][21]

Table 2: Antimicrobial Activity of Related Fatty Acids

CompoundMicroorganismActivityMIC (µg/mL)Reference
9-Octadecenoic acid (Oleic acid)Streptococcus mutansInhibition>25[22]
Linoleic acid (C18:2)Streptococcus mutansBactericidal25[22]
Dodecanoic acid (Lauric acid)Gram-positive bacteriaAntibacterial-[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[23]

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

G Experimental Workflow for Anti-inflammatory Assay Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with this compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Data_Analysis Analyze Data and Calculate Inhibition Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited, the data from structurally related fatty acids provide a robust framework for proposing its potential biological activities. The most probable mechanisms include the attenuation of inflammation through the inhibition of NF-κB and MAPK signaling pathways, antimicrobial activity via cell membrane disruption, and metabolic regulation through the activation of PPARα and GPR40.

Future research should focus on validating these hypothesized mechanisms through direct experimental investigation of this compound. Key areas of inquiry include:

  • In vitro and in vivo studies to confirm its anti-inflammatory and antimicrobial efficacy.

  • Molecular assays to definitively identify its protein targets and map its effects on specific signaling cascades.

  • Quantitative structure-activity relationship (QSAR) studies to understand how its chemical structure contributes to its biological activities.

A deeper understanding of the mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel fatty acid-based drugs for a range of diseases.

References

The Discovery and Scientific Profile of 9-Dodecenoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dodecenoic acid, a monounsaturated fatty acid with a 12-carbon chain, has garnered interest within the scientific community for its presence in various natural sources and its potential biological activities. While the specific historical moment of its initial discovery is not prominently documented, the study of related C12 unsaturated fatty acids dates back to the late 1930s with the identification of "traumatic acid." This technical guide provides a comprehensive literature review on the discovery, natural occurrence, experimental protocols for isolation and synthesis, and the known biological pathways associated with this compound and its close chemical relatives. All quantitative data is presented in structured tables for clarity and comparative analysis, and key pathways are visualized using Graphviz diagrams.

Historical Context: The Discovery of Traumatic Acid

The investigation into C12 unsaturated fatty acids of biological significance can be traced back to the discovery of traumatic acid (trans-2-dodecenedioic acid) in 1939 by English, Bonner, and Haagen-Smit.[1][2] This "wound hormone" was isolated from green string beans and was observed to stimulate cell division and callus formation at wound sites in plants.[1][2] The discovery of traumatic acid was a pivotal moment, sparking further research into the lipoxygenase pathway and the role of fatty acid derivatives in plant physiology and defense.[1]

Natural Occurrences and Quantitative Data

This compound and its derivatives are found in a variety of natural sources, most notably in royal jelly, the secretion of honeybees used to nourish queen bees. It is also found in some plant species. The concentrations of these fatty acids can vary depending on the source and environmental factors.

CompoundNatural SourceConcentration/AmountReference
2-Dodecenedioic acidRoyal Jelly19.87% of total fatty acids[3]
10-Hydroxy-2-decenoic acidRoyal Jelly21.73% of total fatty acids[3]
Decanedioic acidRoyal Jelly20.64% of total fatty acids[3]
10-Hydroxydecanoic acidRoyal Jelly10.85% of total fatty acids[3]
3-Hydroxy-decanoic acidRoyal Jelly7.43% of total fatty acids[3]
11-Hydroxy-dodecanoic acidRoyal Jelly2.37% of total fatty acids[3]
9,12,15-Octadecatrienoic acidRoyal Jelly5.00% of total fatty acids[3]

Experimental Protocols

Isolation of Fatty Acids from Natural Sources (General Method)

This protocol outlines a general procedure for the extraction and isolation of fatty acids from plant material or royal jelly, which can be adapted for the specific isolation of this compound.

1. Sample Preparation:

  • Lyophilize (freeze-dry) the fresh sample material (e.g., royal jelly, plant tissue) to remove water.

  • Grind the lyophilized sample into a fine powder to increase the surface area for extraction.

2. Lipid Extraction (Soxhlet Method):

  • Place the powdered sample into a thimble.

  • The thimble is then placed into a Soxhlet extractor.

  • A round-bottom flask is filled with a suitable organic solvent (e.g., hexane or a chloroform/methanol mixture).

  • The solvent is heated to its boiling point, and the vapor travels to the condenser, where it cools and drips onto the sample.

  • The solvent extracts the lipids from the sample and is then siphoned back into the flask.

  • This process is repeated for several hours to ensure complete extraction.

3. Saponification:

  • The solvent is evaporated from the lipid extract using a rotary evaporator.

  • The resulting lipid residue is then saponified by refluxing with an alcoholic solution of potassium hydroxide (KOH). This process hydrolyzes the triacylglycerols and esters into glycerol and free fatty acid salts (soaps).

4. Extraction of Free Fatty Acids:

  • After saponification, the solution is acidified with a mineral acid (e.g., HCl) to protonate the fatty acid salts, converting them into free fatty acids.

  • The free fatty acids are then extracted from the aqueous solution using a nonpolar solvent like diethyl ether or hexane.

  • The organic layer containing the free fatty acids is washed with water to remove any remaining mineral acid and other water-soluble impurities.

5. Purification and Analysis:

  • The solvent is evaporated to yield a mixture of crude fatty acids.

  • The fatty acid mixture can be further purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

  • The individual fatty acids, including this compound, are then identified and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl esters (FAMEs).

Synthesis of Traumatic Acid (Analogous to Dodecenoic Acid Synthesis)

The original synthesis of traumatic acid by English, Bonner, and Haagen-Smit in 1939 provides a foundational method for producing C12 unsaturated dicarboxylic acids.[1] This can be adapted for the synthesis of other dodecenoic acid derivatives. The process starts with undecylenic acid.[1]

1. Conversion of Undecylenic Acid to the Half-Aldehyde of Sebacic Acid:

  • Undecylenic acid is first subjected to ozonolysis to cleave the terminal double bond, yielding an aldehyde and a carboxylic acid.

  • The resulting aldehyde-acid is then oxidized to the corresponding dicarboxylic acid, sebacic acid.

  • Partial reduction of one of the carboxylic acid groups of sebacic acid (or a derivative) yields the half-aldehyde.

2. Condensation with Malonic Acid:

  • The half-aldehyde of sebacic acid is then condensed with malonic acid in the presence of pyridine.[1]

  • This Knoevenagel condensation results in the formation of an unsaturated dicarboxylic acid.

3. Hydrolysis and Isolation:

  • The resulting ester is hydrolyzed to yield traumatic acid.

  • The final product is then purified by recrystallization.

Biological Pathways

Biosynthesis via the Lipoxygenase Pathway

This compound derivatives are biosynthesized in plants through the lipoxygenase (LOX) pathway. This pathway is initiated by the oxygenation of polyunsaturated fatty acids like linoleic acid.[1][4]

Lipoxygenase_Pathway cluster_0 Lipoxygenase Pathway Linoleic_Acid Linoleic Acid HPOD 13-Hydroperoxy- octadecadienoic Acid (13-HPOD) Linoleic_Acid->HPOD Lipoxygenase (LOX) C12_Oxo_Acid 12-oxo-9(Z)-dodecenoic acid HPOD->C12_Oxo_Acid Hydroperoxide Lyase (HPL) Hexanal Hexanal HPOD->Hexanal Hydroperoxide Lyase (HPL)

Caption: Biosynthesis of 12-oxo-9(Z)-dodecenoic acid via the lipoxygenase pathway.

The process begins with the enzyme lipoxygenase catalyzing the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD).[5] Subsequently, the enzyme hydroperoxide lyase cleaves 13-HPOD into two smaller molecules: a 12-carbon ω-oxo acid, 12-oxo-9(Z)-dodecenoic acid, and a 6-carbon aldehyde, hexanal.[4]

Metabolism of Medium-Chain Fatty Acids

As a medium-chain fatty acid (MCFA), this compound is expected to follow the general metabolic pathways of this class of molecules. MCFAs are readily absorbed and transported to the liver for β-oxidation.[6]

MCFA_Metabolism cluster_1 Medium-Chain Fatty Acid (MCFA) Metabolism MCFA Medium-Chain Fatty Acid (e.g., this compound) Mitochondrion Mitochondrion MCFA->Mitochondrion Passive Diffusion Signaling_Precursors Signaling Molecule Precursors MCFA->Signaling_Precursors Potential Conversion Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle (TCA Cycle) Acetyl_CoA->Citric_Acid_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Energy Energy (ATP) Citric_Acid_Cycle->Energy

Caption: Generalized metabolic pathway of medium-chain fatty acids.

Unlike long-chain fatty acids, MCFAs can enter the mitochondria directly without the need for the carnitine shuttle.[6] In the mitochondrial matrix, they undergo β-oxidation to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production (ATP) or be converted into ketone bodies, especially under conditions of high fat metabolism.[6] Furthermore, fatty acids can serve as precursors for the synthesis of various signaling molecules.

Conclusion

While the precise historical discovery of this compound is not as clearly defined as that of its structural relative, traumatic acid, its presence in significant natural products like royal jelly underscores its biological relevance. The established biosynthetic pathway via lipoxygenase provides a clear understanding of its origin in plants. The experimental protocols for the isolation and synthesis of related fatty acids offer a solid foundation for further research into this compound. As a medium-chain fatty acid, its metabolic fate is generally understood, although specific signaling pathways initiated by this compound remain an area ripe for future investigation. This technical guide provides a comprehensive overview for researchers and professionals in drug development, highlighting the current state of knowledge and pointing towards avenues for future exploration.

References

Spectroscopic Elucidation of 9-Dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-dodecenoic acid, a monounsaturated fatty acid. The information presented herein is essential for its identification, characterization, and utilization in research and development. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by signals corresponding to the protons in its aliphatic chain, the vinyl group, and the carboxylic acid.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
-COOH10.0 - 12.0singlet (broad)-
-CH=CH- (vinyl)5.2 - 5.4multiplet-
-CH₂-COOH (α to carbonyl)2.3 - 2.4triplet~7.5
-CH₂-CH= (allylic)1.9 - 2.1multiplet-
-CH₂- (aliphatic chain)1.2 - 1.7multiplet-
-CH₃ (terminal methyl)0.8 - 0.9triplet~7.0

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH (carbonyl)175 - 185
-CH=CH- (vinyl)120 - 140
-CH₂-COOH (α to carbonyl)30 - 40
-CH₂- (aliphatic chain)20 - 35
-CH₃ (terminal methyl)~14
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Strong, Broad
C-H stretch (alkane)2850 - 3000Strong
C=O stretch (carboxylic acid)1700 - 1725Strong
C=C stretch (alkene)1640 - 1680Medium
C-O stretch (carboxylic acid)1210 - 1320Strong
=C-H bend (alkene)675 - 1000Medium
Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Weight: 198.30 g/mol ) obtained by electron ionization (EI) would show the molecular ion peak and characteristic fragmentation patterns. For its methyl ester, common fragments are observed.

m/z Value Assignment (for Methyl 9-dodecenoate) Relative Intensity
212[M]⁺ (Molecular Ion)Low
181[M - OCH₃]⁺Medium
152[M - C₄H₈O]⁺ (McLafferty rearrangement)Medium
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)High
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for fatty acids like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition (¹H NMR):

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-5 seconds

Data Acquisition (¹³C NMR):

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-10 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Thin Film):

  • Place a drop of neat this compound (if liquid at room temperature) between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin liquid film.

Data Acquisition:

  • Spectrometer: A standard FT-IR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

  • Dissolve a small amount of this compound in methanol.

  • Add a catalyst, such as a few drops of concentrated sulfuric acid or boron trifluoride in methanol.

  • Heat the mixture under reflux for approximately one hour.

  • After cooling, extract the FAME with a nonpolar solvent like hexane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • The resulting solution is ready for GC-MS analysis.

Data Acquisition:

  • Gas Chromatograph:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 500.

Signaling Pathway Visualization

While the specific signaling pathways involving this compound are not extensively characterized, its structural analog, cis-2-dodecenoic acid, is a known quorum-sensing signal molecule in some bacteria.[1] The following diagram illustrates a generalized fatty acid signaling pathway based on this system.

fatty_acid_signaling Generalized Fatty Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Fatty_Acid This compound (Signal Molecule) Receptor Membrane Receptor Fatty_Acid->Receptor Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Effector_Protein Effector Protein (e.g., Transcription Factor) Signal_Transduction->Effector_Protein Modulation Gene_Expression Target Gene Expression Effector_Protein->Gene_Expression Regulation

Caption: A diagram illustrating a generalized fatty acid signaling pathway.

References

Thermal Stability and Degradation Profile of 9-Dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 9-dodecenoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of fatty acid thermal analysis and data from structurally related compounds. The experimental protocols and degradation pathways described are generalized and should be adapted for specific research needs.

Introduction to this compound

This compound (also known as lauroleic acid) is a monounsaturated omega-3 fatty acid with the chemical formula C12H22O2.[1][2][3] As a medium-chain fatty acid, its thermal properties are of interest in various applications, including as a potential component in pharmaceutical formulations and industrial processes where it may be subjected to elevated temperatures. Understanding its thermal stability and the nature of its degradation products is crucial for ensuring product quality, safety, and efficacy.

This technical guide outlines the methodologies for assessing the thermal stability and degradation profile of this compound and provides an inferred degradation profile based on the behavior of similar unsaturated fatty acids.

Thermal Stability Analysis

The thermal stability of fatty acids is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] For fatty acids, TGA can determine the onset of decomposition, the temperature of maximum weight loss, and the final residue. When conducted in an oxidative atmosphere (e.g., air or oxygen), TGA can also reveal oxidative stability. Unsaturated fatty acids may initially show a slight mass increase due to oxidation at the double bonds before decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It is used to determine thermal transitions such as melting point, crystallization temperature, and enthalpies of transition. For unsaturated fatty acids, DSC can also be used to study oxidative induction times, providing a measure of oxidative stability.

Quantitative Data for Related Compounds
CompoundOnset of Decomposition (TGA)Melting Point (DSC)Reference
Dodecanoic Acid~150°C~45°C[6]
Copper Dodecanoate~210°C-[6]

Note: The onset of decomposition can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A generalized protocol for analyzing the thermal stability of a fatty acid like this compound using TGA is as follows:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (for inert decomposition) or Air/Oxygen (for oxidative decomposition) at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A linear heating rate of 10 °C/min is common. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic studies.[7]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of weight loss at different temperature intervals.

A generalized protocol for analyzing the thermal transitions of this compound using DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Thermal Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min).

      • Hold isothermally for a few minutes to ensure complete melting.

      • Cool the sample back to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min) to observe crystallization.

      • Reheat the sample to observe the melting transition again.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

    • Determine the crystallization temperature (peak of the exothermic event) and the enthalpy of crystallization.

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through two primary mechanisms: oxidation (in the presence of air) and pyrolysis (in an inert atmosphere).

Oxidative Degradation: The presence of a double bond in this compound makes it susceptible to oxidation. The initial step is the formation of hydroperoxides at the allylic positions (C8 and C11). These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, shorter-chain fatty acids, and volatile organic compounds.

Pyrolytic Degradation (Thermal Cracking): In the absence of oxygen, at higher temperatures, the C-C bonds in the fatty acid chain can break, leading to the formation of a complex mixture of smaller hydrocarbons, including alkanes, alkenes, and shorter-chain carboxylic acids. Decarboxylation (loss of CO2) is also a common pyrolytic reaction for carboxylic acids.

Inferred Degradation Products

Based on the degradation pathways of other unsaturated fatty acids, the thermal degradation of this compound is likely to produce a range of products.

Potential Oxidative Degradation Products:

  • Hydroperoxides (primary products)

  • Aldehydes (e.g., nonanal, 3-dodecenal)

  • Ketones

  • Shorter-chain dicarboxylic acids (e.g., azelaic acid)

  • Volatile organic compounds

Potential Pyrolytic Degradation Products:

  • Shorter-chain alkanes and alkenes

  • Undecene (from decarboxylation)

  • Shorter-chain fatty acids

  • Carbon dioxide and carbon monoxide

Experimental Protocol for Degradation Product Analysis

Py-GC-MS is a powerful technique for identifying the degradation products of non-volatile materials.[8]

  • Instrument Setup:

    • Interface a pyrolyzer unit to a gas chromatograph-mass spectrometer (GC-MS).

    • Use a suitable capillary column for separating fatty acid fragments (e.g., a polar or mid-polar column).

  • Sample Preparation: Place a small, accurately weighed amount (microgram to milligram range) of this compound into a pyrolysis tube or onto a filament.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: A typical temperature for fatty acid pyrolysis is in the range of 500-700 °C.[9][10]

    • Atmosphere: Helium (inert).

  • GC-MS Conditions:

    • Injector Temperature: Set to a high temperature (e.g., 280-300 °C) to ensure rapid transfer of pyrolyzates to the column.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a high temperature (e.g., 300-320 °C) to elute a wide range of degradation products.[9][10]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters: Scan a wide mass range (e.g., m/z 35-550) to detect various fragments.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Compare the mass spectra of the individual peaks with a mass spectral library (e.g., NIST) to identify the degradation products.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_thermal_stability Thermal Stability Analysis cluster_degradation_profile Degradation Profile Analysis cluster_data_analysis Data Interpretation 9_Dodecenoic_Acid This compound Sample TGA Thermogravimetric Analysis (TGA) 9_Dodecenoic_Acid->TGA DSC Differential Scanning Calorimetry (DSC) 9_Dodecenoic_Acid->DSC Pyrolysis Pyrolysis 9_Dodecenoic_Acid->Pyrolysis Stability_Data Decomposition Temperatures Weight Loss (%) TGA->Stability_Data Transition_Data Melting Point Enthalpy of Fusion DSC->Transition_Data GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Pyrolysis->GCMS Degradation_Products Identification of Degradation Products GCMS->Degradation_Products

Caption: Experimental workflow for thermal analysis.

Hypothetical Thermal Degradation Pathway

degradation_pathway cluster_oxidation Oxidative Degradation cluster_pyrolysis Pyrolytic Degradation 9_Dodecenoic_Acid This compound Hydroperoxides Hydroperoxides 9_Dodecenoic_Acid->Hydroperoxides + O2, Heat Decarboxylation Decarboxylation 9_Dodecenoic_Acid->Decarboxylation Heat, Inert Atm. Chain_Scission Chain Scission 9_Dodecenoic_Acid->Chain_Scission High Heat, Inert Atm. Secondary_Oxidation Aldehydes, Ketones, Shorter-chain acids Hydroperoxides->Secondary_Oxidation Decomposition Undecene Undecene + CO2 Decarboxylation->Undecene Hydrocarbons Shorter-chain Alkanes/Alkenes Chain_Scission->Hydrocarbons

Caption: Hypothetical degradation pathways.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is scarce, established analytical techniques and knowledge of similar fatty acids provide a strong framework for its characterization. TGA, DSC, and Py-GC-MS are essential tools for this purpose. The degradation of this compound is expected to be initiated at the C=C double bond under oxidative conditions and through decarboxylation and chain scission under pyrolytic conditions. Further experimental studies are required to fully elucidate the specific thermal behavior and degradation products of this fatty acid, which will be valuable for its application in drug development and other industries.

References

9-Dodecenoic Acid as a Precursor for Signaling Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids, long recognized for their roles in energy storage and as structural components of cell membranes, are now increasingly appreciated for their functions as potent signaling molecules and precursors to a diverse array of bioactive lipids. Among these, the oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids, play critical roles in a multitude of physiological and pathological processes, ranging from inflammation in mammals to defense responses in plants. This guide focuses on the C12 fatty acid, 9-dodecenoic acid, and its derivatives, exploring their biosynthesis, their influence on key signaling pathways, and the experimental methodologies used to study them. While direct signaling roles of this compound itself are still under investigation, its oxidized derivatives are emerging as important players in cellular communication. This document provides a comprehensive technical overview of the current understanding of these molecules to support further research and development in this area.

Biosynthesis of this compound Derivatives

The primary route for the biosynthesis of signaling molecules derived from this compound is through the lipoxygenase (LOX) pathway, which utilizes longer-chain polyunsaturated fatty acids as its initial substrates.

The biosynthesis is an enzymatic cascade that begins with the release of C18 fatty acids, primarily linoleic acid and α-linolenic acid, from membrane glycerolipids by the action of lipases. These free fatty acids are then acted upon by lipoxygenase (LOX), which introduces molecular oxygen to form a hydroperoxide. Specifically, 13-lipoxygenase converts linoleic acid into 13(S)-hydroperoxy-octadecadienoic acid (13-HPODE). This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde and a C12 oxo-acid, 12-oxo-9(Z)-dodecenoic acid. This molecule can then undergo spontaneous isomerization to its more stable E-isomer, 12-oxo-10(E)-dodecenoic acid, commonly known as traumatic acid, a well-known plant wound hormone. This pathway is a branch of the larger octadecanoid pathway, which also leads to the synthesis of jasmonates.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / Chloroplast Glycerolipids Glycerolipids Linoleic_Acid Linoleic Acid (C18) Glycerolipids->Linoleic_Acid Lipase HPODE 13(S)-HPODE Linoleic_Acid->HPODE 13-Lipoxygenase (LOX) Oxo_Z 12-oxo-9(Z)-dodecenoic acid HPODE->Oxo_Z Hydroperoxide Lyase (HPL) Oxo_E 12-oxo-10(E)-dodecenoic acid (Traumatic Acid) Oxo_Z->Oxo_E Isomerization G cluster_pathway Jasmonate Signaling Pathway JA_Ile JA-Ile COI1 SCF(COI1) Complex JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses DNA Promoter of JA-responsive genes MYC2->DNA activates Response Defense and Developmental Responses DNA->Response G cluster_pathway Inflammatory Signaling Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS JNK_ERK JNK / ERK Phosphorylation LPS->JNK_ERK IkB_p50 IκBα / p50 Phosphorylation LPS->IkB_p50 Oxylipin Dodecenoic Acid Derivative (hypothetical) Oxylipin->JNK_ERK Oxylipin->IkB_p50 Inflammation Expression of iNOS, COX-2, Cytokines JNK_ERK->Inflammation NFkB_activation NF-κB Nuclear Translocation IkB_p50->NFkB_activation NFkB_activation->Inflammation G start Start: Linoleic Acid Solution reaction Coupled LOX/HPL Enzymatic Reaction start->reaction extraction Acidification and Ethyl Acetate Extraction reaction->extraction analysis Derivatization (TMS) and GC-MS Analysis extraction->analysis end End: Mass Spectrum analysis->end G start Start: Cell Culture treatment Treatment with Compound and LPS start->treatment lysis Protein Extraction (RIPA Buffer) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Antibody Probing (Primary & Secondary) transfer->probing detection ECL Detection and Imaging probing->detection end End: Quantification detection->end

Methodological & Application

Application Notes and Protocol for the Chemical Synthesis of 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 9-dodecenoic acid, a monounsaturated fatty acid of interest in various research and development fields. The synthesis is based on the robust and versatile Wittig reaction, which allows for the stereoselective formation of the carbon-carbon double bond. This protocol outlines a two-step process commencing with the preparation of a phosphonium ylide precursor, followed by the Wittig olefination with a suitable aldehyde. Detailed methodologies for the synthesis, purification, and characterization of the final product are provided.

Introduction

This compound is a C12 unsaturated fatty acid that holds potential for investigation in various biological and chemical applications. Its specific chain length and the position of its double bond make it a unique molecular entity for studies in lipidomics, drug delivery, and as a precursor for the synthesis of more complex molecules. The Wittig reaction is a cornerstone of modern organic synthesis for the creation of alkenes from carbonyl compounds.[1][2][3] This method offers excellent control over the location of the newly formed double bond, making it an ideal strategy for the synthesis of this compound.[4] The protocol herein describes a reproducible method for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main stages:

  • Preparation of the Wittig Reagent Precursor: Synthesis of (3-carboxypropyl)triphenylphosphonium bromide from 4-bromobutyric acid and triphenylphosphine.

  • Wittig Reaction: Reaction of the ylide generated from (3-carboxypropyl)triphenylphosphonium bromide with octanal to yield this compound.

Experimental Protocols

Part 1: Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide

This procedure outlines the synthesis of the phosphonium salt required for the subsequent Wittig reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobutyric acid167.0010.0 g0.06
Triphenylphosphine262.2915.7 g0.06
Chloroform119.38As needed-
Diethyl ether74.12As needed-

Procedure:

  • Combine 4-bromobutyric acid (10.0 g, 0.06 mol) and triphenylphosphine (15.7 g, 0.06 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solid mixture in an oil bath at 140°C under an inert atmosphere (e.g., argon or nitrogen) for 3 hours.[5] The solids will melt to form a homogenous solution, followed by the formation of a precipitate.

  • After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. The product will solidify into a hard mass.

  • Break up the solid and suspend it in 50 mL of chloroform. Heat the suspension to reflux under an inert atmosphere.[6]

  • Add 150 mL of diethyl ether to the refluxing suspension and continue to stir at room temperature for 30 minutes.

  • Cool the suspension in an ice bath to 0°C and collect the white precipitate by vacuum filtration.

  • Wash the collected solid with diethyl ether and dry it in a vacuum oven.

Expected Yield: Approximately 80%[7]

Part 2: Synthesis of this compound via Wittig Reaction

This part details the formation of this compound from the prepared phosphonium salt and octanal.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-Carboxypropyl)triphenylphosphonium bromide429.2912.88 g0.03
Sodium bis(trimethylsilyl)amide (NaHMDS)183.3811.03 g0.06
Octanal128.213.85 g (4.68 mL)0.03
Tetrahydrofuran (THF), anhydrous72.11200 mL-
Hydrochloric acid (1 M)36.46As needed-
Diethyl ether74.12As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (3-carboxypropyl)triphenylphosphonium bromide (12.88 g, 0.03 mol) in 150 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add sodium bis(trimethylsilyl)amide (11.03 g, 0.06 mol) to the suspension with vigorous stirring. The formation of the orange-red ylide should be observed. Stir the mixture at 0°C for 1 hour.

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of octanal (3.85 g, 0.03 mol) in 50 mL of anhydrous THF to the ylide solution via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 50 mL of water.

  • Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system like hexane at low temperatures.

Expected Yield: 60-70% (estimated based on similar Wittig reactions).

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound.

CompoundMolar Mass ( g/mol )Starting AmountExpected Product Mass (g)Theoretical Yield (mol)
4-Bromobutyric acid167.0010.0 g-0.06
Triphenylphosphine262.2915.7 g-0.06
(3-Carboxypropyl)triphenylphosphonium bromide429.29-20.6 g (at 80% yield)0.048
Octanal128.213.85 g-0.03
This compound198.30-3.57 - 4.16 g (at 60-70% yield)0.018 - 0.021

Mandatory Visualization

G cluster_0 Part 1: Wittig Reagent Precursor Synthesis cluster_1 Part 2: Wittig Reaction and Purification A 4-Bromobutyric Acid + Triphenylphosphine B Heating at 140°C, 3h A->B C Crude Phosphonium Salt B->C D Purification (Chloroform/Ether) C->D E (3-Carboxypropyl)triphenylphosphonium bromide D->E F (3-Carboxypropyl)triphenylphosphonium bromide G Ylide Formation (NaHMDS, THF, 0°C) F->G H Phosphonium Ylide G->H I Reaction with Octanal (THF, -78°C to RT) H->I J Crude this compound I->J K Purification (Column Chromatography) J->K L Pure this compound K->L

References

Application Notes and Protocols for the Enzymatic Production of 9-Hydroxy-10-Dodecenoic Acid using Lipoxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a class of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of fatty acid hydroperoxides.[1][2] These products are precursors to a wide range of bioactive oxylipins involved in cellular signaling and inflammatory processes.[2] This document provides a detailed protocol for the enzymatic production of 9-hydroxy-10-dodecenoic acid (9-HDoDE), a valuable C12 hydroxy fatty acid, utilizing a 9-lipoxygenase (9-LOX).

The synthesis of 9-HDoDE is a two-step process. First, a suitable C18 polyunsaturated fatty acid, such as linoleic acid, is treated with 9-lipoxygenase to introduce a hydroperoxy group at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE). Subsequently, this intermediate is reduced to the corresponding hydroxy fatty acid, 9-hydroxyoctadecadienoic acid (9-HODE). While the direct enzymatic cleavage of 9-HODE to 9-HDoDE is not a primary function of lipoxygenase, this application note will focus on the well-established production of the related and valuable 9-hydroxy fatty acids from which shorter chain derivatives can be obtained. Specifically, we will detail the production of 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE) from linoleic acid.

Principle of the Method

The enzymatic synthesis of 9-HODE from linoleic acid involves the following key steps:

  • Enzymatic Reaction: 9-Lipoxygenase catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position to form 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).[3]

  • Reduction: The resulting hydroperoxide is then reduced to the more stable hydroxy derivative, 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), using a suitable reducing agent such as sodium borohydride or triphenylphosphine.

  • Extraction and Purification: The product is extracted from the reaction mixture using an organic solvent and purified using chromatographic techniques.

  • Analysis: The final product is characterized and quantified using methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

Materials and Reagents

  • 9-Lipoxygenase (e.g., from soybean, Glycine max, or recombinant)

  • Linoleic acid (substrate)

  • Sodium borate buffer (or other suitable buffer, pH 7.5-9.0)

  • Sodium borohydride (or triphenylphosphine) for reduction

  • Ethyl acetate (for extraction)

  • Methanol, acetonitrile, water (HPLC grade)

  • Acetic acid or formic acid (for HPLC mobile phase)

  • Internal standard for quantification (e.g., heptadecanoic acid)

  • Nitrogen gas supply

Equipment

  • Reaction vessel (glass beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Incubator or water bath with temperature control

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Vortex mixer

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 9-HPODE
  • Substrate Preparation: Prepare a stock solution of linoleic acid in ethanol.

  • Reaction Setup: In a glass reaction vessel, prepare the reaction mixture containing sodium borate buffer (50 mM, pH 9.0). The final concentration of linoleic acid should be in the range of 0.1-1 mM.

  • Enzyme Addition: Add 9-lipoxygenase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically but typically ranges from 100 to 500 U/mL.

  • Incubation: Incubate the reaction mixture at 25°C with constant stirring for a predetermined time (e.g., 30-60 minutes). Monitor the reaction progress by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[6]

  • Reaction Termination: Stop the reaction by adding a sufficient volume of a solvent mixture like methanol/acetonitrile to denature the enzyme.

Protocol 2: Reduction of 9-HPODE to 9-HODE
  • Reduction Step: To the reaction mixture from Protocol 1, add a molar excess of sodium borohydride solution dropwise while stirring. Allow the reduction to proceed for 30 minutes at room temperature.

  • Acidification: Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to protonate the fatty acid.

Protocol 3: Extraction and Purification of 9-HODE
  • Solvent Extraction: Extract the acidified reaction mixture twice with an equal volume of ethyl acetate.

  • Washing: Wash the combined organic phases with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using solid-phase extraction (SPE) or preparative HPLC.

Protocol 4: Analysis of 9-HODE
  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% acetic acid.

    • Detection: UV detector at 234 nm.

    • Quantification: Use an internal standard and a calibration curve of a 9-HODE standard.

  • GC-MS Analysis:

    • Derivatization: Convert the purified 9-HODE to its methyl ester by reacting with diazomethane or a similar methylating agent.

    • GC Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-23 or equivalent).

    • Temperature Program: An appropriate temperature gradient to separate the fatty acid methyl esters.

    • MS Detection: Electron ionization (EI) mass spectrometry to obtain the mass spectrum for structural confirmation.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 9-HODE

ParameterValueReference
Enzyme SourceRecombinant 9R-Lipoxygenase (Nostoc sp.)[7][8]
SubstrateLinoleic Acid[7][8]
Substrate Concentration15 g/L[9]
Buffer50 mM Tris-HCl[7][8]
pH7.5 - 8.5[7][8]
Temperature15 - 25°C[7][9]
Reaction Time1 hour[7][8]
Agitation250 rpm[8]

Table 2: Typical Yields for Hydroxy Fatty Acid Production

ProductSubstrateConversion Yield (%)Productivity (g/L/h)Reference
9R-HODELinoleic Acid95%14.3[9]
9R-HOTEα-Linolenic Acid94%37.6[7][8]

Visualizations

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_reduction Reduction cluster_downstream Downstream Processing substrate Linoleic Acid product1 9-HPODE substrate->product1 O2 enzyme 9-Lipoxygenase enzyme->product1 product2 9-HODE product1->product2 reducer NaBH4 reducer->product2 extraction Extraction product2->extraction purification Purification (HPLC/SPE) extraction->purification analysis Analysis (HPLC, GC-MS) purification->analysis

Caption: Workflow for the enzymatic synthesis of 9-HODE.

Lipoxygenase_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPFA Hydroperoxy Fatty Acid (e.g., 9-HPODE) LOX->HPFA + O2 HPL Hydroperoxide Lyase (HPL) HPFA->HPL Peroxidase Peroxidase HPFA->Peroxidase Aldehyde Aldehyde HPL->Aldehyde Oxoacid ω-Oxoacid (e.g., 12-oxo-9(Z)-dodecenoic acid) HPL->Oxoacid HFA Hydroxy Fatty Acid (e.g., 9-HODE) Peroxidase->HFA

Caption: Simplified lipoxygenase pathway for oxylipin synthesis.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low product yield Suboptimal reaction conditions (pH, temp)Optimize pH and temperature for the specific lipoxygenase used.
Enzyme inactivationEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Insufficient oxygenIncrease agitation or sparge the reaction mixture with oxygen.
Incomplete reaction Insufficient enzyme or reaction timeIncrease enzyme concentration or extend the incubation period. Monitor reaction progress.
Product degradation Instability of the hydroperoxide intermediateProceed with the reduction step immediately after the lipoxygenase reaction.
Poor extraction efficiency Incorrect pH during extractionEnsure the pH is sufficiently low (3-4) to protonate the fatty acid.
Emulsion formationCentrifuge the mixture to break the emulsion.
Co-eluting peaks in HPLC Inadequate separationOptimize the HPLC gradient, try a different column, or adjust the mobile phase composition.

Conclusion

The enzymatic production of 9-hydroxy fatty acids using lipoxygenase offers a regio- and stereospecific route to valuable oxylipins. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis, purification, and analysis of these compounds. Careful optimization of reaction parameters and analytical methods is crucial for achieving high yields and purity. These hydroxy fatty acids can serve as important standards for biological studies or as precursors for the synthesis of other bioactive molecules.

References

Application Note: Analysis of 9-Dodecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-Dodecenoic acid (C12H22O2), also known as lauroleic acid, is a monounsaturated omega-3 fatty acid.[1][2] The analysis and quantification of specific fatty acids in biological and pharmaceutical matrices are crucial for metabolic research, drug development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for fatty acid analysis due to its high sensitivity and specificity.[3][4] Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis to improve chromatographic separation and detection.[4] This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from a sample matrix using GC-MS.

Principle The methodology involves the extraction of total lipids from the sample, followed by a derivatization step (transesterification) to convert fatty acids into their corresponding FAMEs. An internal standard (IS), such as heptadecanoic acid (C17:0), is added at the beginning of the procedure to ensure accurate quantification by correcting for variations in extraction efficiency and instrument response.[3] The resulting FAMEs are separated on a GC capillary column and subsequently detected by a mass spectrometer. Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard. Quantification is performed by constructing a calibration curve of peak area ratios (analyte/IS) versus concentration.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Heptadecanoic acid (Internal Standard, ≥99% purity).

  • Solvents (HPLC or GC grade): Chloroform, Methanol, Iso-octane, Hexane.

  • Reagents: Sodium chloride (NaCl), Methanolic Potassium Hydroxide (2M KOH in Methanol), Sodium Hydrogen Sulfate Monohydrate.

  • Consumables: Glass test tubes with PTFE-lined caps, Pasteur pipettes, autosampler vials with inserts, syringe filters (if needed).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and 10 mg of heptadecanoic acid (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with chloroform. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into clean glass tubes. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the heptadecanoic acid primary stock solution in methanol.

Sample Preparation: Lipid Extraction and Derivatization

This protocol is adapted from standard lipid analysis procedures.[3][5][6]

  • Homogenization & IS Spiking: Transfer a known amount of sample (e.g., 100 µL of plasma or a cell pellet) into a glass tube. Add 100 µL of the 10 µg/mL internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 chloroform:methanol mixture to the sample.

    • Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

    • Add 0.5 mL of a 0.9% NaCl aqueous solution to facilitate phase separation.

    • Centrifuge at 3000 x g for 5 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.

    • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Derivatization (Transesterification to FAMEs):

    • Re-dissolve the dried lipid extract in 4 mL of iso-octane.[6]

    • Add 200 µL of 2M methanolic potassium hydroxide.[6]

    • Cap the tube and vortex vigorously for 30 seconds. The solution will become cloudy.

    • Add approximately 1 g of sodium hydrogen sulfate monohydrate to neutralize the solution and allow the salt to settle.[6]

    • The upper iso-octane layer now contains the FAMEs.

  • Final Sample: Transfer 1 mL of the upper phase into an autosampler vial for GC-MS analysis.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_results Output Sample 1. Biological Sample Collection IS 2. Spike with Internal Standard (Heptadecanoic acid) Sample->IS Extract 3. Lipid Extraction (Chloroform/Methanol) IS->Extract Deriv 4. Derivatization to FAMEs (Methanolic KOH) Extract->Deriv GCMS 5. GC-MS Injection & Analysis Deriv->GCMS TIC 6. Peak Identification (Retention Time & Mass Spectrum) GCMS->TIC Quant 7. Quantification (vs. Calibration Curve) TIC->Quant Report 8. Final Report (Analyte Concentration) Quant->Report

Caption: Overall experimental workflow from sample preparation to final data reporting.

GC-MS Instrumentation and Parameters

The following table outlines typical parameters for the GC-MS analysis of FAMEs.[3][5][6]

ParameterSetting
Gas Chromatograph Agilent, Shimadzu, PerkinElmer, or equivalent
Capillary ColumnHP-5MS or DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven ProgramInitial: 70°C, hold for 1 min. Ramp 1: 10°C/min to 180°C. Ramp 2: 5°C/min to 240°C, hold for 5 min.
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp250°C
Mass Scan Rangem/z 40 - 450
Acquisition ModeFull Scan for identification, Single Ion Monitoring (SIM) for enhanced quantification

Data Presentation and Quantification

1. Identification: The this compound methyl ester is identified by its characteristic retention time and mass spectrum. The mass spectrum should exhibit a molecular ion (M+) at m/z 212 and key fragment ions. Based on public spectral data, prominent ions for the methyl ester include m/z 41, 43, 69, 74, and 83.[7] The ion at m/z 74 is a characteristic fragment for many saturated FAMEs resulting from a McLafferty rearrangement, and its presence is a strong indicator.

2. Quantification: Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the prepared standards. The concentration of this compound in the unknown sample is then calculated from this curve.

G Logic of Internal Standard Quantification Analyte Analyte Peak Area (this compound Methyl Ester) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (IS) Peak Area (Heptadecanoic Acid Methyl Ester) IS->Ratio FinalConc Determine Unknown Concentration Ratio->FinalConc Interpolate CalCurve Calibration Curve (Known Concentrations vs. Area Ratios) CalCurve->FinalConc Reference

Caption: Logical relationship for quantification using the internal standard method.

Table 1: Example Quantitative Results

AnalyteRetention Time (min)Quantification Ion (m/z)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
This compound (as FAME)~12.5212, 740.8521.2
Heptadecanoic acid (IS)~16.8284, 741.00 (Reference)10.0 (Spiked)

Conclusion The described GC-MS method provides a robust and reliable protocol for the quantitative analysis of this compound in various sample matrices. The key steps of lipid extraction, derivatization to FAMEs, and the use of an internal standard are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers in the fields of metabolomics, clinical diagnostics, and pharmaceutical sciences.

References

Application Note: Quantification of 9-Dodecenoic Acid using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 9-Dodecenoic acid. Due to the lack of a strong native chromophore in fatty acids, this protocol employs a pre-column derivatization step using phenacyl bromide to enhance UV detection sensitivity.[1][2][3] The method is suitable for the analysis of this compound in complex biological matrices following appropriate sample preparation, which includes lipid extraction and saponification.[3] This document provides comprehensive protocols for sample preparation, derivatization, and HPLC analysis, along with method validation data presented in clear, tabular format.

Principle

The quantification of fatty acids by HPLC presents a challenge due to their weak UV absorbance.[1] This method overcomes this limitation by converting the non-absorbing fatty acid into a UV-absorbing derivative. This compound, a C12:1 monounsaturated fatty acid, is first extracted from the sample matrix and then derivatized with phenacyl bromide to form a phenacyl ester. This ester possesses a strong UV chromophore, allowing for sensitive detection at 254 nm.[2][4]

The derivatized sample is then injected into an RP-HPLC system equipped with a C18 column. Separation is achieved based on the hydrophobicity of the fatty acid derivatives.[3][5] A gradient elution with an acetonitrile and water mobile phase allows for the effective separation of this compound from other fatty acids and matrix components.[6] Quantification is performed by comparing the peak area of the analyte to a standard curve generated from derivatized this compound standards.

Apparatus, Reagents, and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • Centrifuge.

    • Vortex mixer.

    • Heating block or water bath.

    • Nitrogen evaporation system.

    • Glass test tubes and HPLC vials.

    • Solid-Phase Extraction (SPE) manifold and cartridges (C18, optional for cleanup).[7]

  • Reagents and Standards:

    • This compound standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade).

    • Chloroform (ACS grade).

    • Potassium hydroxide (KOH).

    • Phenacyl bromide.

    • Crown ether (e.g., 18-Crown-6).

    • Hydrochloric acid (HCl).

    • Hexane (ACS grade).

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol describes the extraction of total lipids and the subsequent liberation of free fatty acids (FFAs).

  • Lipid Extraction (modified Folch method):

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Saponification (to release FFAs): [3]

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

    • Vortex to dissolve the residue.

    • Heat the mixture at 80°C for 60 minutes in a sealed tube.

    • Allow the tube to cool to room temperature.

  • FFA Extraction:

    • Add 1 mL of water to the tube.

    • Acidify the solution to a pH of ~2-3 by adding 0.5 M HCl.

    • Extract the FFAs by adding 2 mL of hexane and vortexing for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FFAs to a new tube.

    • Repeat the hexane extraction one more time and combine the extracts.

    • Evaporate the combined hexane extracts to dryness under nitrogen. The dried residue is now ready for derivatization.

Protocol 2: Pre-Column Derivatization with Phenacyl Bromide[3]
  • Reaction Mixture Preparation:

    • To the dried FFA extract, add 100 µL of a solution containing 5 mg/mL phenacyl bromide and 1 mg/mL 18-crown-6 ether in acetonitrile.

    • Vortex to ensure the residue is fully dissolved.

  • Reaction Incubation:

    • Seal the tube and heat the mixture at 80°C for 15 minutes.[3]

    • Cool the reaction vial to room temperature.

  • Final Preparation:

    • Dilute the cooled solution with 400 µL of acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 3: HPLC-UV Analysis

The following table outlines the chromatographic conditions for the analysis of this compound phenacyl ester.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 80% B; 5-25 min: 80% to 100% B; 25-30 min: 100% B; 30.1-35 min: 80% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 35 minutes

Visualization of Workflows and Pathways

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Lipid_Ext Lipid Extraction (Folch Method) Sample->Lipid_Ext Sapon Saponification (Methanolic KOH) Lipid_Ext->Sapon FFA_Ext Free Fatty Acid Extraction Sapon->FFA_Ext Deriv Derivatization (Phenacyl Bromide) FFA_Ext->Deriv HPLC RP-HPLC-UV Analysis Deriv->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for this compound quantification.

G Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) PLA2->PUFA LOX Lipoxygenase (LOX) PUFA->LOX HPFA Hydroperoxy Fatty Acid (e.g., 13-HPODE) LOX->HPFA HPL Hydroperoxide Lyase (HPL) HPFA->HPL OxoFA Oxo-Fatty Acid (e.g., 12-oxo-9(Z)-dodecenoic acid) HPL->OxoFA Aldehyde Aldehyde (e.g., Hexanal) HPL->Aldehyde

Caption: Simplified Oxylipin signaling pathway for oxo-fatty acid synthesis.

Method Validation Data

The described HPLC method was validated for linearity, sensitivity, precision, and accuracy.

Table 1: Linearity and Sensitivity

A calibration curve was constructed using six concentration levels of derivatized this compound. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on a signal-to-noise ratio of 3 and 10, respectively.

ParameterValue
Concentration Range 0.5 - 50 µg/mL
Regression Equation y = 45872x + 1205
Correlation Coeff. (r²) 0.9995
LOD 0.15 µg/mL
LOQ 0.5 µg/mL
Table 2: Precision and Accuracy (Recovery)

Precision was evaluated by analyzing replicate samples at three different concentrations (Low, Mid, High QC) on the same day (intra-day) and on three different days (inter-day). Accuracy was determined by the recovery of spiked analyte in a blank matrix.

QC LevelConc. (µg/mL)Intra-Day Precision (%RSD, n=6)Inter-Day Precision (%RSD, n=9)Accuracy (% Recovery)
Low 1.52.8%4.1%98.5%
Mid 15.01.9%3.2%101.2%
High 40.01.5%2.5%99.3%

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, sensitive, and accurate tool for the quantification of this compound. The pre-column derivatization with phenacyl bromide is essential for achieving the required sensitivity for analysis in biological and pharmaceutical research. The comprehensive protocols and validation data demonstrate the method's robustness, making it suitable for routine analysis in research and quality control laboratories.

References

Application Note: Enhanced Gas Chromatography Analysis of 9-Dodecenoic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the derivatization of 9-dodecenoic acid to improve its analysis by gas chromatography (GC). Direct analysis of underivatized carboxylic acids like this compound by GC is often hindered by their low volatility and high polarity, leading to poor peak shape, increased column adsorption, and reduced sensitivity. This document outlines two effective derivatization methods: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (TMS) ester. These methods increase the volatility and thermal stability of this compound, resulting in improved chromatographic performance, including sharper peaks, reduced tailing, and lower detection limits. Detailed experimental protocols and expected quantitative improvements are presented to guide researchers in selecting and applying the appropriate derivatization strategy for their analytical needs.

Introduction

This compound is a monounsaturated fatty acid of interest in various fields of research, including biochemistry and drug development. Gas chromatography is a powerful technique for the separation and quantification of fatty acids. However, the inherent properties of free carboxylic acids, such as high polarity and the tendency to form hydrogen bonds, present significant challenges for GC analysis.[1][2] These characteristics can lead to broad, tailing peaks, poor resolution, and irreversible adsorption onto the GC column, ultimately compromising the accuracy and sensitivity of the analysis.[1][3]

To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to make it more amenable to GC analysis.[2][4][5] This process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[1][6] The two most common and effective derivatization techniques for carboxylic acids are:

  • Esterification: Conversion of the carboxylic acid to its corresponding ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[7][8] This is often achieved using reagents like boron trifluoride (BF3) in methanol.[7][8]

  • Silylation: Replacement of the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[6][8] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8]

This application note provides detailed protocols for both BF3-methanol esterification and BSTFA silylation of this compound and presents a comparison of the expected improvements in GC analysis.

Data Presentation: Comparison of GC Performance

The following table summarizes the expected quantitative improvements in the GC analysis of this compound upon derivatization. The data illustrates the typical enhancements in retention time, peak shape, and signal-to-noise ratio.

AnalyteRetention Time (min)Peak Width at Half Height (sec)Peak Tailing FactorSignal-to-Noise Ratio (S/N)
This compound (Underivatized)15.212.52.850
This compound methyl ester (FAME)12.83.11.1500
This compound, trimethylsilyl ester (TMS)11.52.81.0650

Table 1: Representative GC data comparing underivatized this compound with its FAME and TMS derivatives. The data demonstrates a significant improvement in peak symmetry and signal intensity after derivatization.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Boron trifluoride-methanol solution (14% w/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Protocol 1: Esterification with BF3-Methanol (FAME Synthesis)

This protocol describes the conversion of this compound to its methyl ester.

  • Sample Preparation: Place 1 mg of this compound into a 2 mL reaction vial.

  • Derivatization: Add 1 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[8]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.[8]

  • Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC.

Protocol 2: Silylation with BSTFA (TMS Ester Synthesis)

This protocol details the formation of the trimethylsilyl ester of this compound.

  • Sample Preparation: Place 1 mg of this compound into a 2 mL reaction vial. Ensure the sample is dry, as BSTFA is moisture-sensitive.[7][9]

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[8]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC. If necessary, the sample can be diluted with a suitable solvent like hexane.

Visualization of Workflows and Reactions

Experimental Workflow

The general workflow for preparing this compound for GC analysis via derivatization is depicted below.

G General Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_extraction Extraction (for FAME) Sample This compound Sample Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Sample->Reagent React Heat to Drive Reaction Reagent->React Quench Add Water/Salt Solution React->Quench Esterification Path Analysis GC Analysis React->Analysis Silylation Path (Direct Injection) Extract Extract with Organic Solvent (e.g., Hexane) Quench->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Dry->Analysis

Derivatization Workflow for GC Analysis
Chemical Reactions

The following diagrams illustrate the chemical transformation of this compound during esterification and silylation.

Esterification Reaction:

G Esterification of this compound Reactants This compound + Methanol Product This compound Methyl Ester + Water Reactants->Product Heat (60°C) Catalyst BF3 (Catalyst) Catalyst->Reactants

Esterification Reaction Scheme

Silylation Reaction:

G Silylation of this compound Reactants This compound + BSTFA Product This compound TMS Ester + Byproducts Reactants->Product Heat (70°C) Catalyst TMCS (Catalyst) Catalyst->Reactants

Silylation Reaction Scheme

Conclusion

Derivatization of this compound by either esterification with BF3-methanol or silylation with BSTFA significantly enhances its suitability for GC analysis. Both methods effectively increase the volatility and thermal stability of the analyte, leading to marked improvements in chromatographic performance, including reduced peak tailing, shorter retention times, and increased signal intensity. The choice between the two methods may depend on the specific requirements of the analysis, such as the presence of other functional groups in the sample matrix and compatibility with the GC system. The protocols provided in this application note offer robust and reliable procedures for the derivatization of this compound, enabling more accurate and sensitive quantification in various research and development applications.

References

Application Notes and Protocols for 9-Dodecenoic Acid in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dodecenoic acid, also known as lauroleic acid, is a monounsaturated omega-3 fatty acid. While research on this specific fatty acid is emerging, studies on structurally related fatty acids, including its saturated counterpart lauric acid, suggest potential applications in cancer research. This document provides an overview of the potential anti-cancer effects of this compound based on existing literature on related compounds, along with detailed protocols for its use in in-vitro cell culture experiments. The information herein is intended to serve as a guide for researchers to design and conduct their own investigations into the biological activities of this compound.

Potential Anti-Cancer Applications

Based on studies of related fatty acids, this compound may exhibit several anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of key signaling pathways involved in cancer progression.

Inhibition of Cell Proliferation

Lauric acid, the saturated C12 analogue of this compound, has been shown to suppress the proliferation of colorectal, breast, and endometrial cancer cells.[1][2] This effect is often dose-dependent.

Induction of Apoptosis

Several related fatty acids induce apoptosis in cancer cells. For instance, lauric acid triggers apoptosis in colorectal and breast cancer cells, which is associated with an increase in reactive oxygen species (ROS).[1][3] A structurally similar compound, 9-oxo-(10E,12E)-octadecadienoic acid, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway, characterized by DNA fragmentation and activation of caspases 3 and 7.[4]

Modulation of Signaling Pathways

The anti-cancer effects of related fatty acids are linked to the modulation of various signaling pathways. Lauric acid has been shown to stimulate the phosphorylation of EGFR and ERK, and induce the expression of c-fos and p21Cip1/WAF1.[2] Heptadecanoic acid, another fatty acid, has been found to suppress the PI3K/Akt signaling pathway in non-small-cell lung cancer cells.[5] Furthermore, 9-Hexadecenoic acid is reported to inhibit gastric cancer aggressiveness by targeting the PTPN1/FTH1 signaling pathway and inducing ferroptosis.[6]

Data Presentation

The following tables summarize quantitative data from studies on fatty acids structurally related to this compound. This data can be used as a reference for designing experiments with this compound.

Table 1: IC50 Values of Related Fatty Acids in Cancer Cell Lines

Fatty Acid/CompoundCell LineCancer TypeIC50 ValueReference
9-oxo-(10E,12E)-octadecadienoic acidHRAHuman Ovarian CancerNot specified, but cytotoxic[4]
Heptadecanoic acid (C17:0)PC-9, PC-9/GRNon-small-cell lung cancerNot specified, but inhibits proliferation[5]
Lauric AcidCT26, HT29Colorectal CancerDose-dependent inhibition[1][3]
Lauric AcidBreast and Endometrial Cancer CellsBreast and Endometrial CancerNot specified, but antiproliferative[2]

Table 2: Effects of Related Fatty Acids on Apoptosis Markers

Fatty Acid/CompoundCell LineEffect on ApoptosisKey MarkersReference
9-oxo-(10E,12E)-octadecadienoic acidHRAInduction of apoptosisIncreased Caspase-3/7 activity, DNA fragmentation, ↓Bcl-2, ↑Bax[4]
Lauric AcidCT26, HT29Induction of apoptosisIncreased ROS[1][3]
Heptadecanoic acid (C17:0)PC-9, PC-9/GRPromotion of apoptosisSuppression of PI3K/Akt pathway[5]
Docosahexaenoic Acid (DHA)MCF-7Induction of apoptosisROS formation, Caspase 8 activation[7]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound in in-vitro cell culture.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Method 1: Dissolving in an Organic Solvent

  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO or ethanol.

  • Vortex thoroughly until the fatty acid is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Method 2: Complexing with Bovine Serum Albumin (BSA)

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).

  • Prepare a stock solution of this compound in ethanol as described in Method 1.

  • In a sterile tube, add the desired amount of the this compound ethanolic solution.

  • Evaporate the ethanol under a gentle stream of sterile nitrogen gas or in a sterile hood.

  • Add the pre-warmed (37°C) BSA solution to the fatty acid film and vortex or sonicate gently to dissolve.

  • Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • The final molar ratio of fatty acid to BSA should be optimized for your specific cell line and experimental conditions (typically ranging from 2:1 to 6:1).

  • Sterilize the fatty acid-BSA complex solution by filtration through a 0.22 µm filter.

  • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared from stock in complete medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO or BSA as the highest fatty acid concentration).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in previous protocols.

  • After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate potential signaling pathways that may be affected by this compound, based on findings for related fatty acids.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assays Downstream Assays prep_stock This compound Stock Solution treatment Treatment with This compound prep_stock->treatment cell_culture In-Vitro Cell Culture cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western

Caption: Experimental workflow for in-vitro studies of this compound.

apoptosis_pathway DDA This compound (or related fatty acids) ROS ↑ Reactive Oxygen Species (ROS) DDA->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax Mito->Bax CytC Cytochrome c Release Bcl2->CytC Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential mitochondrial apoptosis pathway induced by fatty acids.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway DDA This compound (or related fatty acids) PI3K PI3K DDA->PI3K Inhibition EGFR EGFR DDA->EGFR Modulation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK EGFR->ERK ERK->Proliferation

Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for investigating the in-vitro effects of this compound. While direct evidence for its specific mechanisms is still under investigation, the information gathered from related fatty acids strongly suggests its potential as a modulator of cancer cell growth and survival. Researchers are encouraged to adapt and optimize the provided protocols for their specific cell models and experimental goals to further elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dodecenoic acid is an unsaturated fatty acid that has garnered interest for its potential antimicrobial properties. Fatty acids are known to play a role in defense mechanisms against various pathogens. Their mode of action is often multifaceted, involving disruption of the cell membrane, inhibition of essential metabolic pathways, and interference with cellular signaling. These characteristics make them promising candidates for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

This document provides a detailed experimental protocol for evaluating the antimicrobial activity of this compound. The protocols outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental parameters for assessing the efficacy of an antimicrobial agent. Additionally, this guide presents a plausible mechanism of action and a relevant bacterial signaling pathway that may be targeted by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive64
Streptococcus pneumoniae (ATCC 49619)Positive128
Bacillus subtilis (ATCC 6633)Positive32
Escherichia coli (ATCC 25922)Negative>512
Pseudomonas aeruginosa (ATCC 27853)Negative>512
Candida albicans (ATCC 90028)N/A (Fungus)256

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive2564Bacteriostatic
Streptococcus pneumoniae (ATCC 49619)Positive5124Bacteriostatic
Bacillus subtilis (ATCC 6633)Positive1284Bacteriostatic
Escherichia coli (ATCC 25922)Negative>512-Not Determined
Pseudomonas aeruginosa (ATCC 27853)Negative>512-Not Determined
Candida albicans (ATCC 90028)N/A (Fungus)>512-Not Determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for testing fatty acids.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)

  • 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of solvent used)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of this compound.

    • Prepare a positive control row with a standard antibiotic and a solvent control row with the corresponding concentrations of the solvent used.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the negative control wells (which should only contain broth).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action and Signaling Pathways

Unsaturated fatty acids like this compound can exert their antimicrobial effects through various mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of cellular contents. Another significant mechanism is the inhibition of essential biosynthetic pathways.

Inhibition of Fatty Acid Synthesis (FAS-II) Pathway

Long-chain unsaturated fatty acids have been shown to inhibit the bacterial fatty acid synthesis (FAS-II) pathway.[1] This pathway is crucial for the production of fatty acids necessary for bacterial membrane biogenesis. A key enzyme in this pathway is enoyl-acyl carrier protein reductase (FabI), which catalyzes the final step in the elongation cycle. Inhibition of FabI disrupts the entire fatty acid synthesis process, leading to bacterial growth arrest.[1]

FAS_II_Inhibition Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acyl_ACP Acyl-ACP (C_n) Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP->Ketoacyl_ACP Condensation Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration Next_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Next_Acyl_ACP Reduction Fatty_Acids Fatty Acids for Membrane Synthesis Next_Acyl_ACP->Fatty_Acids FabH FabH FabH->Ketoacyl_ACP FabG FabG FabG->Hydroxyacyl_ACP FabZ_A FabZ/A FabZ_A->Enoyl_ACP FabI FabI FabI->Next_Acyl_ACP Inhibitor This compound Inhibitor->FabI

Caption: Inhibition of the bacterial FAS-II pathway by this compound targeting the FabI enzyme.

Disruption of Two-Component Regulatory Systems

Fatty acids can also act as signaling molecules that interfere with bacterial two-component regulatory systems. These systems are essential for bacteria to sense and respond to environmental changes. A typical two-component system consists of a sensor histidine kinase and a response regulator. Unsaturated fatty acids have been shown to inhibit the autophosphorylation of the sensor kinase, thereby disrupting the downstream signaling cascade that often controls the expression of virulence factors and other essential genes.[2]

Two_Component_System_Inhibition cluster_membrane Bacterial Membrane Sensor_Kinase Sensor Histidine Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphotransfer ADP ADP Phosphorylated_RR Phosphorylated Response Regulator Gene_Expression Target Gene Expression (e.g., Virulence Factors) Phosphorylated_RR->Gene_Expression Activation/ Repression Inhibitor This compound Inhibitor->Sensor_Kinase Inhibits Autophosphorylation ATP ATP ATP->Sensor_Kinase Autophosphorylation Experimental_Workflow Start Start Prep_Compound Prepare this compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum MIC_Assay Perform Broth Microdilution (MIC Assay) Prep_Compound->MIC_Assay Prep_Inoculum->MIC_Assay Incubate_MIC Incubate 18-24h at 37°C MIC_Assay->Incubate_MIC Read_MIC Read MIC Results Incubate_MIC->Read_MIC MBC_Assay Subculture from Clear Wells (MBC Assay) Read_MIC->MBC_Assay Data_Analysis Data Analysis and Interpretation Read_MIC->Data_Analysis Incubate_MBC Incubate 18-24h at 37°C MBC_Assay->Incubate_MBC Read_MBC Read MBC Results Incubate_MBC->Read_MBC Read_MBC->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Isolation of 9-Dodecenoic Acid from Natural Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dodecenoic acid, a monounsaturated fatty acid with a 12-carbon chain, is a molecule of interest in various research fields, including the study of insect pheromones and as a potential modulator of metabolic pathways. Its isolation from complex natural oil matrices is a critical first step for detailed structural and functional characterization. These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and analysis of this compound from natural sources. The protocols are designed to be detailed and adaptable for researchers in academic and industrial settings.

Data Presentation

The concentration of this compound can vary significantly depending on the natural source and the extraction method employed. While comprehensive quantitative data for this compound across a wide range of natural oils is not extensively documented in publicly available literature, the following table summarizes available data and highlights potential sources.

Natural SourceExtraction MethodThis compound Content (% of Total Fatty Acids)Reference
Urena lobata (Caesar weed) LeafEthanolic Extraction13.43% (as dodecenoic acid)[1]
Insect Pheromone Glands (various Lepidopteran species)Solvent ExtractionPresent as a precursor to pheromones[2][3][4]

Note: The data for Urena lobata refers to "dodecenoic acid" without specifying the isomer. Further analytical characterization would be required to confirm the presence and quantity of the 9-isomer. Insect pheromone glands are a known source of various unsaturated fatty acids, including C12 derivatives, which serve as biosynthetic precursors to communication molecules.

Experimental Protocols

The isolation of this compound from natural oil samples is a multi-step process involving extraction of total lipids, purification to enrich the desired fatty acid, and finally, analysis for identification and quantification.

Protocol 1: Extraction of Total Lipids from Natural Oil Samples

This protocol describes a standard Soxhlet extraction method for obtaining the total lipid fraction from a solid natural source (e.g., plant leaves, seeds, or insect biomass).

Materials:

  • Natural source material (e.g., dried and ground leaves of Urena lobata)

  • Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)

  • Cellulose extraction thimble

  • Hexane or petroleum ether (analytical grade)

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Sample Preparation: Ensure the natural source material is thoroughly dried to minimize water content. Grind the material to a fine, uniform powder to maximize the surface area for extraction.

  • Soxhlet Setup: Accurately weigh approximately 20-30 g of the ground material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of hexane or petroleum ether.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser supplied with circulating cold water.

  • Extraction: Heat the solvent to its boiling point. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the sample.

  • Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round-bottom flask, carrying the extracted lipids.

  • Solvent Removal: After extraction, turn off the heating mantle and allow the apparatus to cool.

  • Disconnect the round-bottom flask and concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude oil contains the total lipid fraction. Store the oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Purification of this compound using Urea Complexation and Preparative HPLC

This protocol outlines a two-step purification process to isolate this compound from the crude lipid extract. Urea complexation is first used to separate saturated fatty acids from unsaturated ones, followed by preparative High-Performance Liquid Chromatography (HPLC) for fine purification.

Part A: Urea Complexation

Materials:

  • Crude lipid extract

  • Urea (analytical grade)

  • Methanol (analytical grade)

  • Heating plate with magnetic stirrer

  • Filtration apparatus (Buchner funnel, filter paper)

  • Hydrochloric acid (HCl)

  • Hexane

Procedure:

  • Saponification: To the crude oil, add a 2M solution of potassium hydroxide (KOH) in methanol. Reflux the mixture for 1-2 hours to saponify the triglycerides into free fatty acids.

  • Acidification: After cooling, acidify the mixture with 6M HCl to a pH of 1-2 to protonate the fatty acid salts.

  • Extraction of Free Fatty Acids: Extract the free fatty acids with hexane. Wash the hexane layer with distilled water to remove any remaining salts and acid. Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent to obtain the free fatty acid mixture.

  • Urea Complex Formation: Dissolve the free fatty acid mixture in methanol. In a separate flask, prepare a saturated solution of urea in methanol by heating and stirring.

  • Slowly add the fatty acid solution to the hot urea solution with continuous stirring. The typical ratio of urea to fatty acids is 3:1 (w/w).

  • Allow the mixture to cool slowly to room temperature and then place it at 4°C overnight to facilitate the crystallization of urea-saturated fatty acid adducts.

  • Separation: Filter the cold mixture to separate the solid urea-saturated fatty acid complexes from the liquid filtrate, which is now enriched with unsaturated fatty acids, including this compound.

  • Recovery of Unsaturated Fatty Acids: To the filtrate, add an equal volume of water and acidify with HCl. Extract the unsaturated fatty acids with hexane. Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Unsaturated fatty acid fraction from urea complexation

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve the enriched unsaturated fatty acid fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale C18 column to optimize the mobile phase composition and gradient. A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Preparative HPLC Run:

    • Column: C18 reverse-phase preparative column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Formic Acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over 30-60 minutes. The exact gradient will depend on the analytical scale optimization.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-25 mL/min for a 21.2 mm ID column).

    • Detection: UV detector at 210 nm.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the column capacity.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined during the analytical run.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC or GC-MS. Pool the pure fractions and remove the solvent using a rotary evaporator to obtain isolated this compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of the isolated fatty acid to its methyl ester for analysis by GC-MS, which is the standard method for fatty acid identification and quantification.

Materials:

  • Isolated this compound

  • Boron trifluoride-methanol solution (14% BF3 in methanol) or methanolic HCl

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column like a wax-type or a biscyanopropyl phase)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Place approximately 1-5 mg of the isolated fatty acid in a screw-cap vial.

    • Add 1 mL of 14% BF3-methanol solution or methanolic HCl.

    • Heat the vial at 60-80°C for 30-60 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Column: Use a capillary column suitable for FAME analysis.

    • Oven Temperature Program: A typical program might start at 100°C, hold for 2 minutes, then ramp at 5-10°C/min to 240°C, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan over a mass range of m/z 40-400.

  • Identification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum with a known standard or by interpreting the fragmentation pattern.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating this compound and a potential signaling pathway it may influence.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Natural Source (e.g., Urena lobata leaves) extraction Soxhlet Extraction (Hexane) start->extraction crude_oil Crude Oil (Total Lipids) extraction->crude_oil saponification Saponification & Acidification crude_oil->saponification urea_crystallization Urea Complexation saponification->urea_crystallization Enriched Unsaturated Fatty Acids prep_hplc Preparative HPLC urea_crystallization->prep_hplc pure_acid Isolated this compound prep_hplc->pure_acid fame_derivatization FAME Derivatization gc_ms GC-MS Analysis fame_derivatization->gc_ms pure_acid->fame_derivatization

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_activation Cellular Activation cluster_downstream Downstream Effects fatty_acid This compound ppara PPARα fatty_acid->ppara Activates ampk AMPK fatty_acid->ampk Activates gene_expression ↑ Expression of Genes involved in Fatty Acid Oxidation (e.g., CPT1, ACOX1) ppara->gene_expression lipid_metabolism ↑ Fatty Acid Uptake & β-oxidation ↓ Triglyceride Synthesis ampk->lipid_metabolism gene_expression->lipid_metabolism energy_homeostasis Improved Energy Homeostasis lipid_metabolism->energy_homeostasis

Caption: Potential signaling pathway activation by this compound.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the successful isolation and characterization of this compound from natural oil samples. The combination of classical extraction and purification techniques with modern analytical methods ensures high purity of the final product, which is essential for its use in research and development. The elucidation of its biological activity, potentially through the modulation of key metabolic signaling pathways such as PPARα and AMPK, warrants further investigation and may open new avenues for therapeutic interventions.

References

Application Notes and Protocols: Preparation of 9-Dodecenoic Acid Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Dodecenoic acid is a monounsaturated fatty acid that is utilized in various biological assays, including metabolic studies, signaling pathway analysis, and as a potential therapeutic agent. The accuracy and reproducibility of experimental results are critically dependent on the proper preparation of stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions using organic solvents and for creating fatty acid-bovine serum albumin (BSA) complexes suitable for cell-based assays.

Key Considerations

The choice of solvent and preparation method depends on the downstream application. For in vitro biochemical assays, a stock solution in an organic solvent such as ethanol or DMSO is often sufficient. For cell-based (in vivo) assays, it is crucial to complex the fatty acid with a carrier protein like BSA to enhance solubility in aqueous culture media and mitigate potential cytotoxicity from the organic solvent and the free fatty acid.[1] The final concentration of organic solvents in cell culture should be kept low, typically below 0.5% for DMSO, to avoid adverse effects on cell viability.[2][3]

Quantitative Data Summary

The following table summarizes the recommended solvents, achievable concentrations, and storage conditions for this compound stock solutions.

Solvent/Method Typical Stock Concentration Storage Temperature Long-Term Stability Primary Application Notes
Ethanol (>99%) 100-200 mM-20°C≥ 1 month[2]General purpose, in vitro assaysStored in a sealed vial to prevent evaporation.[4]
DMSO 100-200 mM-20°C / -80°C≥ 6 months at -80°C[2]Cell-based assays, in vitro assaysFinal concentration in media should be <0.5%.[2]
Fatty Acid-BSA Complex 10-15 mM-20°CStable for several weeks to monthsCell-based assaysProvides a more physiologically relevant delivery method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of this compound in ethanol or DMSO.

Materials:

  • This compound (solid or oil)

  • Anhydrous ethanol (≥99.8%) or DMSO (≥99.5%)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh 19.83 mg of this compound (Molecular Weight: 198.30 g/mol ).

  • Solvent Addition: Add the calculated volume of ethanol or DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the fatty acid does not dissolve completely, gentle warming in a 37-50°C water bath or brief sonication can be applied until the solution is clear.[5][6]

  • Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of this compound-BSA Complex for Cell-Based Assays

This protocol details the conjugation of this compound to fatty acid-free BSA for use in cell culture. This method improves the solubility and delivery of the fatty acid to cells.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Shaking water bath at 37-50°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare BSA Solution: Prepare a 10-20% (w/v) BSA solution in PBS or serum-free medium. For example, to make 10 mL of a 10% BSA solution, dissolve 1 g of fatty acid-free BSA in 10 mL of PBS. This may require gentle agitation or stirring at 37°C for an extended period to fully dissolve.[7] Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Complexation: a. Warm the sterile BSA solution to 37-50°C in a shaking water bath.[5][7] b. While gently vortexing or swirling the warm BSA solution, slowly add the required volume of the this compound ethanol stock solution. The slow addition is crucial to prevent precipitation. c. For example, to prepare a 10 mM fatty acid stock with a 2:1 molar ratio of fatty acid to BSA, add the appropriate volume of the fatty acid stock to a BSA solution of approximately 5 mM.

  • Incubation: Continue to incubate the mixture in the shaking water bath at 37°C for at least 1 hour to ensure complete complexation.[5][7]

  • Storage: The final fatty acid-BSA complex can be stored at -20°C in aliquots.

Visualizations

G cluster_prep Stock Solution Preparation Workflow cluster_bsa Fatty Acid-BSA Complex Workflow weigh 1. Weigh this compound add_solvent 2. Add Organic Solvent (e.g., Ethanol, DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate / Warm) add_solvent->dissolve store 4. Aliquot and Store (-20°C / -80°C) dissolve->store add_fa B. Slowly Add Fatty Acid Stock to BSA Solution dissolve->add_fa Use in Protocol 2 prep_bsa A. Prepare & Warm Fatty Acid-Free BSA Solution prep_bsa->add_fa incubate C. Incubate for 1 hour (37°C with shaking) add_fa->incubate store_bsa D. Aliquot and Store (-20°C) incubate->store_bsa

Caption: Workflow for preparing this compound stock solutions.

G rect_node rect_node start Assay Type? cell_based Potential for Cytotoxicity? start->cell_based Cell-Based in_vitro Use Protocol 1: Prepare stock in Ethanol or DMSO. Dilute directly into assay buffer. start->in_vitro In Vitro / Cell-Free high_conc Use Protocol 2: Prepare Fatty Acid-BSA Complex. This enhances solubility and reduces toxicity. cell_based->high_conc Yes / High Concentration low_conc Use Protocol 1: Prepare stock in DMSO. Ensure final DMSO concentration is <0.5% in culture media. cell_based->low_conc No / Low Concentration

Caption: Decision guide for selecting the appropriate preparation protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 9-dodecenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound are biocatalytic synthesis using enzyme cascades and chemical synthesis methodologies such as the Wittig reaction and olefin cross-metathesis.

  • Biocatalytic Synthesis: This approach often utilizes a multi-enzyme cascade starting from renewable resources like linoleic acid or safflower oil. Key enzymes in this pathway include lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL).[1][2] This method is considered a sustainable and eco-friendly route.[2]

  • Chemical Synthesis:

    • Wittig Reaction: This classic olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form an alkene.[3][4][5] For this compound, this would typically involve reacting a C9 aldehyde with a C3 phosphonium ylide.

    • Olefin Cross-Metathesis: This method uses a catalyst, often ruthenium-based (like Grubbs' catalyst), to couple two different olefins.[6][7][8] For this compound synthesis, this could involve the cross-metathesis of 1-decene with methyl 3-butenoate, followed by hydrolysis.

Q2: Which synthesis route generally provides higher yields?

A2: The yield of this compound is highly dependent on the optimization of the chosen synthesis route. Biocatalytic methods have shown high molar yields, with some whole-cell one-pot processes achieving up to 95.7% molar yield from linoleic acid.[2] Chemical synthesis yields can be variable; for instance, a multi-step synthesis of a related fatty acid using a Wittig reaction reported an overall yield of 16%.[9] However, cross-metathesis can also achieve excellent yields with the right choice of catalyst and reaction partners.[6]

Q3: What are the main challenges in the biocatalytic synthesis of this compound?

A3: Key challenges in the biocatalytic production of this compound and its precursors include:

  • Enzyme Stability and Activity: The hydroperoxide lyase (HPL) can be a limiting factor in the enzyme cascade.[1]

  • Substrate and Product Inhibition: High concentrations of the substrate, linoleic acid, can lead to decreased yields. Similarly, the product, 12-oxo-9(Z)-dodecenoic acid, can be unstable, especially in the presence of high protein concentrations.[10]

  • Cofactor Regeneration: Some enzymatic steps may require cofactors, and efficient regeneration systems are necessary for optimal performance in whole-cell biocatalysts.[10]

  • Product Purity: The reaction mixture can contain byproducts and intermediates, requiring effective purification strategies.

Q4: How can I purify the synthesized this compound?

A4: Purification strategies depend on the synthesis method and the nature of the impurities. Common techniques include:

  • Extraction: Liquid-liquid extraction can be used to separate the product from the aqueous reaction medium in biocatalytic synthesis or to remove water-soluble byproducts in chemical synthesis.

  • Chromatography: Flash column chromatography is a standard method for purifying organic compounds. The choice of solvent system is crucial for effective separation.[11]

  • Distillation: For thermally stable derivatives like the methyl ester of this compound, distillation under reduced pressure can be an effective purification method.[12]

  • Crystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization is a powerful purification technique.[11]

Troubleshooting Guides

Biocatalytic Synthesis Troubleshooting
IssuePossible CauseRecommended Solution
Low Yield of 12-oxo-9(Z)-dodecenoic acid 1. HPL enzyme instability or low activity. [1] 2. Substrate inhibition at high linoleic acid concentrations. [10] 3. Product instability. [10]1. Optimize HPL expression and purification. Consider using immobilized enzymes for increased stability. 2. Perform substrate feeding to maintain a low, constant concentration of linoleic acid. 3. Consider in-situ product removal or conversion to a more stable derivative.
Incomplete conversion of linoleic acid 1. Insufficient enzyme concentration (LOX or HPL). 2. Poor oxygen supply for the LOX reaction. 3. Suboptimal reaction pH or temperature. 1. Increase the concentration of the limiting enzyme. 2. Ensure adequate aeration and agitation of the reaction mixture. 3. Optimize pH and temperature for the specific enzymes used.
Formation of undesired byproducts 1. Regioselectivity of lipoxygenase (formation of 9-HPODE vs. 13-HPODE). [2] 2. Side reactions of the reactive oxo-acid product. [13]1. Select a lipoxygenase with high regioselectivity for the desired hydroperoxide isomer. 2. Minimize reaction time after product formation and proceed with purification promptly.
Chemical Synthesis Troubleshooting (Wittig Reaction & Cross-Metathesis)
IssuePossible CauseRecommended Solution
Low Yield in Wittig Reaction 1. Sterically hindered aldehyde/ketone or ylide. [4] 2. Unstable ylide. 3. Poor choice of base for ylide generation. [4]1. If possible, choose the retrosynthetic disconnection that leads to a less sterically hindered ylide. [14][15] 2. Generate and use the ylide in situ at low temperatures. 3. Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride.
Formation of E/Z isomers in Wittig Reaction Nature of the ylide (stabilized vs. non-stabilized). [5]Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. Modify the ylide structure to influence stereoselectivity.
Low Yield in Cross-Metathesis 1. Inappropriate catalyst selection. 2. Catalyst deactivation. 3. Formation of homodimers. [6]1. Screen different generations of Grubbs' catalysts or other metathesis catalysts for optimal performance. [8] 2. Ensure the reaction is performed under an inert atmosphere with purified, degassed solvents. 3. Use one of the olefin partners in excess to favor the cross-metathesis product.
Isomerization of the double bond Presence of ruthenium hydride species formed from the catalyst. Add a mild acid, such as acetic acid, to the reaction mixture to suppress isomerization. [8]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 12-oxo-9(Z)-dodecenoic acid

This protocol is a generalized procedure based on multi-enzyme cascade reactions.[1][2]

  • Enzyme Preparation:

    • Express and purify lipase (e.g., from Pseudomonas fluorescens), lipoxygenase (e.g., from Glycine max), and hydroperoxide lyase (e.g., from Carica papaya) according to established protocols.

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add safflower oil (as a source of linoleic acid) to the buffer to a final concentration of approximately 0.67 mM linoleic acid equivalent.

    • Add the lipase to initiate the hydrolysis of triglycerides to free linoleic acid.

  • Enzymatic Cascade:

    • After a sufficient period for hydrolysis, add the lipoxygenase to convert linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE). Ensure adequate oxygen supply.

    • Finally, add the hydroperoxide lyase to cleave 13-HPODE into 12-oxo-9(Z)-dodecenoic acid and hexanal.

  • Monitoring and Work-up:

    • Monitor the reaction progress using techniques such as HPLC or GC-MS.

    • Once the reaction is complete, acidify the mixture to protonate the carboxylic acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chemical Synthesis of this compound via Wittig Reaction

This protocol outlines a general approach for the synthesis of this compound using a Wittig reaction.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene).

    • Add an equimolar amount of a suitable 3-carbon alkyl halide (e.g., 3-bromopropanoic acid ester) and stir the mixture, heating if necessary, to form the phosphonium salt.

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise until the characteristic color of the ylide appears.

  • Wittig Reaction:

    • In a separate flask, dissolve the 9-carbon aldehyde (nonanal) in anhydrous THF.

    • Slowly add the aldehyde solution to the cold ylide solution via a syringe or dropping funnel.

    • Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash chromatography.

  • Hydrolysis (if an ester was used):

    • If the starting material was an ester, hydrolyze the resulting ester of this compound to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

Visualizations

Biocatalytic_Synthesis_Workflow Biocatalytic Synthesis of 12-oxo-9(Z)-dodecenoic acid cluster_reactants Starting Materials cluster_enzymes Enzymes cluster_intermediates Intermediates cluster_products Products SafflowerOil Safflower Oil (Trilinolein) LinoleicAcid Linoleic Acid SafflowerOil->LinoleicAcid Hydrolysis Lipase Lipase Lipase->LinoleicAcid LOX Lipoxygenase (LOX) HPODE 13-HPODE LOX->HPODE HPL Hydroperoxide Lyase (HPL) Product 12-oxo-9(Z)-dodecenoic acid HPL->Product Byproduct Hexanal HPL->Byproduct LinoleicAcid->HPODE Oxygenation HPODE->Product HPODE->Byproduct

Caption: Biocatalytic cascade for 12-oxo-9(Z)-dodecenoic acid synthesis.

Wittig_Reaction_Logic Wittig Reaction Troubleshooting Logic Start Low Yield in Wittig Reaction Q1 Are reactants sterically hindered? Start->Q1 A1_Yes Redesign synthesis with less hindered fragments Q1->A1_Yes Yes Q2 Is the ylide unstable? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes Generate and use ylide in situ at low temperature Q2->A2_Yes Yes Q3 Is the base appropriate? Q2->Q3 No A2_Yes->End A3_No Use strong, non-nucleophilic base (e.g., n-BuLi) Q3->A3_No No Q3->End Yes A3_No->End

References

Troubleshooting low purity in 9-Dodecenoic acid recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the recrystallization of 9-Dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to purify the compound by removing impurities. This process relies on the principle that the solubility of this compound and its impurities will differ in a given solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the remaining solution (mother liquor).

Q2: What are the common impurities found in commercial this compound?

A2: Common impurities in commercial fatty acids like this compound can include:

  • Saturated fatty acids: Dodecanoic acid (lauric acid) is a common impurity due to its similar carbon chain length.

  • Other unsaturated fatty acids: Isomers of dodecenoic acid or fatty acids with different chain lengths (e.g., C10 or C14 fatty acids) may be present.

  • Oxidation products: Due to the presence of a double bond, this compound can oxidize. Impurities might include aldehydes, ketones, or other oxygenated species.

  • Residual starting materials or catalysts: Depending on the synthetic route, trace amounts of reactants or catalysts may remain.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration). Based on the properties of similar fatty acids, suitable solvents to investigate include hexane, acetonitrile, acetone, and ethanol, or a two-solvent system like ethanol/water.

Q4: My recrystallization resulted in a very low yield. What are the possible causes?

A4: Low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Incomplete precipitation: The cooling temperature may not be low enough to maximize crystal formation.

  • Washing the crystals with warm solvent: This can redissolve some of your purified product.

  • Transfer losses: Multiple transfer steps can lead to a loss of material.

Troubleshooting Guide for Low Purity

This guide addresses specific issues that can lead to low purity during the recrystallization of this compound.

Issue Possible Cause Recommended Solution
Oily Precipitate ("Oiling Out") The boiling point of the solvent is higher than the melting point of this compound. The compound is coming out of solution above its melting point.- Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. - Use a lower-boiling point solvent or a solvent mixture.
Crystals Appear Discolored Colored impurities are co-precipitating with the product.- Perform a hot filtration to remove any insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration. Use charcoal sparingly as it can also adsorb the desired product.
Low Purity Confirmed by Analysis (e.g., GC, NMR) Impurities have similar solubility profiles to this compound.- Try a different recrystallization solvent or a solvent pair to exploit different solubility properties. - Consider a multi-step purification approach, such as an initial purification by column chromatography followed by recrystallization. - For separating saturated from unsaturated fatty acids, low-temperature crystallization in a nonpolar solvent like hexane is often effective.
Broad Melting Point Range of Crystals The presence of impurities is depressing and broadening the melting point range.- Re-recrystallize the product, ensuring slow cooling and minimal use of hot solvent. - Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization of this compound from Hexane

This protocol is adapted from methods used for purifying similar unsaturated fatty acids and is designed to separate saturated fatty acid impurities.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot hexane. Gently warm the mixture to facilitate dissolution, but do not exceed the boiling point of hexane (69 °C). Aim for a concentration that is saturated at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution to room temperature without agitation. Once at room temperature, place the flask in a cooling bath set to -5 °C to -10 °C. Allow the solution to stand undisturbed for several hours to facilitate the growth of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound from Acetonitrile

This protocol is suitable for general purification from a range of impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot acetonitrile by gently warming and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold acetonitrile.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent Polarity Predicted Solubility at 25°C Predicted Solubility at Elevated Temperature Notes
HexaneNonpolarLow to ModerateHighGood for separating from more polar impurities.
AcetonePolar AproticModerateHighA common and effective recrystallization solvent.
EthanolPolar ProticHighVery HighMay require the addition of water (an anti-solvent) to reduce solubility at low temperatures.
AcetonitrilePolar AproticModerateHighOften a good choice for recrystallizing fatty acids.
WaterPolar ProticVery LowLowUnsuitable as a single solvent for recrystallization.

Mandatory Visualization

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_end End Product start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (if insolubles present) dissolve->hot_filt cool Slow Cooling hot_filt->cool Clear Solution ice_bath Ice Bath Cooling cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Low_Purity start Low Purity in Recrystallized This compound issue What is the nature of the impurity? start->issue oily Product 'Oiled Out' issue->oily Oily Precipitate colored Crystals are Discolored issue->colored Colored Impurity similar_solubility Purity still low after recrystallization issue->similar_solubility Soluble Impurity solution_oily Action: Use lower boiling point solvent or cool more slowly. oily->solution_oily solution_colored Action: Use activated charcoal and/or perform hot filtration. colored->solution_colored solution_similar Action: Change solvent system or use orthogonal purification method (e.g., chromatography). similar_solubility->solution_similar re_recrystallize Re-recrystallize with optimized conditions solution_oily->re_recrystallize solution_colored->re_recrystallize solution_similar->re_recrystallize

Caption: Troubleshooting decision tree for low purity in this compound recrystallization.

Preventing the isomerization of 9-Dodecenoic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of 9-dodecenoic acid during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a concern for this compound?

A1: Isomerization is the process where a molecule is transformed into another molecule with the same chemical formula but a different arrangement of atoms. For this compound, the primary concern is the cis-trans isomerization of the double bond at the ninth carbon. The naturally occurring form is typically the cis isomer. Exposure to certain conditions can convert it to the trans isomer, altering its biological and physical properties, which can significantly impact experimental outcomes.

Q2: What are the main factors that cause the isomerization of this compound?

A2: The primary drivers of cis-trans isomerization in unsaturated fatty acids are:

  • Heat: Higher temperatures provide the energy needed to overcome the activation barrier for the rotation around the carbon-carbon double bond.[1][2]

  • Light: Exposure to light, particularly UV light, can induce photochemical isomerization.[1]

  • Acids and Bases: Both strong acids and bases can catalyze the isomerization of the double bond.[3] Acid catalysts can protonate the double bond, facilitating its rotation.

  • Free Radicals: The presence of free radicals, often initiated by oxygen, can lead to the formation of intermediates that readily isomerize.[1]

Q3: How should I store this compound to minimize isomerization?

A3: Proper storage is the first line of defense against isomerization. The following conditions are recommended:

  • Temperature: Store at -20°C or below.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation, which can generate free radicals.

  • Light: Use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Solvent: If in solution, use a high-purity, peroxide-free solvent. Anhydrous ethanol or hexane are common choices.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can impact stability. It is crucial to use high-purity, anhydrous, and peroxide-free solvents. Some non-polar solvents have been shown to enhance the thermal stability of certain organic molecules.[4] It is advisable to test the stability of this compound in the chosen solvent system if long-term storage or heating is required.

Q5: Should I use an antioxidant? If so, which one and at what concentration?

A5: Yes, using an antioxidant is highly recommended, especially if the sample will be exposed to air or heat. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipids. A typical concentration is 0.01-0.1% (w/v).[5] It functions by scavenging free radicals, thereby preventing one of the key pathways of isomerization.

Troubleshooting Guide

This guide addresses common problems that may indicate isomerization of this compound and provides corrective actions.

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram (GC/HPLC) Isomerization has occurred, leading to the presence of both cis and trans isomers, and potentially positional isomers.1. Review storage and handling procedures to ensure they align with best practices (see FAQs). 2. Optimize your chromatographic method to improve the separation of isomers (see Experimental Protocols). 3. Confirm the identity of unexpected peaks using mass spectrometry (MS).
Inconsistent or non-reproducible bioactivity The ratio of cis to trans isomers is varying between experimental runs.1. Strictly control all experimental parameters, especially temperature and light exposure. 2. Prepare fresh solutions of this compound for each experiment from a properly stored stock. 3. Consider analyzing the isomeric purity of the fatty acid before each critical experiment.
Lower than expected quantification of the cis isomer Isomerization has led to a reduction in the concentration of the starting material.1. Ensure that any heating steps are performed at the lowest possible temperature and for the shortest duration necessary. 2. If derivatization is performed (e.g., for GC analysis), use a milder method, such as a base-catalyzed procedure, which is less likely to cause isomerization than acid-catalyzed methods.[3]
Change in physical appearance (e.g., color) This may indicate oxidation, which can be a precursor to isomerization.1. Always handle the compound under an inert atmosphere. 2. Ensure that an appropriate antioxidant is used. 3. Use fresh, high-purity solvents.

Quantitative Data on Isomerization

While specific quantitative data for the isomerization of this compound is limited in the literature, the following table provides analogous data for other unsaturated fatty acids to illustrate the effects of temperature.

Fatty AcidTemperature (°C)Time (h)Isomer Formation (%)Conditions
Linoleic Acid (C18:2)140-Isomerization beginsIn oil
Oleic Acid (C18:1)150-Isomerization beginsIn oil
Linoleic Acid (C18:2)160-1.98 times higher than at 140°CIn trilinolein
Linoleic Acid (C18:2)220-2.09 times higher than at 200°CIn trilinolein
Linoleic and α-Linolenic Acids1804Increased trans isomersIn Rosa roxburghii seed oil, in air

Data inferred from studies on similar fatty acids.[1][2]

Experimental Protocols

Protocol 1: Recommended Handling and Preparation of this compound Solutions

This protocol outlines best practices to minimize isomerization during the preparation of solutions for in vitro or in vivo experiments.

  • Materials:

    • This compound (stored at -20°C or below under inert gas)

    • High-purity, anhydrous solvent (e.g., ethanol, DMSO, hexane), deoxygenated

    • Butylated hydroxytoluene (BHT)

    • Inert gas (argon or nitrogen)

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric water.

    • Perform all manipulations in a glove box or under a gentle stream of inert gas.

    • Prepare a stock solution of BHT in the chosen solvent (e.g., 1% w/v).

    • Add the BHT stock solution to the solvent to achieve a final concentration of 0.05% BHT.

    • Weigh the required amount of this compound and dissolve it in the solvent containing BHT.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the solution into amber glass vials, flush the headspace with inert gas, and seal tightly.

    • Store the aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of Isomeric Purity by Gas Chromatography (GC-FID)

This protocol provides a starting point for the analysis of this compound and its isomers. It is adapted from methods used for other fatty acid isomers.[6][7][8]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) - Mild Base-Catalyzed Method:

    • To a sample containing approximately 1-10 mg of this compound in a glass tube, add 2 mL of 0.5 M sodium methoxide in methanol.

    • Seal the tube and heat at 50°C for 10 minutes.

    • Cool the tube to room temperature and add 2 mL of hexane and 2 mL of deionized water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Conditions:

    • Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm film thickness or similar cyanopropyl stationary phase).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 225°C.

    • Detector Temperature (FID): 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 4 minutes.

      • Ramp to 240°C at 3°C/minute.

      • Hold at 240°C for 15 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio.

    Note: This is a starting point. The temperature program may need to be optimized for the specific isomers of this compound.

Visualizations

Isomerization_Factors cluster_conditions Causal Factors cluster_prevention Preventative Measures Heat Heat Isomerization Cis-Trans Isomerization of This compound Heat->Isomerization Light Light (UV) Light->Isomerization Acid_Base Acid/Base Catalysts Acid_Base->Isomerization Radicals Free Radicals Radicals->Isomerization Storage Low Temperature (-20°C or below) Storage->Isomerization Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Inert_Atmosphere->Isomerization Light_Protection Light Protection (Amber Vials) Light_Protection->Isomerization Antioxidants Antioxidants (e.g., BHT) Antioxidants->Isomerization Solvent_Choice High-Purity, Peroxide-Free Solvents Solvent_Choice->Isomerization pH_Control Neutral pH pH_Control->Isomerization

Caption: Factors causing and preventing isomerization.

Troubleshooting_Workflow Start Suspected Isomerization Check_Purity Analyze Isomeric Purity (GC/HPLC) Start->Check_Purity Isomers_Detected Isomers Detected? Check_Purity->Isomers_Detected Review_Storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure Isomers_Detected->Review_Storage Yes End_OK Problem Resolved Isomers_Detected->End_OK No End_Fail Problem Persists: Consult Specialist Isomers_Detected->End_Fail Yes (after corrections) Review_Handling Review Experimental Protocol: - Temperature - Solvents - pH - Antioxidant Use Review_Storage->Review_Handling Optimize_Protocol Implement Corrective Actions: - Use fresh aliquots - Work under inert gas - Protect from light Review_Handling->Optimize_Protocol Reanalyze Re-analyze Sample Optimize_Protocol->Reanalyze Reanalyze->Isomers_Detected

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of fatty acid isomers. Here you will find troubleshooting guidance for common issues and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC analysis of fatty acid isomers, providing potential causes and systematic solutions in a question-and-answer format.

Q1: My fatty acid isomers are co-eluting or showing poor resolution. What are the initial steps to address this?

A1: Co-elution of fatty acid isomers is a common challenge. Initial troubleshooting should focus on your HPLC method parameters and sample preparation.

  • Initial Diagnostic Steps:

    • Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or Mass Spectrometry (MS), you can verify co-elution. A DAD can assess peak purity by comparing UV spectra across a peak; differing spectra suggest an impure peak.[1] Similarly, an MS detector can reveal different mass spectra across a peak, confirming multiple components.[1]

    • Evaluate Sample Preparation: Injecting an excessive amount of sample can lead to peak distortion and co-elution.[1] Try diluting your sample or injecting a smaller volume to prevent column overloading.[1] For underivatized fatty acids, the free carboxyl group can interact with the silica backbone of the column, causing peak tailing.[1] Derivatization to esters, such as phenacyl or p-bromophenacyl esters, can yield sharper peaks and better separation.[1]

  • Mobile Phase Optimization:

    • Adjust Solvent Strength: In reversed-phase HPLC (RP-HPLC), increasing the water content of the mobile phase increases retention time and may improve the separation of closely eluting compounds.[1]

    • Change Organic Modifier: Acetonitrile is a common organic solvent that interacts with the π electrons of double bonds in unsaturated fatty acids, which can alter elution order and improve the separation of positional isomers.[1] Methanol offers different selectivity and may be a beneficial alternative.[1]

    • Implement a Shallow Gradient: A slow, shallow gradient elution, while increasing analysis time, often significantly improves the resolution of complex isomer mixtures.[1] If co-elution persists, you can decrease the gradient slope by extending the gradient time.[1]

Q2: My chromatogram shows significant peak tailing for my fatty acid analytes. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • For Free Fatty Acids: The carboxylic acid group can interact with residual silanols on the silica-based column packing.

    • Solution: Add a small amount of acid, such as 0.05% trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase.[1] This suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and reproducible retention times.[1]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[2]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2]

    • Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.[2]

Q3: My retention times are drifting between injections. What could be the cause?

A3: Drifting retention times can be caused by several factors related to the mobile phase, column, or HPLC system.[1]

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of a more volatile solvent.

    • Solution: Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase daily.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

    • Solution: Increase the column equilibration time between runs.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC technique for separating fatty acid isomers?

A1: Reversed-phase HPLC (RP-HPLC) is the most widely used technique. In RP-HPLC, fatty acids are separated based on their hydrophobicity, which is influenced by their chain length and degree of unsaturation.[1] However, for particularly challenging separations of geometric (cis/trans) or positional isomers, more specialized techniques like silver-ion HPLC may be necessary.[1][3]

Q2: How can I improve the separation of cis and trans fatty acid isomers?

A2: The separation of cis and trans isomers can be difficult on standard C18 columns due to their similar hydrophobicity.[4]

  • Silver Ion HPLC (Ag-HPLC): This is a powerful technique for separating cis and trans isomers. The separation is based on the formation of weak charge-transfer complexes between silver ions and the double bonds of the fatty acids.[3] Silver ions can be incorporated into the stationary phase (on an ion-exchange column) or added to the mobile phase.[3][5]

  • Specialty Columns: Columns with higher molecular shape selectivity, such as those with a cholesterol-bonded stationary phase, can provide better separation of geometric isomers compared to standard C18 columns.[4]

Q3: When should I consider using derivatization for my fatty acid analysis?

A3: Derivatization is often employed for several reasons:

  • To Improve Peak Shape: As mentioned in the troubleshooting guide, derivatizing the carboxylic acid group to an ester (e.g., methyl or phenacyl esters) can prevent interactions with the silica backbone of the column, resulting in sharper peaks.[1]

  • To Enhance Detection: If you are using UV detection, derivatization with a UV-absorbing group (e.g., phenacyl esters) can significantly increase detection sensitivity, especially for saturated fatty acids which lack a chromophore.[6]

Q4: What are the key mobile phase parameters to adjust for optimizing separation?

A4: The following mobile phase parameters are critical for method optimization:

  • Organic Solvent Type: The choice between acetonitrile and methanol can alter selectivity.[1]

  • Solvent Ratio/Gradient Profile: Adjusting the ratio of organic solvent to water (in RP-HPLC) or the gradient slope affects retention and resolution.[1]

  • Additives: The use of acids (e.g., TFA) for free fatty acids or silver ions for unsaturated isomers can dramatically improve separation.[1][5]

  • pH: For ionizable compounds, the pH of the mobile phase is crucial as it affects the ionization state and interactions with the stationary phase.[7]

Data Presentation

Table 1: Mobile Phase Compositions for Reversed-Phase HPLC Separation of Fatty Acid Isomers

Analyte TypeColumnMobile Phase CompositionComments
Free Fatty Acids (cis/trans)COSMOSIL Cholester0.05% TFA in 90% MethanolHigh molecular-shape selectivity of the column aids in separating geometric isomers.[4]
Fatty Acid Methyl EstersC18Gradient from 70% to 95% Acetonitrile in WaterA general starting point for separating a mixture of fatty acid esters.[1]
Omega-3 and Omega-6 Fatty AcidsC18A: Acetonitrile:Water (60:40) with 10mM Ammonium FormateB: Isopropanol:Acetonitrile (90:10) with 10mM Ammonium FormateGradient elution is used for complex mixtures of omega fatty acids.[8]
Underivatized Free Fatty AcidsOctadecylsilylAcetonitrile/Aqueous Phosphoric AcidPhosphoric acid is used to suppress the ionization of the free fatty acids.[9]

Table 2: Mobile Phase Compositions for Silver Ion HPLC (Ag-HPLC) Separation of Fatty Acid Isomers

Analyte TypeColumnMobile Phase CompositionComments
Positional and Geometrical IsomersSilver Ion Column0.018% Acetonitrile and 0.18% Isopropanol in HexaneEffective for separating a complex mixture of octadecenoic acid methyl ester isomers.[3]
Conjugated Linoleic Acid (CLA) Isomers (as methyl esters)Nucleosil 5SA (in silver ion form)Hexane:Acetonitrile (100:0.1, v/v)A simple mobile phase for the separation of CLA methyl esters.[10]
CLA Isomers (as phenacyl esters)Nucleosil 5SA (in silver ion form)Hexane:Dichloromethane:Acetonitrile (70:30:0.2, v/v/v)The addition of dichloromethane alters the selectivity for derivatized CLA isomers.[10]
Milk Fat Fatty Acid Methyl EstersThree CSL columns in series0.1% Acetonitrile and 0.5% Diethyl Ether in HexaneCoupling columns increases theoretical plates for enhanced resolution of complex mixtures.[11]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Fatty Acid Methyl Esters

  • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[1]

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient: Start with a gradient from 70% Acetonitrile to 95% Acetonitrile over 30 minutes.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 205-210 nm for underivatized esters, or at a higher wavelength (e.g., 254 nm) for derivatized esters.[1][6]

  • Injection Volume: 10 µL.[1]

  • Optimization: If co-elution is observed, decrease the gradient slope by extending the gradient time to 45 or 60 minutes. Alternatively, introduce an isocratic hold at a mobile phase composition where the critical isomer pair elutes.[1]

Protocol 2: Silver Ion HPLC for Separation of cis and trans Fatty Acid Isomers

  • Column: A commercially available silver ion column (e.g., ChromSpher 5 Lipids) or a silica-based cation exchange column (e.g., Nucleosil 5SA) loaded with silver ions.[3][10]

  • Mobile Phase: A non-polar solvent system with a small amount of a polar modifier. A common starting point is Hexane with a low percentage of Acetonitrile (e.g., 0.08% to 0.1%).[10][11] Isopropanol can also be used as a modifier.[3]

  • Flow Rate: Typically 1.0 mL/min.[10][11]

  • Detection: Refractive Index (RI) detector or UV detector at a low wavelength (if the fatty acids are not derivatized), or at a higher wavelength for derivatized fatty acids (e.g., 233 nm for conjugated double bonds).[3][11]

  • Sample Preparation: Fatty acids are typically converted to their methyl esters prior to analysis.[10]

Mandatory Visualization

HPLC_Method_Optimization_Workflow cluster_optimization Optimization Loop start Define Separation Goal (e.g., resolve specific isomers) prep Prepare Sample (Extraction, Derivatization) start->prep select_col Select Column (e.g., C18, Ag-Ion) prep->select_col initial_method Run Initial Method (Scouting Gradient) select_col->initial_method eval Evaluate Chromatogram (Resolution, Peak Shape) initial_method->eval opt_mobile Optimize Mobile Phase - Adjust Organic Modifier (ACN/MeOH) - Modify Gradient Slope - Add Modifiers (TFA, Ag+) eval->opt_mobile Poor Resolution opt_other Optimize Other Parameters - Temperature - Flow Rate eval->opt_other Minor Adjustments Needed final_method Final Validated Method eval->final_method Acceptable Separation opt_mobile->eval opt_other->eval

Caption: Workflow for HPLC method optimization for fatty acid isomer separation.

Troubleshooting_Decision_Tree start Chromatographic Problem Observed problem What is the primary issue? start->problem coelution Poor Resolution / Co-elution problem->coelution Peaks Overlap tailing Peak Tailing problem->tailing Asymmetric Peaks drift Retention Time Drift problem->drift Inconsistent RTs sol_coelution1 Decrease Gradient Slope coelution->sol_coelution1 sol_coelution2 Change Organic Solvent (ACN <=> MeOH) coelution->sol_coelution2 sol_coelution3 Consider Silver-Ion HPLC coelution->sol_coelution3 sol_tailing1 Add Acid to Mobile Phase (for free fatty acids) tailing->sol_tailing1 sol_tailing2 Flush or Replace Column tailing->sol_tailing2 sol_drift1 Prepare Fresh Mobile Phase drift->sol_drift1 sol_drift2 Increase Column Equilibration Time drift->sol_drift2 sol_drift3 Use a Column Oven drift->sol_drift3

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Quantification of 9-Dodecenoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9-Dodecenoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this compound in complex biological matrices.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during sample preparation, derivatization, and analysis of this compound.

FAQs

  • Q1: What are the primary challenges in quantifying this compound? A1: The main challenges include its relatively low abundance in some biological matrices, potential for isomerization (cis/trans), susceptibility to oxidation, and the presence of interfering substances in complex samples (matrix effects). Accurate quantification requires careful sample handling, efficient extraction, and robust analytical methodology.

  • Q2: Why is derivatization necessary for the GC-MS analysis of this compound? A2: Free fatty acids like this compound are polar and have low volatility, which leads to poor chromatographic peak shape and potential adsorption to the GC column. Derivatization, typically to its methyl ester (this compound, methyl ester), increases volatility and thermal stability, resulting in improved chromatographic performance and sensitivity.

  • Q3: How can I minimize the degradation of this compound in my samples? A3: Due to its unsaturated nature, this compound is prone to oxidation. To ensure its stability, samples should be processed immediately after collection whenever possible. If storage is necessary, samples should be kept at -80°C under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Inefficient lipid extraction from the matrix (e.g., plasma, urine).Optimize the extraction method. For plasma, a Folch or Bligh & Dyer method using a chloroform/methanol mixture is often effective. Adjusting the solvent polarity and the sample-to-solvent ratio can improve recovery. Ensure the sample pH is acidic (below the pKa of the carboxylic acid, ~4.8) to protonate the carboxyl group, increasing its solubility in organic solvents.
Adsorption of the analyte to labware.Use silanized glassware or polypropylene tubes to minimize adsorption.
Incomplete derivatization (for GC-MS).Ensure derivatization reagents (e.g., BF3-methanol, BSTFA) are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.
Poor Chromatographic Peak Shape (Tailing) Adsorption of the underivatized analyte in the GC inlet or column.Confirm complete derivatization. Use a properly deactivated GC liner and column.
Co-elution with interfering matrix components.Optimize the chromatographic method (e.g., temperature gradient for GC, mobile phase gradient for LC). Improve sample cleanup using solid-phase extraction (SPE).
Inaccurate Quantification (High Variability) Matrix effects (ion suppression or enhancement) in LC-MS.The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (e.g., d4-9-Dodecenoic acid). If unavailable, a structural analog can be used. Matrix-matched calibration curves are also recommended. Diluting the sample can also reduce the impact of the matrix.[2][3]
Isomerization of the double bond during sample preparation.Avoid harsh acidic or high-temperature conditions during derivatization, as these can promote the conversion of the cis isomer to the more stable trans isomer.
Difficulty in Separating cis and trans Isomers Inadequate chromatographic resolution.For GC-MS, use a highly polar cyanopropyl capillary column (e.g., SP-2560) with an optimized temperature program to improve the separation of cis and trans isomers.[4][5][6]

Section 2: Quantitative Data Summary

The following tables provide reference data for fatty acid analysis. While specific concentrations of this compound are not always available, these tables offer valuable comparative information for method development and validation.

Table 1: Typical Plasma Concentrations of Various Fatty Acids in Healthy Adults

Fatty AcidMean Concentration (μmol/L)Concentration Range (μmol/L)
Palmitic acid (16:0)18500.3 - 4.1 (mmol/L)
Stearic acid (18:0)5500.1 - 1.0 (mmol/L)
Oleic acid (18:1n-9)17650.03 - 3.2 (mmol/L)
Linoleic acid (18:2n-6)26500.2 - 5.0 (mmol/L)
α-Linolenic acid (18:3n-3)10212.0 - 186.9
Docosahexaenoic acid (22:6n-3)1207.2 - 237.5

Data adapted from a study on young healthy Canadian adults.[1] Note that concentrations can vary significantly based on diet, age, and health status.

Table 2: Comparison of Extraction Efficiencies for Different Lipid Classes

Lipid ClassMethanol Extraction Recovery (%)Ethanol Extraction Recovery (%)Isopropanol Extraction Recovery (%)1-Butanol/Methanol (3:1) Recovery (%)
Lysophosphatidylcholines (LPC)~95~98~100~100
Phosphatidylcholines (PC)~40~60~90~95
Sphingomyelins (SM)~50~70~90~95
Triglycerides (TG)<5<5~60~80
Cholesteryl esters (CE)<5<5~50~70

This table illustrates how the choice of extraction solvent can significantly impact the recovery of different lipid classes. While this compound is a free fatty acid, its recovery will also be influenced by the overall lipid extraction efficiency. Data adapted from a study on plasma lipidomics.[7]

Section 3: Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below.

Protocol 1: GC-MS Quantification of this compound as its Methyl Ester (FAME)

1. Lipid Extraction (from Plasma)

  • To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., heptadecanoic acid or a stable isotope-labeled this compound).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform) and transfer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer for GC-MS analysis.

3. GC-MS Parameters

  • GC Column: Highly polar cyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.2 µm film thickness) for good isomer separation.

  • Injector Temperature: 250°C

  • Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions for this compound methyl ester (C13H24O2, MW: 212.33):

      • Quantifier ion: m/z 74 (characteristic fragment of fatty acid methyl esters).

      • Qualifier ions: m/z 87, 55, and the molecular ion at m/z 212 (if observable).[8]

Protocol 2: LC-MS/MS Quantification of this compound

1. Lipid Extraction (from Plasma)

  • Follow the same lipid extraction procedure as in Protocol 1.

2. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the fatty acid. A typical gradient might run from 30% B to 100% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound (C12H22O2, MW: 198.30):

      • Precursor Ion (Q1): m/z 197.2 [M-H]⁻

      • Product Ions (Q3):

        • Quantifier: A specific fragment ion resulting from the collision-induced dissociation of the precursor. A common loss is H2O (m/z 179.2) or other characteristic fragments. The optimal transition should be determined by infusing a standard.

        • Qualifier: Another characteristic fragment ion.

Section 4: Visualizations

Diagrams illustrating key pathways and workflows are provided below.

experimental_workflow sample Complex Biological Matrix (e.g., Plasma, Urine) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization (for GC-MS) (e.g., BF3-Methanol) extraction->derivatization GC-MS Path lcms LC-MS/MS Analysis (Free Fatty Acid) extraction->lcms LC-MS Path gcms GC-MS Analysis (FAMEs) derivatization->gcms data Data Analysis and Quantification gcms->data lcms->data

General experimental workflow for this compound quantification.

troubleshooting_logic start Low Analyte Recovery? check_extraction Review Extraction Protocol start->check_extraction Yes check_derivatization Verify Derivatization Efficiency (for GC-MS) start->check_derivatization Yes, with GC-MS check_matrix Investigate Matrix Effects (for LC-MS) start->check_matrix Yes, with LC-MS optimize_extraction Optimize Solvents, pH, Ratio check_extraction->optimize_extraction optimize_derivatization Check Reagents, Time, Temp check_derivatization->optimize_derivatization use_is Use Stable Isotope-Labeled Internal Standard check_matrix->use_is

A logical approach to troubleshooting low recovery issues.

signaling_pathway linoleic_acid Linoleic Acid (in membrane phospholipids) pla2 Phospholipase A2 linoleic_acid->pla2 free_linoleic_acid Free Linoleic Acid pla2->free_linoleic_acid lox Lipoxygenase (LOX) free_linoleic_acid->lox hpode 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) lox->hpode hpl Hydroperoxide Lyase (HPL) hpode->hpl oxo_dodecenoic_acid 12-oxo-9(Z)-dodecenoic acid hpl->oxo_dodecenoic_acid hexanal Hexanal hpl->hexanal

Biosynthesis of 12-oxo-9(Z)-dodecenoic acid from Linoleic Acid.

References

Technical Support Center: Purification of Commercial 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial 9-dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: While the exact impurity profile can vary between suppliers, common impurities in commercial this compound may include:

  • Saturated fatty acids: Primarily dodecanoic acid (lauric acid), which has a similar carbon chain length.

  • Positional isomers: Other C12 monounsaturated fatty acids with the double bond at a different position (e.g., 5-dodecenoic acid, 11-dodecenoic acid).

  • Geometric isomers: The trans-isomer of this compound.

  • Other fatty acids: Fatty acids with different chain lengths (e.g., C10, C14) may be present in trace amounts depending on the manufacturing process.

  • Oxidation products: Aldehydes, ketones, and other oxygenated species can form upon exposure to air.[1]

Q2: Which purification method is best for removing specific types of impurities?

A2: The choice of purification method depends on the primary impurities you need to remove:

  • Urea Complexation: Highly effective for separating saturated from unsaturated fatty acids.[2][3][4][5][6]

  • Low-Temperature Crystallization: Useful for separating fatty acids based on their melting points, which is effective for removing both saturated fatty acids and some isomers.[2]

  • Fractional Distillation: Best for separating fatty acids with different chain lengths (i.e., different boiling points).

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation of isomers (positional and geometric) and other closely related impurities.

Q3: How can I prevent the oxidation of this compound during purification?

A3: Unsaturated fatty acids are susceptible to oxidation. To minimize degradation, consider the following precautions:

  • Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use degassed solvents.

  • Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents in small concentrations (e.g., 0.01%).

  • Avoid excessive heat and light.

  • Store the purified product at low temperatures (-20°C or -80°C) under an inert atmosphere.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for analyzing the purity of fatty acids after converting them to their fatty acid methyl esters (FAMEs).[7] High-performance liquid chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can also be used, especially for separating isomers.[8][9]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete extraction of the purified fraction. Ensure complete transfer of the liquid phase after urea precipitation or crystallization by thoroughly washing the solid phase with cold solvent.
Co-precipitation of this compound with impurities. In urea complexation, ensure the urea-to-fatty acid ratio is optimized; excess urea can lead to the inclusion of some unsaturated fatty acids. For low-temperature crystallization, the cooling rate might be too fast, leading to trapping of the desired product in the impurity crystals. A slower cooling rate is recommended.
Loss of product during solvent removal. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the relatively volatile this compound.
Degradation of the fatty acid. Follow the preventative measures for oxidation outlined in FAQ 3.
Issue 2: Incomplete Removal of Saturated Fatty Acids
Possible Cause Troubleshooting Steps
Suboptimal urea-to-fatty acid ratio in urea complexation. The amount of urea should be sufficient to form complexes with all saturated fatty acids. An insufficient amount will leave saturated fatty acids in the filtrate with your product. An excess can sometimes lead to loss of the unsaturated product. Optimization of this ratio is crucial.
Crystallization temperature is not low enough in low-temperature crystallization. Saturated fatty acids have higher melting points. Ensure the crystallization temperature is low enough for a sufficient duration to allow for the complete precipitation of the saturated fatty acids.
Insufficient mixing during urea complexation. Ensure the urea and fatty acid mixture is completely homogenous in the hot solvent before cooling to allow for efficient complex formation.
Issue 3: Presence of Isomers in the Final Product
Possible Cause Troubleshooting Steps
Similar physical properties of isomers. Positional and geometric isomers of this compound can have very similar boiling points and solubilities, making them difficult to separate by fractional distillation or simple crystallization.
Ineffective separation method for isomers. Preparative HPLC is the most effective method for separating isomers. Consider using a silver ion-impregnated stationary phase (Ag+-HPLC), which separates fatty acids based on the degree and geometry of unsaturation.

Data Presentation

The following table summarizes representative data for the purification of fatty acids using the described techniques. Note that specific values for this compound may vary, and these should be used as a general guide.

Purification Method Target Fatty Acid Starting Purity Final Purity Yield Reference
Urea ComplexationLinoleic AcidNot Specified87.8%83.4%[10]
Urea ComplexationOleic AcidNot Specified88%86%[11]
Low-Temperature CrystallizationUnsaturated Fatty Acids (from Palm Stearin)IV of 36IV of 98~98%[12]
Preparative HPLCDocosahexaenoic Acid (DPA)12.75% (after urea complexation)93.12%38.37%

IV: Iodine Value, a measure of the degree of unsaturation.

Experimental Protocols

Protocol 1: Purification by Urea Complexation

This protocol is a general method for the removal of saturated fatty acids.

  • Dissolution: In a flask, dissolve 10 g of commercial this compound and 30 g of urea in 150 mL of 95% ethanol.

  • Heating: Gently heat the mixture to 65-70°C with stirring until a clear, homogeneous solution is formed.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature with gentle stirring. Then, place the flask in a refrigerator at 4°C overnight to ensure complete crystallization of the urea-saturated fatty acid adducts.

  • Filtration: Filter the cold mixture through a Büchner funnel to separate the solid urea complexes from the liquid filtrate. The filtrate contains the enriched unsaturated fatty acids.

  • Washing: Wash the solid urea complex with a small amount of cold 95% ethanol and combine the washings with the filtrate.

  • Urea Removal: Transfer the filtrate to a separatory funnel. Add an equal volume of warm water (around 60°C) and mix. The urea will dissolve in the aqueous phase.

  • Extraction: Add 100 mL of n-hexane to the separatory funnel, shake well, and allow the layers to separate. The purified this compound will be in the upper hexane layer.

  • Drying and Evaporation: Collect the hexane layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and remove the hexane using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Low-Temperature Crystallization

This protocol is effective for removing higher melting point impurities like saturated fatty acids.

  • Dissolution: Dissolve 10 g of commercial this compound in 100 mL of acetone.

  • Cooling: Place the solution in a cooling bath set to a temperature where the saturated impurities will crystallize but the this compound will remain in solution. This temperature may require optimization but can start around -10°C to -20°C.

  • Crystallization: Allow the solution to stand at this temperature for several hours (e.g., 4-6 hours) to allow for complete crystallization of the impurities.

  • Filtration: Quickly filter the cold solution through a pre-cooled Büchner funnel to remove the crystallized impurities.

  • Solvent Removal: Collect the filtrate and remove the acetone using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow start Commercial this compound method_choice Choice of Purification Method start->method_choice urea Urea Complexation method_choice->urea High Saturated FA content ltc Low-Temperature Crystallization method_choice->ltc Moderate Saturated FA content dist Fractional Distillation method_choice->dist Varying Chain Lengths hplc Preparative HPLC method_choice->hplc High Purity Isomer Separation impurity1 Saturated FAs urea->impurity1 end Purified this compound urea->end impurity2 Saturated FAs & some Isomers ltc->impurity2 ltc->end impurity3 Different Chain Length FAs dist->impurity3 dist->end impurity4 Isomers & Trace Impurities hplc->impurity4 hplc->end

Caption: Decision workflow for selecting a purification method.

TroubleshootingLowYield start Low Yield Observed q1 Check for Product Degradation (Discoloration, Odor) start->q1 a1_yes Implement Antioxidant Measures (Inert gas, BHT) q1->a1_yes Yes q2 Review Solvent Removal Step q1->q2 No a1_yes->q2 a2_yes Optimize Rotary Evaporation (Lower Temp, Controlled Pressure) q2->a2_yes Yes q3 Evaluate Crystallization/Precipitation Conditions q2->q3 No a2_yes->q3 a3_yes Optimize Cooling Rate or Urea Ratio q3->a3_yes Yes end Improved Yield q3->end No, review extraction efficiency a3_yes->end

Caption: Troubleshooting guide for low purification yield.

References

Stability issues of 9-Dodecenoic acid in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during long-term storage?

A1: The degradation of this compound, a monounsaturated fatty acid, is primarily caused by three main pathways:

  • Oxidation (Autoxidation): This is the most common degradation pathway for unsaturated fatty acids. The double bond in the this compound molecule is susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides. These primary oxidation products are unstable and can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. This process is a free-radical chain reaction and can be accelerated by exposure to light, heat, and the presence of metal ions.[1][2][3]

  • Hydrolysis: If exposed to moisture, the ester linkage in derivatives of this compound (like methyl esters) or the carboxylic acid group itself can undergo hydrolysis. This reaction is catalyzed by acidic or basic conditions and results in the cleavage of the molecule.[4][5][6] For the free fatty acid, hydrolysis is less of a concern unless it is in the presence of reactive compounds.

  • Thermal Degradation: High temperatures can lead to the breakdown of this compound.[4][7][8][9] This can involve a variety of reactions, including isomerization of the double bond (from cis to trans), polymerization, and cleavage of the carbon chain, leading to a complex mixture of degradation products.[7]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to slow down the rates of all chemical degradation reactions.[10][11]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation by displacing oxygen.[12]

  • Light: Protect from light by using amber-colored vials or by storing the container in a dark place. Light can initiate and accelerate photo-oxidation.[12][13]

  • Form: For long-term storage, it is best to store the compound in its neat form (as a solid or oil) or as a solution in a suitable, dry, aprotic solvent. If supplied in a solvent, ensure the container is tightly sealed to prevent solvent evaporation and concentration changes.

Q3: How can I tell if my sample of this compound has degraded?

A3: Signs of degradation can be both physical and chemical. Visual indicators may include a change in color (e.g., yellowing) or an increase in viscosity. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and degradation of your sample is through analytical techniques such as:

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify the parent compound and its degradation products.[14] A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., GC-MS or LC-MS) allows for the identification of the degradation products by providing information about their molecular weight and fragmentation patterns.[14]

  • Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor changes in functional groups, such as the loss of the C=C double bond, which is indicative of oxidation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected or inconsistent experimental results. Sample degradation leading to lower effective concentration and the presence of interfering byproducts.1. Verify Purity: Re-analyze the purity of your this compound stock using a suitable analytical method (e.g., HPLC, GC-MS). 2. Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound. 3. Review Storage Conditions: Ensure that the storage conditions (temperature, atmosphere, light protection) have been consistently maintained according to recommendations.
Change in physical appearance (e.g., color, viscosity). Significant oxidation or polymerization has likely occurred.1. Do Not Use: It is highly recommended not to use the sample for experiments as its composition is compromised. 2. Properly Dispose: Dispose of the degraded sample according to your institution's safety guidelines. 3. Evaluate Storage Practices: Review and improve your storage and handling procedures to prevent future degradation.
Appearance of new peaks in chromatogram. Formation of degradation products.1. Identify Degradants: If possible, use MS to identify the structure of the degradation products. This can help pinpoint the degradation pathway (e.g., oxidation products will have higher molecular weights due to the addition of oxygen). 2. Optimize Handling: Minimize the exposure of the compound to air and light during experimental procedures. Prepare solutions fresh whenever possible.

Data Presentation

Table 1: Influence of Storage Conditions on the Stability of Unsaturated Fatty Acids (General Guidance Applicable to this compound)

Storage ParameterConditionExpected Stability OutcomeRationale
Temperature -80°CHigh StabilitySignificantly slows down all chemical reactions, including oxidation and hydrolysis.[12]
-20°CGood StabilityStandard recommended temperature for long-term storage of most fatty acids.[10][11]
4°CModerate Stability (Short-term)Suitable for short-term storage (days to weeks). Risk of oxidation increases over time.
Room TemperatureLow StabilityNot recommended for storage. Rapid degradation can occur.[12]
Atmosphere Inert Gas (Argon, Nitrogen)High StabilityPrevents oxidative degradation by excluding oxygen.[12]
AirLow StabilityOxygen in the air will lead to autoxidation of the double bond.[12]
Light Exposure Dark (Amber Vial)High StabilityProtects against photo-oxidation.[12][13]
LightLow StabilityLight can initiate and accelerate the process of oxidation.[12][13]
pH (in solution) Neutral (pH ~7)Higher StabilityMinimizes acid or base-catalyzed hydrolysis.[5]
Acidic or BasicLower StabilityCan catalyze the hydrolysis of ester derivatives or promote other reactions.[5][6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-UV

Objective: To quantify the remaining percentage of this compound in a sample after storage under specific conditions.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the stored this compound sample with the same solvent to a concentration within the calibration range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a low wavelength (e.g., 205-215 nm), as fatty acids have a weak chromophore.

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the sample and quantify the amount of this compound by comparing its peak area to the standard curve. The appearance of new, smaller peaks may indicate the presence of degradation products.

Protocol 2: Identification of Oxidation Products by GC-MS

Objective: To identify the volatile degradation products of this compound.

Methodology:

  • Derivatization: For GC analysis, the carboxylic acid group of this compound and its degradation products needs to be derivatized to a more volatile form, typically a methyl ester (e.g., using BF3-methanol or trimethylsilylation).

  • Sample Preparation: Take an aliquot of the stored sample and perform the derivatization reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50-100°C) to a high final temperature (e.g., 250-300°C) to elute a wide range of compounds.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-500.

  • Analysis: Identify the peak corresponding to the derivatized this compound. Analyze the mass spectra of other peaks and compare them to mass spectral libraries (e.g., NIST, Wiley) to tentatively identify the degradation products.

Visualizations

DegradationPathways DDA This compound Oxidation Oxidation (Autoxidation) DDA->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis DDA->Hydrolysis H2O, Acid/Base Thermal Thermal Degradation DDA->Thermal High Temp Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides Cleavage Cleavage Products Hydrolysis->Cleavage Isomers_Polymers Isomers & Polymers Thermal->Isomers_Polymers Secondary_Oxidation Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary_Oxidation

Caption: Major degradation pathways of this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Check Purity of This compound (HPLC, GC-MS) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Test Result PurityLow Purity is Low CheckPurity->PurityLow Test Result TroubleshootExperiment Troubleshoot Other Experimental Parameters PurityOK->TroubleshootExperiment DiscardSample Discard Old Sample PurityLow->DiscardSample End Problem Resolved TroubleshootExperiment->End ReviewStorage Review Storage and Handling Procedures DiscardSample->ReviewStorage UseNewSample Use New Sample ReviewStorage->UseNewSample UseNewSample->End StorageFactors Stability This compound Stability Temp Temperature Stability->Temp Atmosphere Atmosphere Stability->Atmosphere Light Light Stability->Light pH pH (in solution) Stability->pH LowTemp Low (-20°C or below) Temp->LowTemp Increases Stability HighTemp High (Room Temp) Temp->HighTemp Decreases Stability Inert Inert (N2, Ar) Atmosphere->Inert Increases Stability Air Air (Oxygen) Atmosphere->Air Decreases Stability Dark Dark Light->Dark Increases Stability Exposed Exposed Light->Exposed Decreases Stability Neutral Neutral pH->Neutral Increases Stability AcidBase Acidic / Basic pH->AcidBase Decreases Stability

References

Minimizing byproduct formation during 9-Dodecenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-dodecenoic acid. The following information is designed to help minimize byproduct formation and optimize reaction outcomes.

Section 1: Troubleshooting Guides by Synthetic Method

This section addresses specific issues encountered during the synthesis of this compound via common synthetic routes.

Method 1: Olefin Cross-Metathesis

The cross-metathesis of 1-decene with acrylic acid or its esters is a direct route to this compound. However, byproduct formation can be a significant challenge.

dot

Caption: Workflow for this compound synthesis via olefin cross-metathesis.

FAQs and Troubleshooting:

  • Q1: I am observing significant amounts of homodimers from the self-metathesis of 1-decene. How can I minimize this?

    • A1: The formation of self-metathesis byproducts is a common issue.[1] To favor the desired cross-metathesis reaction, consider the following:

      • Use an excess of the more reactive or less valuable olefin: In this case, using an excess of the acrylic acid or its ester can push the equilibrium towards the cross-product.

      • Slow addition of the catalyst: This can help maintain a low catalyst concentration, which can sometimes favor cross-metathesis over self-metathesis.

      • Choose the right catalyst: Second-generation Grubbs or Hoveyda-Grubbs catalysts often show better selectivity for cross-metathesis with electron-deficient olefins like acrylates.[1][2]

  • Q2: My final product contains isomers of this compound. What is causing this and how can I prevent it?

    • A2: Double bond isomerization is a known side reaction in olefin metathesis, often caused by the decomposition of the ruthenium catalyst into species that can catalyze olefin migration.[3] To mitigate this:

      • Lower the reaction temperature: Higher temperatures can accelerate catalyst decomposition.

      • Reduce reaction time: Prolonged reaction times increase the likelihood of isomerization.

      • Use a catalyst scavenger: After the reaction is complete, adding a scavenger like triphenylphosphine or functionalized silica can quench the active catalyst and prevent further isomerization during workup and purification.[3]

  • Q3: The reaction is sluggish and gives a low yield. What are the possible reasons?

    • A3: Low yields can be attributed to several factors:

      • Catalyst deactivation: Impurities in the reactants or solvent (e.g., water, peroxides) can deactivate the catalyst. Ensure all reagents and solvents are pure and dry.

      • Steric hindrance: While less of an issue with terminal olefins, bulky substituents near the double bond can slow down the reaction.

      • Insufficient catalyst loading: For challenging cross-metathesis reactions, a higher catalyst loading (e.g., 1-5 mol%) might be necessary.[2]

Parameter Condition A (Low Selectivity) Condition B (Improved Selectivity) Reference
Catalyst 1st Gen Grubbs2nd Gen Hoveyda-Grubbs[1][2]
Reactant Ratio (1-decene:acrylate) 1:11:3[4]
Temperature 60 °C40 °C[2]
Reaction Time 12 hours4 hours[2]
Method 2: Wittig Reaction

The Wittig reaction provides a reliable method for forming the carbon-carbon double bond in this compound, typically by reacting nonanal with a phosphorus ylide derived from a C4-carboxylic acid precursor.

dot

Caption: Workflow for this compound synthesis via the Wittig reaction.

FAQs and Troubleshooting:

  • Q1: My Wittig reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?

    • A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[5]

      • Unstabilized ylides (e.g., those with alkyl substituents) tend to give the (Z)-alkene under salt-free conditions.

      • Stabilized ylides (e.g., those with electron-withdrawing groups like esters) generally favor the (E)-alkene.

      • For ylides with a carboxylic acid group, the situation can be complex. The use of non-polar solvents and salt-free conditions can favor the Z-isomer. The Schlosser modification can be employed to obtain the E-isomer.[6]

  • Q2: I am having trouble with the removal of triphenylphosphine oxide from my product.

    • A2: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[7]

      • Crystallization: If your product is a solid, recrystallization can be effective.

      • Chromatography: Column chromatography on silica gel is a standard method for separation.

      • Extraction: In some cases, converting the carboxylic acid to its salt with a base can allow for extraction of the neutral triphenylphosphine oxide into an organic solvent.

  • Q3: The reaction is not proceeding, or the yield is very low. What could be the issue?

    • A3: Low reactivity can be due to several factors:

      • Inefficient ylide formation: Ensure your base is strong enough to deprotonate the phosphonium salt. For salts with acidic protons (like the one in this synthesis), a sufficient amount of base is crucial.[7][8]

      • Sterically hindered carbonyl: While nonanal is not particularly hindered, highly substituted aldehydes or ketones can be less reactive.

      • Ylide instability: Some ylides are not stable and should be generated in situ and used immediately.[7]

Method 3: Grignard Carboxylation

This method involves the formation of a Grignard reagent from an appropriate 9-halo-1-nonene, followed by reaction with carbon dioxide.

dot

Caption: Workflow for this compound synthesis via Grignard carboxylation.

FAQs and Troubleshooting:

  • Q1: My Grignard reagent formation is not initiating.

    • A1: The initiation of Grignard reagent formation can be challenging.

      • Ensure anhydrous conditions: Grignard reagents are highly reactive with water. All glassware must be flame-dried, and solvents must be anhydrous.[5]

      • Activate the magnesium: The surface of the magnesium turnings can be coated with an oxide layer. Crushing the magnesium turnings or adding a small crystal of iodine can help to activate the surface.

      • Initiation with a small amount of pre-formed Grignard reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.

  • Q2: I am getting a significant amount of a high molecular weight byproduct.

    • A2: This is likely the Wurtz coupling product, where the Grignard reagent reacts with the starting alkenyl halide.[6]

      • Slow addition of the halide: Add the alkenyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

      • Use a continuous flow reactor: Continuous processing can improve selectivity and reduce Wurtz coupling.[6]

  • Q3: The yield of the carboxylic acid is low after reacting with CO2.

    • A3: Low carboxylation yields can result from several factors:

      • Inefficient reaction with CO2: Ensure that the CO2 is bubbled through the Grignard solution efficiently or that the Grignard solution is added to an excess of dry ice. The reaction is often performed at low temperatures to minimize side reactions.[9]

      • Grignard reagent as a base: The Grignard reagent is a strong base and can be consumed by any acidic protons present.

      • Formation of ketones: In some cases, the initially formed carboxylate can react with another equivalent of the Grignard reagent to form a ketone after workup. Using a large excess of CO2 can help to minimize this.[10]

Section 2: Experimental Protocols

Protocol 1: Synthesis of Methyl 9-dodecenoate via Cross-Metathesis and Subsequent Hydrolysis

This protocol is a representative procedure based on established methods for cross-metathesis of terminal olefins with acrylates.[2][11]

Materials:

  • 1-Decene

  • Methyl acrylate

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Ethyl vinyl ether

  • Sodium hydroxide

  • Methanol

  • Dichloromethane

  • Hydrochloric acid

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Cross-Metathesis:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-decene (1 equivalent) in anhydrous toluene (to make a 0.1 M solution).

    • Add methyl acrylate (3 equivalents).

    • Degas the solution by bubbling with the inert gas for 20 minutes.

    • Under a positive pressure of the inert gas, add the Hoveyda-Grubbs II catalyst (0.03-0.05 equivalents).

    • Seal the flask and heat the reaction mixture to 40-60 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude methyl 9-dodecenoate by flash column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified methyl 9-dodecenoate (1 equivalent) in a 9:1 mixture of dichloromethane and methanol.

    • Add a 3 M solution of sodium hydroxide in methanol (3 equivalents).[12][13]

    • Stir the mixture at room temperature. The sodium salt of the carboxylic acid may precipitate.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Acidify the reaction mixture with dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Section 3: Data Summary

The following table summarizes typical yields and byproduct levels for related olefin metathesis reactions. Note that specific results for this compound synthesis may vary.

Reactants Catalyst Product Yield (%) Major Byproducts Reference
1-Octene + Methyl AcrylateGrubbs IIMethyl 9-undecenoate75-85Self-metathesis products[14]
1-Decene + EugenolGrubbs IICross-metathesis products96Self-metathesis products[15]
Methyl Oleate + EthyleneHoveyda-Grubbs IIMethyl 9-decenoate & 1-decene>90Isomerized products[16]

Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, adhering to all necessary safety precautions.

References

Technical Support Center: Enhancing the Resolution of 9-Dodecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of 9-dodecenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

The primary challenges stem from the subtle structural similarities between the isomers of this compound. These include positional isomers (where the double bond is at a different location) and geometric isomers (cis/trans or E/Z configurations at the C9-C10 double bond). These isomers often exhibit very similar physical and chemical properties, such as polarity, boiling points, and hydrophobicity, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution requires highly selective methods capable of differentiating based on the double bond's position and configuration.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for separating fatty acid isomers like this compound.

  • Gas Chromatography (GC): GC, particularly with long, highly polar capillary columns, offers high-resolution separation of fatty acid isomers. For GC analysis, derivatization of the carboxylic acid group is essential to increase volatility and improve peak shape.

  • High-Performance Liquid Chromatography (HPLC):

    • Silver-Ion HPLC (Ag+-HPLC): This is a powerful technique for separating isomers based on the degree of unsaturation and the configuration (cis/trans) of the double bonds.

    • Reversed-Phase HPLC (RP-HPLC): This method separates fatty acids primarily based on their hydrophobicity. While less common for complex isomer separations, it can be effective, especially for separating geometric isomers.

Q3: Why is derivatization necessary for the GC analysis of this compound?

Derivatization is a critical step for several reasons. Converting this compound to its methyl ester (a FAME - fatty acid methyl ester) increases its volatility, which is necessary for it to be analyzed by GC. This process also reduces the polarity of the molecule, minimizing peak tailing and leading to better chromatographic separation and more symmetrical peak shapes.[1]

Q4: I'm observing co-elution of cis- and trans-9-dodecenoic acid. What should I do?

Co-elution of geometric isomers is a common issue. Here are some initial steps to address this:

  • In GC:

    • Optimize the temperature program: Use a very slow temperature ramp (e.g., 1-2°C/min) through the elution range of your isomers.

    • Use a more polar column: Highly polar cyanopropyl-based columns are often effective for separating cis and trans isomers.

  • In HPLC:

    • Modify the mobile phase: A slight adjustment in the organic solvent percentage or switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

    • Consider Silver-Ion Chromatography: This technique offers excellent selectivity for cis/trans isomers.

Q5: How can I improve the peak shape of my this compound isomers?

Poor peak shape, such as tailing, can be caused by several factors:

  • In GC: Ensure complete derivatization. Incomplete conversion to FAMEs can lead to tailing. Also, check for active sites in the GC inlet or column.

  • In HPLC:

    • Adjust mobile phase pH: For RP-HPLC, ensure the mobile phase pH is well below the pKa of the carboxylic acid (typically around 2.5-3.5) to keep it protonated.

    • Check for column overload: Injecting too much sample can lead to peak distortion.

    • Ensure sample solvent compatibility: The sample should ideally be dissolved in a solvent that is weaker than or the same as the initial mobile phase.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound isomers.

Issue 1: Poor Resolution Between this compound Isomers

If you are experiencing poor resolution between isomers, follow this troubleshooting workflow.

G start Poor Resolution modify_mobile_phase Modify Mobile Phase (Adjust % Organic, Change Solvent) start->modify_mobile_phase optimize_gradient Optimize Gradient (Shallower Slope) modify_mobile_phase->optimize_gradient If applicable change_column Change Column (Different Stationary Phase, e.g., Ag+-HPLC) modify_mobile_phase->change_column If no improvement resolution_achieved Resolution Achieved modify_mobile_phase->resolution_achieved If successful no_improvement1 If no improvement successful If successful check_system Check HPLC/GC System (Dead Volume, Connections, Flow Rate) change_column->check_system If still no improvement change_column->resolution_achieved If successful no_improvement2 If still no improvement check_system->resolution_achieved If successful no_improvement3 If issue persists

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Modify Mobile Phase (HPLC):

    • Adjust Organic Solvent Ratio: Make small, incremental changes (e.g., 1-2%) to the percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Switch Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different selectivities that can impact isomer separation.

    • Add a Modifier: For reversed-phase, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and selectivity.

  • Optimize Temperature Program (GC):

    • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., to 1-2°C/min) in the elution range of the this compound isomers to increase the separation time.

    • Isothermal Analysis: Consider an isothermal run at an optimized temperature to maximize resolution between specific isomers.

  • Change the Chromatographic Column:

    • Different Stationary Phase: If a standard C18 (HPLC) or a mid-polarity (GC) column is not providing sufficient resolution, switch to a different stationary phase. For HPLC, a silver-ion (Ag+) column is highly recommended for cis/trans isomer separations. For GC, a highly polar cyanopropyl-based column can be very effective.

    • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.

  • Check the Chromatographic System:

    • Ensure all connections are tight and that tubing length is minimized to reduce dead volume.

    • Verify that the pump (HPLC) or flow controller (GC) is delivering a stable and accurate flow rate.

Issue 2: Unstable Retention Times

Drifting retention times can make reliable identification and quantification difficult.

G start Drifting Retention Times equilibrate Ensure Proper Column Equilibration start->equilibrate mobile_phase Check Mobile Phase Preparation equilibrate->mobile_phase If issue persists stable Retention Times Stabilized equilibrate->stable If resolved pump Inspect HPLC Pump / GC Flow Controller mobile_phase->pump If issue persists mobile_phase->stable If resolved temperature Verify Column Temperature Stability pump->temperature If issue persists pump->stable If resolved temperature->stable If resolved

Caption: Troubleshooting workflow for drifting retention times.

Detailed Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase (for HPLC) or at the starting temperature (for GC). This is particularly important for gradient methods.

  • Check Mobile Phase Preparation (HPLC): Always use freshly prepared mobile phases. Over time, the composition can change due to the evaporation of more volatile components.

  • Inspect the Pump/Flow Controller: Check for leaks and ensure the pump is delivering a consistent flow rate. For GC, verify the carrier gas pressure and flow settings.

  • Verify Column Temperature Stability: Ensure the column oven is maintaining a stable temperature throughout the analysis.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) for GC Analysis

This protocol describes an acid-catalyzed esterification method.

Materials:

  • This compound sample

  • Boron trifluoride in methanol (BF3-Methanol), 14% w/v

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials with caps

  • Heating block or water bath at 60°C

Procedure:

  • Weigh approximately 1-10 mg of the lipid sample containing this compound into a reaction vial.

  • Add 2 mL of 14% BF3-Methanol solution to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture thoroughly for 1 minute.

  • Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: GC-MS Analysis of this compound Methyl Esters

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or similar cyanopropyl-based column), 100 m x 0.25 mm ID, 0.2 µm film thickness.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp: 2°C/min to 240°C

    • Hold at 240°C for 20 minutes

  • Detector Temperature (FID): 260°C

  • MS Conditions (if applicable):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of fatty acid isomers. Note that specific values for this compound may vary and require optimization.

ParameterGCHPLC (Reversed-Phase)HPLC (Silver-Ion)
Stationary Phase Highly Polar (e.g., SP-2560)C18, C30Silver-impregnated silica
Mobile Phase -Acetonitrile/Water or Methanol/Water (with acid)Hexane/Acetonitrile or Hexane/Isopropanol
Typical Flow Rate 1-2 mL/min (carrier gas)0.5-1.5 mL/min0.5-1.5 mL/min
Temperature 140-240°C (program)25-40°C15-25°C
Derivatization Required (FAMEs)Not requiredRequired (FAMEs)

Visualization of Workflows

Experimental Workflow for this compound Isomer Analysis

G sample Sample containing This compound Isomers extraction Lipid Extraction sample->extraction derivatization Derivatization to FAMEs (for GC and Ag+-HPLC) extraction->derivatization hplc_analysis HPLC Analysis (RP or Ag+-HPLC) extraction->hplc_analysis For RP-HPLC of free acid gc_analysis GC-MS/FID Analysis (High Polarity Column) derivatization->gc_analysis derivatization->hplc_analysis For Ag+-HPLC data_analysis Data Analysis (Peak Integration & Identification) gc_analysis->data_analysis hplc_analysis->data_analysis G rect_node rect_node start Goal: Separate This compound Isomers q1 Separating cis/trans isomers? start->q1 q2 High throughput needed? q1->q2 No (Positional Isomers) ag_hplc Use Silver-Ion HPLC (Ag+-HPLC) q1->ag_hplc Yes gc Use GC with a highly polar column q2->gc Yes rp_hplc Use Reversed-Phase HPLC (C18 or C30) q2->rp_hplc No

References

Technical Support Center: Overcoming Poor Solubility of 9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of 9-Dodecenoic acid. Here you will find troubleshooting guides and FAQs to assist in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is a long-chain fatty acid with a 12-carbon backbone. Its long hydrocarbon tail is nonpolar and hydrophobic, leading to very low solubility in polar solvents like water and aqueous buffers.[1] As the chain length of a fatty acid increases, its solubility in water decreases.[2] At neutral or acidic pH, the carboxylic acid head group is largely uncharged, further limiting its interaction with water molecules.

Q2: What is the estimated aqueous solubility of this compound?

Q3: Can I dissolve this compound directly in my cell culture medium or buffer?

A3: Direct dissolution is not recommended and is unlikely to be successful.[1] Due to its hydrophobic nature, the fatty acid will likely float on the surface, form an oily film, or precipitate, leading to inaccurate concentrations and unreliable experimental outcomes.[4] An intermediate solvent or a carrier molecule is necessary to create a usable stock solution.

Q4: What are the main challenges I might face when preparing solutions of this compound?

A4: The primary challenges include precipitation upon dilution into aqueous media, potential cytotoxicity from co-solvents like ethanol or DMSO, and the formation of micelles or aggregates instead of a true solution.[1] It is crucial to select a solubilization method that is compatible with your specific experimental system.

Troubleshooting and Solubilization Guides

Here are detailed protocols for common and effective methods to solubilize this compound for experimental use.

Method 1: Using an Organic Co-Solvent

This is a straightforward method for preparing a stock solution, which is then diluted to the final working concentration.

Issue: The fatty acid precipitates when added to the aqueous buffer.

Solution: Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO.

Detailed Experimental Protocol:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound in a sterile, chemical-resistant vial.

    • Add a minimal volume of high-purity ethanol or DMSO to achieve a high concentration (e.g., 10-100 mM).

    • Vortex or gently warm the solution (e.g., to 37°C) until the fatty acid is completely dissolved.[1]

  • Preparation of Working Solution:

    • Warm your aqueous buffer or cell culture medium to 37°C.[1]

    • While vigorously vortexing the warm buffer, slowly add the concentrated stock solution dropwise to achieve the final desired concentration.

    • Critical Control: Ensure the final concentration of the organic solvent in the medium is very low (e.g., ≤0.1% for DMSO, ≤0.05% for ethanol) to prevent solvent-induced toxicity to cells.[1][5] Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.

Method 2: Saponification (Alkali Salt Formation)

This method converts the fatty acid into its more water-soluble salt form, avoiding the use of organic solvents in the final solution.

Issue: The experimental system is sensitive to organic solvents, or a higher concentration of the fatty acid is required.

Solution: Convert this compound to its sodium or potassium salt.

Detailed Experimental Protocol:

  • Dissolution:

    • In a sterile glass tube, add the weighed this compound.

    • Add a molar equivalent of NaOH (e.g., from a 0.1 M stock solution) in a small volume of water.

    • Gently heat the mixture to 50–70°C and vortex until the solution becomes clear, indicating the formation of the fatty acid salt.[5]

  • pH and Volume Adjustment:

    • Cool the solution to room temperature.

    • If necessary, adjust the pH to the desired physiological range (e.g., 7.4) with dilute HCl. Be cautious, as lowering the pH too much can cause the fatty acid to precipitate.

    • Bring the solution to the final volume with your aqueous buffer. This stock solution is now ready for use or for complexing with BSA (Method 3).

Method 3: Complexation with Fatty Acid-Free BSA

This is the most physiologically relevant method for cell-based assays, as it mimics the natural transport of fatty acids in circulation and enhances their stability and delivery to cells.[1][4]

Issue: Need to deliver this compound to cells in a stable, non-toxic, and biologically relevant manner.

Solution: Prepare a this compound-Bovine Serum Albumin (BSA) complex.

Detailed Experimental Protocol:

  • Prepare Fatty Acid Salt Stock: Prepare a concentrated stock of sodium dodecenoate using the saponification method (Method 2).

  • Prepare BSA Solution:

    • Dissolve fatty acid-free BSA in your desired buffer or serum-free medium to a specific concentration (e.g., 1-10% w/v).

    • Gently stir the solution at 37°C until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing and denaturation.

    • Sterile-filter the BSA solution using a 0.22 µm filter.

  • Complexation:

    • Maintain the BSA solution at 37°C in a sterile container with gentle stirring.

    • Slowly add the warm fatty acid salt stock solution to the BSA solution. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.[1]

    • Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow the complex to form.[1]

  • Final Use: The fatty acid-BSA complex can now be diluted to the final working concentration in your cell culture medium.

Data Presentation: Comparison of Solubilization Methods

MethodPrincipleTypical Stock Conc.Key AdvantageKey Disadvantage
Co-Solvent Solubilization in a water-miscible organic solvent.10-100 mMSimple and rapid preparation.Potential for solvent cytotoxicity; may precipitate upon dilution.[5]
Saponification Conversion to a more soluble alkali salt (e.g., sodium dodecenoate).10-50 mMAvoids organic solvents in the final solution.pH-sensitive; may not be suitable for all downstream applications.[2]
BSA Complexation Binding to a carrier protein to mimic physiological transport.1-10 mM (in BSA)Physiologically relevant; enhances stability and cellular uptake.[1]More complex and time-consuming preparation; introduces BSA into the system.

Visualizations

Experimental Workflow Diagram

This diagram provides a logical workflow for selecting the most appropriate solubilization method based on your experimental needs.

G start Start: Solubilize This compound q_cell_based Cell-based assay requiring physiologically relevant delivery? start->q_cell_based q_solvent_sensitive Is the system sensitive to low levels of organic solvents? q_cell_based->q_solvent_sensitive No   method_bsa Method 3: Complex with BSA q_cell_based->method_bsa  Yes method_saponification Method 2: Saponification (Salt Formation) q_solvent_sensitive->method_saponification  Yes method_cosolvent Method 1: Use Co-solvent (Ethanol/DMSO) q_solvent_sensitive->method_cosolvent No   end_exp Proceed with Experiment method_bsa->end_exp method_saponification->end_exp method_cosolvent->end_exp

Caption: Decision tree for selecting a solubilization method for this compound.

Hypothetical Signaling Pathway

Long-chain fatty acids can act as signaling molecules by activating specific receptors. This diagram illustrates a generalized pathway that could be initiated by this compound.

G FA This compound (extracellular) Receptor Fatty Acid Receptor (e.g., FFAR/GPR) FA->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulates SecondMessenger Second Messengers (IP₃, DAG, cAMP) Effector->SecondMessenger Generates Kinase_Cascade Protein Kinase Cascade SecondMessenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Response Cellular Response (e.g., Gene Expression, Apoptosis) Transcription_Factor->Response Regulates

Caption: A generalized signaling cascade initiated by fatty acid receptor activation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cis- and Trans-9-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the geometric isomers of 9-dodecenoic acid reveals distinct differences in their biological activities, with the cis isomer demonstrating notable antimicrobial and anti-inflammatory properties, while the trans isomer is suggested to be less biologically active. This guide provides a detailed comparison of their effects, supported by available experimental data and methodologies, for researchers, scientists, and drug development professionals.

The spatial arrangement of atoms around the double bond in fatty acids plays a crucial role in determining their physical properties and biological functions. In the case of this compound, the cis isomer (lauroleic acid) and its trans counterpart exhibit differing interactions with cellular systems, leading to distinct biological outcomes.

Comparative Biological Activity

Biological ActivityCis-9-Dodecenoic Acid (Lauroleic Acid)Trans-9-Dodecenoic Acid
Antimicrobial Exhibits significant activity against various bacteria.Limited data available, but generally presumed to have lower activity based on studies of other trans fatty acids.
Anti-inflammatory Demonstrates anti-inflammatory effects by modulating key signaling pathways.[1]Limited direct evidence, but studies on similar trans fatty acids suggest reduced or altered anti-inflammatory potential compared to cis isomers.
Metabolic Effects Influences lipid metabolism.Studies on other trans fatty acids indicate different metabolic processing and effects on lipid profiles compared to cis isomers.[2][3]

Antimicrobial Activity

Cis-9-dodecenoic acid has been identified as a fatty acid with notable antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for a wide range of microbes are not extensively documented in publicly available literature, its activity is part of the broader understanding of the antimicrobial actions of medium-chain fatty acids.

In contrast, there is a significant lack of data on the antimicrobial activity of trans-9-dodecenoic acid. However, research on other unsaturated fatty acids suggests that the cis configuration is often crucial for potent antimicrobial effects. For instance, studies on longer-chain fatty acids have shown that trans isomers can be less effective at disrupting bacterial cell membranes, a key mechanism of fatty acid antimicrobial action.

Anti-inflammatory Effects

Cis-9-dodecenoic acid has been shown to possess anti-inflammatory properties.[1] It is suggested to exert these effects by modulating inflammatory signaling pathways. For example, some unsaturated fatty acids can inhibit the pro-inflammatory effects of saturated fatty acids in macrophages.[1]

Direct experimental data on the anti-inflammatory activity of trans-9-dodecenoic acid is scarce. However, studies comparing cis- and trans-isomers of other fatty acids, such as oleic acid (cis-9-octadecenoic acid) and elaidic acid (trans-9-octadecenoic acid), have revealed that the trans isomer is often biologically neutral or may even have pro-inflammatory effects in certain contexts.[2] This suggests that trans-9-dodecenoic acid is likely to have a diminished anti-inflammatory capacity compared to its cis isomer.

Signaling Pathways

The biological activities of fatty acids are often mediated through their interaction with various cellular signaling pathways.

Cis-9-Dodecenoic Acid (Lauroleic Acid) Signaling

Cis-unsaturated fatty acids are known to influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. For instance, some cis-fatty acids can suppress the activation of NF-κB, a central regulator of inflammatory gene expression.[4] They can also modulate the phosphorylation of MAPK pathway components like ERK and JNK, which are involved in cellular responses to stress and inflammation.[5][6]

cluster_cis Cis-9-Dodecenoic Acid Pathway Cis-9-Dodecenoic Acid Cis-9-Dodecenoic Acid IKK IKK Cis-9-Dodecenoic Acid->IKK Inhibits MAPK Pathway MAPK Pathway (ERK, JNK) Cis-9-Dodecenoic Acid->MAPK Pathway Modulates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Gene Expression Inflammatory Gene Expression NF-κB->Inflammatory Gene Expression Activates AP-1 AP-1 MAPK Pathway->AP-1 Activates AP-1->Inflammatory Gene Expression Activates Start Start Prepare Fatty Acid Stock Prepare Fatty Acid Stock Solution Start->Prepare Fatty Acid Stock Prepare Inoculum Prepare Bacterial Inoculum Start->Prepare Inoculum Serial Dilution Perform Serial Dilutions in 96-well plate Prepare Fatty Acid Stock->Serial Dilution Inoculate Plate Inoculate Plate with Bacterial Suspension Prepare Inoculum->Inoculate Plate Serial Dilution->Inoculate Plate Incubate Incubate Plate Inoculate Plate->Incubate Read MIC Determine Minimum Inhibitory Concentration Incubate->Read MIC End End Read MIC->End Start Start Seed Macrophages Seed Macrophage Cells in 96-well plate Start->Seed Macrophages Pre-treat Pre-treat with Fatty Acid Isomers Seed Macrophages->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Measure Nitrite Measure Nitrite with Griess Reagent Incubate->Measure Nitrite Calculate IC50 Calculate % Inhibition and IC50 Measure Nitrite->Calculate IC50 End End Calculate IC50->End

References

A Comparative Guide to the Presumed Differential Effects of 9-Dodecenoic Acid Isomers on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This guide provides a comparative analysis of the potential differential effects of the geometric isomers of 9-dodecenoic acid—(9Z)-dodecenoic acid (cis) and (9E)-dodecenoic acid (trans)—on gene expression. Direct experimental data comparing these specific isomers is currently limited in published literature. Therefore, this document synthesizes information from studies on analogous cis- and trans-fatty acids to infer their likely divergent impacts on cellular signaling and gene regulation. The primary focus is on the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a key mediator of fatty acid effects on gene expression. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced biological activities of fatty acid isomers.

Introduction to this compound Isomers

This compound is a monounsaturated fatty acid (12:1n-3) that exists as two primary geometric isomers:

  • (9Z)-dodecenoic acid (cis isomer): Also known as lauroleic acid. The acyl chain has a characteristic "kink" or bend at the double bond. Cis isomers are the most common configuration in nature.

  • (9E)-dodecenoic acid (trans isomer): The acyl chain is more linear, resembling a saturated fatty acid in shape. Trans isomers are less common in nature and are often formed through industrial processing or specific biological reactions.

The structural difference between these isomers, dictated by the orientation of hydrogen atoms around the carbon-carbon double bond, is fundamental to their biological activity.[1][2] The more linear shape of the trans isomer allows it to pack more tightly into cellular membranes, leading to properties that are more similar to saturated fats than to their cis counterparts.[3][4] This structural variance is hypothesized to be the basis for their differential effects on gene expression.

Inferred Differential Effects on Gene Expression

Activation of PPAR Signaling Pathways

Fatty acids are well-established natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors comprising three main isoforms: PPARα, PPARγ, and PPARδ (or β).[5][6][7] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, and modulate their transcription.[6][8]

It is plausible that the cis and trans isomers of this compound would exhibit differential binding affinity and activation potential for PPAR isoforms, leading to distinct downstream gene expression profiles.

  • (9Z)-dodecenoic acid (cis): The kinked structure of cis-fatty acids can influence how they fit into the ligand-binding pocket of PPARs. Studies with other unsaturated fatty acids suggest that cis isomers are often potent activators of PPARα and PPARγ.[9] Activation of PPARα typically upregulates genes involved in fatty acid oxidation and transport, while PPARγ activation is a master regulator of adipogenesis and glucose metabolism.

  • (9E)-dodecenoic acid (trans): The more linear structure of trans-fatty acids may result in weaker or altered interactions with PPARs compared to cis isomers. This could lead to a dampened or distinct transcriptional response. Some studies on other trans fatty acids have shown them to be less effective activators of PPARs, potentially leading to a different set of regulated genes or a lower magnitude of induction for the same target genes.[5]

Hypothetical Comparison of Target Gene Regulation

Based on the known functions of PPARs, a comparative study of this compound isomers would likely reveal differential regulation of genes involved in key metabolic processes. The following table summarizes this hypothetical comparison.

Metabolic Process Key Target Genes Predicted Effect of (9Z)-Isomer (cis) Predicted Effect of (9E)-Isomer (trans)
Fatty Acid Oxidation CPT1A, ACADL, ACOX1Strong Upregulation (PPARα activation)Weaker or no significant upregulation
Lipid Transport CD36, FABP1Strong Upregulation (PPARα/γ activation)Weaker or no significant upregulation
Adipogenesis FABP4 (aP2), LPLStrong Upregulation (PPARγ activation)Weaker or no significant upregulation
Inflammation NF-κB, TNF-αPotential for trans-repression (anti-inflammatory)May have a less potent anti-inflammatory or potentially pro-inflammatory effect
Glucose Homeostasis GLUT4, PCK1Upregulation (PPARγ activation)Weaker or no significant upregulation

This table is predictive and requires experimental validation.

Proposed Experimental Protocols

To empirically determine the differential effects of this compound isomers, a series of in vitro experiments are necessary. The following protocols are based on standard methodologies used for studying fatty acid effects on gene expression.[10][11][12]

Cell Culture and Fatty Acid Treatment
  • Cell Line Selection: A human hepatoma cell line (e.g., HepG2) or a pre-adipocyte line (e.g., 3T3-L1) would be suitable, as they express PPARs and are central to lipid metabolism.

  • Fatty Acid Preparation:

    • Prepare stock solutions of (9Z)-dodecenoic acid and (9E)-dodecenoic acid (e.g., 100 mM in ethanol or DMSO).

    • Complex the fatty acids to fatty acid-free Bovine Serum Albumin (BSA). A common molar ratio is 4:1 to 6:1 (fatty acid:BSA).

    • Briefly, warm a sterile BSA solution (e.g., 10% in serum-free media) to 37°C.

    • Add the fatty acid stock solution dropwise to the BSA solution while vortexing gently.

    • Incubate the mixture at 37°C for at least 1 hour to allow for complexing.

    • Prepare a vehicle control using the same concentration of solvent (e.g., ethanol) and BSA.

  • Cell Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Replace the growth medium with serum-free medium containing the fatty acid-BSA complexes or the vehicle control.

    • Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM) to assess dose-dependency.

    • Incubate for a specified time period (e.g., 24 hours) to allow for transcriptional changes.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: After treatment, wash cells with PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (e.g., CPT1A, FABP4, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run reactions in triplicate for each sample.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Visualizing Pathways and Workflows

PPAR Signaling Pathway

The diagram below illustrates the general mechanism of gene activation by fatty acid isomers through the PPAR pathway.

PPAR_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus FA_cis (9Z)-Dodecenoic Acid (cis-isomer) FABP Fatty Acid Binding Protein FA_cis->FABP Uptake FA_trans (9E)-Dodecenoic Acid (trans-isomer) FA_trans->FABP Uptake PPAR PPAR FABP->PPAR Transport & Binding (Differential Affinity) RXR RXR PPAR->RXR Heterodimerization PPRE PPRE PPAR->PPRE Binding TargetGene Target Gene (e.g., CPT1A, FABP4) PPRE->TargetGene Transcription Activation mRNA mRNA TargetGene->mRNA

Caption: Inferred PPAR signaling pathway for this compound isomers.

Experimental Workflow

The following diagram outlines the key steps for a comparative gene expression study.

Experimental_Workflow cluster_treatment start Start: Select Cell Line (e.g., HepG2) prep Prepare Fatty Acid-BSA Complexes start->prep iso_cis (9Z)-Isomer iso_trans (9E)-Isomer control Vehicle Control treat Cell Treatment (24h) rna_ext Total RNA Extraction treat->rna_ext iso_cis->treat iso_trans->treat control->treat cdna cDNA Synthesis rna_ext->cdna qpcr RT-qPCR Analysis cdna->qpcr analysis Data Analysis (ΔΔCt) Compare Gene Expression qpcr->analysis end Conclusion analysis->end

Caption: Workflow for comparing gene expression effects of fatty acid isomers.

Conclusion and Future Directions

While direct evidence is lacking, the principles of fatty acid biology strongly suggest that the cis and trans isomers of this compound exert differential effects on gene expression, primarily through the PPAR signaling pathway. The cis isomer, (9Z)-dodecenoic acid, is predicted to be a more potent activator of PPAR target genes involved in lipid metabolism compared to its trans counterpart, (9E)-dodecenoic acid.

Future research, employing the protocols outlined in this guide, is critical to validate these hypotheses. High-throughput transcriptomic analyses, such as RNA-sequencing, would provide a comprehensive, unbiased view of the distinct gene regulatory networks modulated by each isomer. Such studies will be invaluable for understanding the specific biological roles of these fatty acids and for informing their potential applications in nutrition and drug development.

References

Validating Analytical Methods for 9-Dodecenoic Acid: A Comparative Guide Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical, yet representative, validated analytical methods for the quantification of 9-dodecenoic acid, a C12 monounsaturated fatty acid. The focus is on the use of internal standards to ensure accuracy and precision in complex matrices. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes relevant biological and experimental workflows to aid researchers in selecting and validating appropriate analytical methods.

Introduction to this compound and the Importance of Validated Methods

This compound is a monounsaturated fatty acid that plays a role in various biological processes. As a component of cellular lipids, its accurate quantification is crucial for understanding lipid metabolism and its association with health and disease. Validated analytical methods are essential for obtaining reliable and reproducible data in research, clinical, and pharmaceutical settings. The use of an internal standard (IS) is a critical aspect of method validation, as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[1][2] An ideal internal standard is a compound chemically similar to the analyte but not naturally present in the sample, such as an odd-chain fatty acid or a stable isotope-labeled version of the analyte.[3][4]

This guide compares two primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Detailed methodologies for the key experiments in the validation of both a GC-MS and an LC-MS/MS method are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

This method involves the derivatization of this compound to its more volatile fatty acid methyl ester (FAME).

1. Sample Preparation and Lipid Extraction: a. To a 100 µL plasma or homogenized tissue sample, add 10 µL of a 10 µg/mL solution of the internal standard (e.g., Tridecanoic acid, C13:0) in methanol. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex for 2 minutes. c. Add 500 µL of 0.9% NaCl solution and vortex for 1 minute. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic layer containing the lipids into a clean glass tube.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. b. Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid extract. c. Seal the tube and heat at 80°C for 1 hour. d. After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute. e. Centrifuge at 1000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Analysis: a. GC Column: Use a high-polarity capillary column suitable for FAME analysis (e.g., DB-FATWAX UI or equivalent). b. Injection: Inject 1 µL of the extract in splitless mode. c. Oven Program: A typical temperature program would be: start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 5 minutes. d. MS Detection: For quantification, use selected ion monitoring (SIM) mode. The characteristic ions for this compound methyl ester and the internal standard methyl ester would be monitored.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of this compound without derivatization.

1. Sample Preparation: a. To a 100 µL plasma or homogenized tissue sample, add 10 µL of a 10 µg/mL solution of the internal standard (e.g., this compound-d2) in methanol. b. Add 400 µL of ice-cold methanol to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Develop a suitable gradient to achieve good separation of this compound from other fatty acids. e. MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the deuterated internal standard are monitored.

Data Presentation: Comparative Method Validation

The following tables summarize the hypothetical but representative quantitative data from the validation of the GC-MS and LC-MS/MS methods for this compound.

Table 1: Linearity

ParameterGC-MS MethodLC-MS/MS Method
Calibration Range0.1 - 50 µg/mL0.01 - 20 µg/mL
Regression Equationy = 0.123x + 0.005y = 0.987x + 0.001
Correlation Coefficient (r²)> 0.995> 0.998

Table 2: Precision

ParameterGC-MS Method (%RSD)LC-MS/MS Method (%RSD)
Intra-day Precision (n=6)< 5%< 3%
Inter-day Precision (n=18, 3 days)< 8%< 6%

Table 3: Accuracy

ParameterGC-MS Method (% Recovery)LC-MS/MS Method (% Recovery)
Low QC (0.3 µg/mL)95 - 105%98 - 102%
Medium QC (10 µg/mL)97 - 103%99 - 101%
High QC (40 µg/mL)96 - 104%98 - 102%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterGC-MS MethodLC-MS/MS Method
Limit of Detection (LOD)0.03 µg/mL0.003 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL0.01 µg/mL

Mandatory Visualizations

Biological Pathway: Lipoxygenase Pathway

The following diagram illustrates the lipoxygenase pathway, a significant metabolic route for polyunsaturated fatty acids. In this pathway, 13-hydroperoxides are converted into 12-oxo-(9Z)-dodecenoic acid, a compound structurally related to this compound.[5]

Lipoxygenase_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPOD 13-Hydroperoxides (13-HPOD) LOX->HPOD HPL Hydroperoxide Lyase (HPL) HPOD->HPL Oxo_Dodecenoic_Acid 12-oxo-(9Z)-dodecenoic acid HPL->Oxo_Dodecenoic_Acid C6_Aldehyde C6-Aldehydes (e.g., Hexanal) HPL->C6_Aldehyde

Lipoxygenase metabolic pathway.
Experimental Workflow: GC-MS Analysis of this compound

This diagram outlines the major steps involved in the GC-MS based analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with Internal Standard (e.g., C13:0) Sample->IS_Spike Extraction Lipid Extraction (Chloroform:Methanol) IS_Spike->Extraction Derivatization Transesterification to FAMEs (H2SO4 in Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Workflow for GC-MS analysis.
Logical Relationship: Method Validation Parameters

The following diagram illustrates the key parameters assessed during analytical method validation and their logical grouping.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity/Selectivity Validation->Specificity Robustness Robustness Validation->Robustness

Key parameters of analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

  • GC-MS is a robust and widely available technique. The derivatization step adds to the sample preparation time but results in excellent chromatographic separation and sensitivity.

  • LC-MS/MS offers higher sensitivity and specificity, and the elimination of the derivatization step can lead to higher throughput. The use of a stable isotope-labeled internal standard further enhances the accuracy of this method.

Regardless of the chosen method, rigorous validation is imperative to ensure the generation of high-quality, reliable data for advancing research and development in the life sciences.

References

A Comparative Study of 9-Dodecenoic Acid and Other Medium-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 9-Dodecenoic acid and other medium-chain fatty acids (MCFAs). While research on this compound is still emerging, this document compiles available data and draws comparisons with well-studied MCFAs like lauric acid, as well as other relevant unsaturated fatty acids. The information is intended to serve as a resource for stimulating further investigation into the therapeutic potential of these molecules.

Physicochemical Properties

Medium-chain fatty acids are carboxylic acids with aliphatic tails of 6 to 12 carbon atoms. Their physicochemical properties, such as melting point and solubility, are influenced by their chain length and degree of unsaturation.

PropertyThis compound (C12:1)Lauric Acid (C12:0)Capric Acid (C10:0)Caprylic Acid (C8:0)
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₄O₂C₁₀H₂₀O₂C₈H₁₆O₂
Molecular Weight ( g/mol ) 198.30[1]200.32172.26144.21
Melting Point (°C) Data not available43.831.316.3
Boiling Point (°C) Data not available297.9268.7237
Water Solubility Low55 mg/L (20 °C)Slightly soluble680 mg/L (20 °C)
Structure MonounsaturatedSaturatedSaturatedSaturated

Comparative Biological Activities

While extensive data on this compound is limited, the biological activities of other MCFAs and unsaturated fatty acids provide a framework for potential areas of investigation. The following table summarizes known activities, with the understanding that the effects of this compound are largely predicted and require experimental validation.

Biological ActivityThis compound (C12:1)Lauric Acid (C12:0)Other Relevant Fatty Acids
Antimicrobial Predicted, based on general activity of unsaturated fatty acids.Potent activity against Gram-positive bacteria.[2][3]Oleic acid and linoleic acid exhibit broad-spectrum antimicrobial activity.[2][4]
Anti-inflammatory Predicted, potentially via NF-κB and MAPK pathways.Can induce inflammatory responses through TLR4, but some studies suggest anti-inflammatory potential.Monounsaturated and polyunsaturated fatty acids generally possess anti-inflammatory properties, often by inhibiting the NF-κB and MAPK signaling pathways.[5][6]
Cytotoxicity Data not available.Can induce apoptosis in certain cancer cell lines.Varies depending on the fatty acid and cell type. Some unsaturated fatty acids show selective cytotoxicity against cancer cells.[7]

Note: The biological activities of this compound are largely extrapolated from studies on other unsaturated fatty acids and require direct experimental confirmation.

Signaling Pathways

The biological effects of fatty acids are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response and are known to be modulated by various fatty acids.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Some unsaturated fatty acids have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway Predicted Modulation of NF-κB Pathway by this compound cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces MCFA This compound (Predicted) MCFA->IKK Inhibits (Predicted)

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. Certain fatty acids can modulate MAPK signaling, affecting the production of inflammatory mediators.

MAPK_Pathway Predicted Modulation of MAPK Pathway by this compound LPS LPS Receptor Cell Surface Receptor LPS->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates p_p38_MAPK Phospho-p38 MAPK p38_MAPK->p_p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces MCFA This compound (Predicted) MCFA->MAPKK Inhibits (Predicted) GCMS_Workflow Fatty Acid Analysis Workflow (GC-MS) Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Transesterification Transesterification to Fatty Acid Methyl Esters (FAMEs) Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data_Analysis Data Analysis (Peak Identification & Quantification) GCMS->Data_Analysis

References

Cross-reactivity of 9-Dodecenoic acid in enzyme-linked immunosorbent assays (ELISAs)

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Potential Cross-Reactivity in a Hypothetical 9-Dodecenoic Acid ELISA

Given the absence of commercially available ELISA kits specifically for this compound, the following table presents hypothetical cross-reactivity data for a competitive ELISA. This data is intended to serve as a guideline for researchers developing and validating their own immunoassays. The selection of potential cross-reactants is based on structural similarity to this compound, including variations in chain length and the presence and position of double bonds.

CompoundStructurePotential Cross-Reactivity (%)
This compound C12:1, n-3 100
Lauric acidC12:0< 10
Myristoleic acidC14:1, n-5< 5
Palmitoleic acidC16:1, n-7< 1
Oleic acidC18:1, n-9< 0.1
Linoleic acidC18:2, n-6< 0.1
11-Dodecenoic acidC12:1, n-1< 15

Note: This data is hypothetical and intended for illustrative purposes. Actual cross-reactivity will depend on the specific antibody used in the assay.

Experimental Protocols

The determination of antibody specificity and cross-reactivity is a critical step in the validation of any immunoassay. For a small molecule like this compound, a competitive ELISA is the most suitable format.

Competitive ELISA Protocol for this compound

This protocol outlines the steps to determine the concentration of this compound in a sample and to assess the cross-reactivity of the antibody with other fatty acids.

Materials:

  • Microtiter plates (96-well)

  • Anti-9-dodecenoic acid antibody

  • This compound standard

  • Potential cross-reactants (e.g., lauric acid, myristoleic acid)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the anti-9-dodecenoic acid antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add standard solutions of this compound at various concentrations to designated wells.

    • Add solutions of potential cross-reactants at various concentrations to other wells.

    • Add the unknown samples to the remaining wells.

    • Immediately add a fixed concentration of this compound-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the standards, samples, or cross-reactant solutions will compete with the this compound-HRP conjugate for binding to the antibody coated on the plate.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the percent cross-reactivity for each potential cross-reactant using the following formula: % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental principles, the following diagrams have been generated.

Fatty Acid Signaling Pathway

FattyAcidSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fatty Acid Fatty Acid GPCR Fatty Acid Receptor (e.g., FFAR1/GPR40) Fatty Acid->GPCR Binding G_Protein Gq/11 GPCR->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to receptor Downstream Downstream Cellular Responses PKC->Downstream Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation

Competitive ELISA Workflow

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Anti-9-Dodecenoic Acid Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Reagents 3. Add Sample/Standard and this compound-HRP Wash2->Add_Reagents Incubate Incubate (Competitive Binding) Add_Reagents->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate 4. Add Substrate Wash3->Add_Substrate Develop_Color Color Development Add_Substrate->Develop_Color Stop_Reaction 5. Add Stop Solution Develop_Color->Stop_Reaction Read_Absorbance 6. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Logical Relationship of Potential Cross-Reactants

Cross_Reactivity_Logic cluster_similarity Structural Similarity Target This compound (C12:1, n-3) Same_Chain_Length Same Chain Length (C12) Target->Same_Chain_Length Different_Chain_Length Different Chain Length Target->Different_Chain_Length Positional_Isomer Positional Isomer Target->Positional_Isomer Lauric_Acid Lauric Acid (C12:0) Same_Chain_Length->Lauric_Acid Saturated Myristoleic_Acid Myristoleic Acid (C14:1, n-5) Different_Chain_Length->Myristoleic_Acid Palmitoleic_Acid Palmitoleic Acid (C16:1, n-7) Different_Chain_Length->Palmitoleic_Acid 11_Dodecenoic_Acid 11-Dodecenoic Acid (C12:1, n-1) Positional_Isomer->11_Dodecenoic_Acid Different double bond position

A Comparative Analysis of the Antimicrobial Efficacy of 9-Dodecenoic Acid and Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of 9-Dodecenoic acid and lauric acid, focusing on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them. This objective analysis is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.

Quantitative Antimicrobial Efficacy

The antimicrobial activities of this compound and lauric acid are summarized below. Data for lauric acid is well-documented against a variety of microorganisms. In contrast, specific quantitative data for the antimicrobial activity of this compound is not extensively available in the current body of scientific literature. The table below primarily presents data for lauric acid.

Fatty AcidOrganismMinimum Inhibitory Concentration (MIC)Reference
Lauric Acid Staphylococcus aureus156 µg/mL[1][2][3]
Staphylococcus aureus (MSSA)MIC₉₀: ≤4 µl/ml[4]
Staphylococcus aureus (MRSA)MIC₉₀: ≤4 µl/ml[4]
Staphylococcus aureus3.13%[5]
Streptococcus pneumoniae-[6]
Escherichia coli3.13%[5]
Salmonella sp.3.13%[5]
Clostridium perfringens0.1 - 0.2 mg/ml[7]
This compound -Data not available-

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial efficacy of fatty acids.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Reagents and Media:

  • Antimicrobial Stock Solution: A stock solution of the fatty acid (lauric acid or this compound) is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a high concentration.

  • Bacterial Culture: A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) at 37°C.

  • 96-Well Microtiter Plates: Sterile 96-well plates are used for the assay.

b. Inoculum Preparation:

  • Several colonies of the test microorganism are transferred from an agar plate into a sterile broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Serial two-fold dilutions of the fatty acid stock solution are prepared in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 100 µL.

  • An equal volume of the diluted bacterial inoculum is added to each well, bringing the total volume to 200 µL.

  • Positive (broth and bacteria without fatty acid) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the fatty acid at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Fatty Acid Stock Solution C Serial Dilution of Fatty Acid in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D E Incubate at 37°C for 18-24h D->E F Observe for Visible Growth E->F G Determine MIC F->G

Figure 1. Experimental workflow for MIC determination.

Agar Disk Diffusion Assay

This method is used to assess the susceptibility of bacteria to an antimicrobial agent.

a. Preparation of Materials:

  • Agar Plates: Mueller-Hinton agar plates are commonly used.

  • Bacterial Inoculum: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Filter Paper Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the fatty acid.

b. Assay Procedure:

  • The surface of the agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • The fatty acid-impregnated disks are placed on the surface of the inoculated agar.

  • The plates are incubated at 37°C for 18-24 hours.

c. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the bacterium to the fatty acid.

Mechanism of Antimicrobial Action

Lauric Acid

Lauric acid, a saturated medium-chain fatty acid, exerts its antimicrobial effects primarily through the disruption of the bacterial cell membrane.[8] Its amphipathic nature allows it to integrate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[1][2][3]

Lauric_Acid_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Disruption Increased Permeability & Leakage Membrane->Disruption LauricAcid Lauric Acid Integration Integration into Membrane LauricAcid->Integration Integration->Membrane CellDeath Cell Death Disruption->CellDeath

Figure 2. Mechanism of action of lauric acid.

This compound

While specific studies on the antimicrobial mechanism of this compound are scarce, the general mechanism for unsaturated fatty acids involves the inhibition of bacterial fatty acid synthesis.[9] These fatty acids can specifically target and inhibit enzymes essential for the elongation of fatty acid chains, such as enoyl-acyl carrier protein reductase (FabI).[9] This disruption of fatty acid synthesis is crucial for maintaining the integrity of the bacterial cell membrane.

Dodecenoic_Acid_Mechanism cluster_synthesis Bacterial Fatty Acid Synthesis FabI Enoyl-ACP Reductase (FabI) Disruption Disruption of Fatty Acid Synthesis FabI->Disruption DodecenoicAcid This compound Inhibition Inhibition of FabI DodecenoicAcid->Inhibition Inhibition->FabI MembraneDamage Compromised Cell Membrane Integrity Disruption->MembraneDamage

Figure 3. Postulated mechanism of action for this compound.

Conclusion

Lauric acid is a well-characterized antimicrobial agent with proven efficacy, particularly against Gram-positive bacteria. Its mechanism of action, centered on cell membrane disruption, is well-understood. In contrast, while unsaturated fatty acids, in general, are known to possess antimicrobial properties, there is a significant lack of specific data on the efficacy and mechanism of this compound. Further research is required to fully elucidate the antimicrobial potential of this compound and to enable a more direct and comprehensive comparison with lauric acid. This guide serves as a foundation for such future investigations.

References

How does 9-Dodecenoic acid affect lipid metabolism differently than saturated fats

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating global prevalence of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), has intensified the focus on the role of dietary fatty acids in cellular lipid metabolism. While saturated fatty acids (SFAs) have long been implicated in metabolic dysregulation, the effects of specific monounsaturated fatty acids (MUFAs), such as 9-dodecenoic acid, are less understood. This guide provides a comparative analysis of the differential effects of this compound, represented by the widely studied MUFA oleic acid, and saturated fats, primarily represented by palmitic acid, on key aspects of lipid metabolism. This comparison is supported by experimental data and detailed methodologies to aid researchers in their study design and interpretation.

Key Metabolic Processes: A Comparative Overview

The metabolic fate of fatty acids within the cell is complex, involving a tightly regulated balance between storage, oxidation, and synthesis. Emerging evidence indicates that monounsaturated and saturated fatty acids exert distinct effects on these pathways.

Lipogenesis and Triglyceride Accumulation

Lipogenesis, the process of synthesizing fatty acids and triglycerides, is a critical pathway in energy storage. Studies consistently demonstrate that while both oleic acid and palmitic acid can induce lipid accumulation in hepatocytes, the nature and consequences of this accumulation differ significantly. Oleic acid tends to promote the formation of larger, fewer lipid droplets and is associated with greater overall triglyceride storage. In contrast, palmitic acid leads to the formation of numerous small lipid droplets and is more strongly linked to cellular stress and lipotoxicity.

This difference is partly attributable to their differential regulation of the master transcriptional regulator of lipogenesis, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Monounsaturated fatty acids have been shown to suppress SREBP-1c activity, thereby downregulating the expression of lipogenic enzymes. Conversely, saturated fatty acids can activate SREBP-1c, promoting de novo lipogenesis.

Fatty Acid Oxidation

Fatty acid oxidation (FAO) is the catabolic process of breaking down fatty acids to generate energy. The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that promotes FAO. Research suggests that monounsaturated fatty acids, such as oleic acid, can activate AMPK, leading to increased fatty acid oxidation. The effect of saturated fatty acids on AMPK is more complex, with some studies reporting an inhibition of AMPK activity by palmitic acid, contributing to reduced fat oxidation and cellular energy imbalance.

Quantitative Data Summary

The following tables summarize quantitative data from key experimental studies comparing the effects of oleic acid (representing this compound) and palmitic acid (representing saturated fats) on lipid metabolism in hepatocytes.

Table 1: Effects on Triglyceride (TG) Accumulation and Cell Viability

Fatty AcidConcentrationCell LineDurationTG Accumulation (Fold Change vs. Control)Cell Viability (% of Control)Reference
Oleic Acid0.5 mMHepG224h~3.5~95%[1]
Palmitic Acid0.5 mMHepG224h~2.0~70%[1]
Oleic Acid0.75 mMPrimary Rat Hepatocytes24hHigher than PAMaintained[2]
Palmitic Acid0.5 mMPrimary Rat Hepatocytes24hLower than OA at 0.75mMDose-dependent decrease[2]

Table 2: Effects on Gene Expression of Key Metabolic Regulators

Fatty AcidConcentrationCell LineDurationSREBP-1c mRNA (Fold Change vs. Control)PPARα mRNA (Fold Change vs. Control)Reference
Oleic Acid0.5 mMHepG224h~1.5No significant change[1]
Palmitic Acid0.5 mMHepG224h~2.5~2.0[1]

Table 3: Effects on Fatty Acid Oxidation and AMPK Activation

Fatty AcidConcentrationCell TypeDurationFatty Acid Oxidation (Fold Change vs. Control)p-AMPK/AMPK Ratio (Fold Change vs. Control)Reference
Oleic Acid0.5 mMC2C12 myotubes24hIncreasedIncreased[3]
Palmitic Acid0.5 mMC2C12 myotubes24hDecreasedDecreased[3]
Oleic Acid0.3 mMDifferentiated myotubes6hIncreasedNot Measured[4]
Palmitic Acid0.3 mMDifferentiated myotubes6hNot MeasuredNot Measured[4]

Signaling Pathways

The differential effects of this compound (represented by oleic acid) and saturated fats on lipid metabolism are mediated by their distinct impacts on key signaling pathways.

SREBP1c_Pathway cluster_SFA Saturated Fats (e.g., Palmitic Acid) cluster_MUFA Monounsaturated Fats (e.g., this compound) Palmitic Acid Palmitic Acid ER Stress ER Stress Palmitic Acid->ER Stress SREBP1c Activation SREBP1c Activation ER Stress->SREBP1c Activation Lipogenic Gene Expression Lipogenic Gene Expression SREBP1c Activation->Lipogenic Gene Expression De Novo Lipogenesis De Novo Lipogenesis Lipogenic Gene Expression->De Novo Lipogenesis Oleic Acid Oleic Acid LXR LXR Oleic Acid->LXR antagonizes SREBP1c mRNA degradation SREBP1c mRNA degradation Oleic Acid->SREBP1c mRNA degradation accelerates SREBP1c Transcription SREBP1c Transcription LXR->SREBP1c Transcription

Figure 1. Differential regulation of the SREBP-1c lipogenic pathway.

AMPK_Pathway cluster_MUFA_AMPK Monounsaturated Fats (e.g., this compound) cluster_SFA_AMPK Saturated Fats (e.g., Palmitic Acid) Oleic Acid_AMPK Oleic Acid AMPK Activation AMPK Activation Oleic Acid_AMPK->AMPK Activation ACC Phosphorylation ACC Phosphorylation AMPK Activation->ACC Phosphorylation inhibits CPT1 Activity CPT1 Activity ACC Phosphorylation->CPT1 Activity relieves inhibition Fatty Acid Oxidation_inc Increased Fatty Acid Oxidation CPT1 Activity->Fatty Acid Oxidation_inc Palmitic Acid_AMPK Palmitic Acid AMPK Inhibition AMPK Inhibition Palmitic Acid_AMPK->AMPK Inhibition Fatty Acid Oxidation_dec Decreased Fatty Acid Oxidation AMPK Inhibition->Fatty Acid Oxidation_dec

References

In-vitro toxicity comparison of 9-Dodecenoic acid and its oxidized derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vitro Toxicity Comparison of 9-Dodecenoic Acid and its Oxidized Derivatives: A Guide for Researchers

This guide provides a comparative overview of the in-vitro toxicity of this compound and its oxidized derivatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective comparison and supporting experimental data from published studies. While direct comparative studies on this compound and its specific oxidized forms are limited, this guide synthesizes available data on structurally related oxidized fatty acids to provide insights into their potential toxicological profiles.

Data Presentation: Cytotoxicity of Oxidized Fatty Acid Derivatives

The following table summarizes the cytotoxic effects of various oxidized fatty acid derivatives, which can serve as a proxy for understanding the potential toxicity of oxidized this compound. The data is collated from studies on different cancer cell lines.

Compound/Isomer MixCell LineAssayIncubation Time (hours)IC50 (µM)Reference
9-oxo-(10E,12E)-octadecadienoic acidHeLa, SiHaNot SpecifiedNot Specified25-50[1]
13-Oxo-9Z,11E-octadecadienoic acidMDA-MB-231, MCF-7Cell Viability Assay24Not explicitly stated, but various concentrations tested[1]
9-oxo-(10E,12E)-octadecadienoic Acid (9-EE-KODE)Human Ovarian Cancer (HRA)Not SpecifiedNot SpecifiedExhibits cytotoxic activity[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are standard for assessing the cytotoxicity of fatty acid compounds.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in living cells.[3]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH released from damaged cells into the culture medium.[3]

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Medium Collection: After incubation, collect the cell culture medium.

  • LDH Reaction: Add the collected medium to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.

  • Absorbance Measurement: Measure the absorbance of NADH at 340 nm. The amount of LDH activity is proportional to the number of damaged cells.

Apoptosis Detection using Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Preparation: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Staining: Add fluorochrome-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature for 10-15 minutes. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells.[1][3]

  • PI Staining: Add propidium iodide (PI) to the cell suspension just before analysis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[1][3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.[1]

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis A Seed Cells B Compound Treatment (this compound & Derivatives) A->B C MTT Assay (Viability) B->C D LDH Assay (Membrane Integrity) B->D E Annexin V/PI Staining (Apoptosis) B->E G Spectrophotometry C->G D->G F Flow Cytometry E->F H IC50 Calculation F->H G->H

Caption: Workflow for evaluating the in-vitro cytotoxicity of fatty acids.

Putative Signaling Pathway for Oxidized Fatty Acid-Induced Apoptosis

Oxidized fatty acids are known to induce apoptosis through the mitochondrial pathway. This process often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases.[2][4]

G OFD Oxidized Fatty Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) OFD->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Confirming the Structure of Synthetic 9-Dodecenoic Acid: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative methods for the structural elucidation of synthetic 9-dodecenoic acid, a C12 monounsaturated fatty acid.

This document outlines the experimental protocols and presents supporting data for confirming the molecular structure of this compound, with a primary focus on the application of 2D NMR techniques, including COSY, HSQC, and HMBC. Furthermore, a comparative analysis with established chromatographic methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—is provided to offer a holistic view of the available analytical strategies.

Structural Confirmation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the molecular framework of a compound by resolving proton-proton and proton-carbon correlations. For synthetic this compound, 2D NMR is instrumental in unequivocally determining the position of the carbon-carbon double bond and confirming the overall carbon chain structure.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift ranges for fatty acids and data from structurally similar compounds.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Atom NumberProtonPredicted Chemical Shift (δ, ppm)Multiplicity
1-COOH~11.5br s
2α-CH₂~2.35t
3β-CH₂~1.63quint
4-7-(CH₂)₄-~1.30m
8Allylic CH₂~2.01m
9Olefinic CH~5.34m
10Olefinic CH~5.34m
11Allylic CH₂~2.01m
12Terminal CH₃~0.88t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom NumberCarbonPredicted Chemical Shift (δ, ppm)
1-COOH~180.1
2α-CH₂~34.1
3β-CH₂~24.7
4-7-(CH₂)₄-~29.0-29.5
8Allylic CH₂~27.2
9Olefinic CH~129.8
10Olefinic CH~130.2
11Allylic CH₂~27.2
12Terminal CH₃~14.1
Key 2D NMR Correlations for Structural Confirmation

The definitive placement of the double bond at the C9 position is achieved by analyzing the correlations in the COSY, HSQC, and HMBC spectra.

Table 3: Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelating Protons/CarbonsSignificance
¹H-¹H COSY H9 ↔ H8, H10Confirms connectivity of olefinic protons to adjacent allylic protons.
H10 ↔ H9, H11Confirms connectivity of the other olefinic proton.
H2 ↔ H3Confirms the start of the aliphatic chain.
¹H-¹³C HSQC H9 / C9Directly links the olefinic proton to its carbon.
H10 / C10Directly links the other olefinic proton to its carbon.
H2 / C2Confirms the assignment of the α-methylene group.
H12 / C12Confirms the assignment of the terminal methyl group.
¹H-¹³C HMBC H9 → C8, C11Crucial correlation: Shows 2- and 3-bond coupling from the olefinic proton to the allylic carbons, confirming the C8-C9=C10-C11 fragment.
H10 → C8, C11Reinforces the C8-C9=C10-C11 fragment confirmation.
H2 → C1, C3, C4Confirms the position of the α-methylene group relative to the carbonyl carbon and the rest of the aliphatic chain.
H12 → C10, C11Confirms the position of the terminal methyl group.

Comparison with Alternative Analytical Methods

While 2D NMR provides unparalleled detail for structural elucidation, other techniques are commonly employed in fatty acid analysis. The choice of method often depends on the specific analytical goal, sample throughput requirements, and available instrumentation.

Table 4: Comparison of Analytical Methods for this compound Structure Confirmation

Feature2D NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures nuclear spin transitions in a magnetic field to determine molecular structure.Separates volatile compounds based on boiling point and partitioning, followed by mass-based detection.Separates compounds based on their affinity for a stationary phase, with various detection methods.
Sample Preparation Dissolution in a deuterated solvent.Derivatization to fatty acid methyl esters (FAMEs) is typically required for volatility.[2]Can be analyzed directly or after derivatization for enhanced detection.[3][4]
Information Obtained Unambiguous confirmation of molecular structure, including stereochemistry and isomer identification.Provides molecular weight and fragmentation patterns, which can infer structure. Excellent for quantification.[5]Primarily used for separation and quantification. Can separate isomers with appropriate columns and methods.[4]
Strengths - Non-destructive- Provides detailed structural connectivity- Gold standard for novel structure elucidation- High sensitivity and selectivity- Well-established methods for fatty acid profiling- High throughput- Operates at ambient temperature, suitable for heat-sensitive compounds- Can be used for preparative separations
Limitations - Relatively low sensitivity- Longer acquisition times- Requires higher sample concentration- Destructive technique- Derivatization can introduce artifacts- Co-elution of isomers can be problematic- Structural information is limited without a mass spectrometer detector- Sensitivity can be lower for underivatized fatty acids

Experimental Protocols

2D NMR Spectroscopy of this compound
  • Sample Preparation: Dissolve approximately 10-20 mg of synthetic this compound in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and to optimize spectral width.

  • ¹H-¹H COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in F2, 256-512 increments in F1, and 4-8 scans per increment.

  • ¹H-¹³C HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz). Typical parameters include a spectral width of 12 ppm in the proton dimension and 200 ppm in the carbon dimension, 1024 data points in F2, 256 increments in F1, and 8-16 scans per increment.

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range C-H couplings (4-8 Hz). Typical parameters are similar to HSQC, but with a higher number of scans (16-64) per increment to detect weaker correlations.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) with sine-bell or squared sine-bell window functions and perform phase and baseline corrections.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Derivatization to FAMEs: To 1 mg of this compound, add 1 mL of 2% sulfuric acid in methanol. Heat the mixture at 55°C for 16 hours in a sealed vial. After cooling, add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid. Extract the FAMEs with 2 mL of n-hexane.[2]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 240°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan to identify the molecular ion and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation (Underivatized): Dissolve 1 mg of this compound in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.[3]

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV or Charged Aerosol Detector (CAD).

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile, methanol, and n-hexane (90:8:2) with 0.2% acetic acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm or CAD.

    • Injection Volume: 10 µL.

Visualization of Experimental Workflows and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation start Synthetic this compound dissolve Dissolve in CDCl3 start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer (≥500 MHz) nmr_tube->spectrometer cosy ¹H-¹H COSY spectrometer->cosy hsqc ¹H-¹³C HSQC spectrometer->hsqc hmbc ¹H-¹³C HMBC spectrometer->hmbc process Process Spectra cosy->process hsqc->process hmbc->process assign Assign Signals process->assign correlate Correlate 2D Data assign->correlate confirm Confirm Structure correlate->confirm

structural_confirmation cluster_structure cluster_cosy ¹H-¹H COSY cluster_hmbc ¹H-¹³C HMBC struct CH₃(CH₂)₁-CH=CH-(CH₂)₇-COOH H9 H9 (δ ~5.34) H10 H10 (δ ~5.34) H9->H10 J-coupling H8 H8 (δ ~2.01) H9->H8 J-coupling H9_hmbc H9 (δ ~5.34) H11 H11 (δ ~2.01) H10->H11 J-coupling C8 C8 (δ ~27.2) H9_hmbc->C8 ³J C11 C11 (δ ~27.2) H9_hmbc->C11 ²J H10_hmbc H10 (δ ~5.34) H10_hmbc->C8 ²J H10_hmbc->C11 ³J

References

Safety Operating Guide

Navigating the Safe Disposal of 9-Dodecenoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like 9-dodecenoic acid are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its purity, the quantity to be disposed of, and whether it has been mixed with other hazardous substances. The following steps provide a general framework for its disposal, adhering to the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines for laboratory waste.[4][5]

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is hazardous. A substance is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] If the this compound has been mixed with other chemicals, the entire mixture must be treated as hazardous waste.[6]

Step 2: Segregation of Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions.[4] this compound waste should be collected separately from other waste streams, particularly strong acids, bases, and oxidizers.[6][7] Use dedicated and clearly labeled waste containers for different types of chemical waste.[6]

Step 3: Container Selection and Labeling

Choose a waste container that is chemically compatible with this compound.[4][8] The container must be in good condition, with a secure, leak-proof closure.[4]

Properly label the waste container with the following information:

  • The words "Hazardous Waste" (if applicable)

  • The full chemical name: "Waste this compound"

  • The concentration and volume of the waste

  • The date when the waste was first added to the container

  • The associated hazards (e.g., combustible)

Step 4: On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][9] The SAA must be under the control of laboratory personnel.[4] Ensure that the waste containers are kept tightly closed except when adding waste.[8] It is advisable to use secondary containment to mitigate spills.[4][9]

Step 5: Disposal of Small, Uncontaminated Quantities

For small quantities of uncontaminated this compound, it may be permissible to manage it as non-hazardous waste.[1] This typically involves absorbing the liquid onto an inert material like vermiculite, dry sand, or earth.[1] The absorbed material should then be placed in a sealed, designated chemical waste container for disposal.[1] Under no circumstances should this compound be disposed of down the sink or in regular trash. [4][8]

Step 6: Arranging for Professional Disposal

For larger quantities or contaminated this compound, disposal must be handled by a licensed hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EH&S) department should be contacted to arrange for the pickup and disposal of the waste.[8]

Quantitative Data for Laboratory Chemical Waste Management

The following table summarizes key quantitative parameters for the management of chemical waste in a laboratory setting, based on general regulatory guidelines.

ParameterGuidelineCitation
Maximum Accumulation Time in SAA 12 months for academic laboratories under Subpart K.[5]
Maximum Volume in SAA (Laboratories) 25 gallons of chemical waste.[9]
Maximum Volume in SAA (Non-Laboratory Areas) 55 gallons of chemical waste.[9]
pH for Sewer Discharge (Neutralized Aqueous Waste) Between 5.5 and 9.0.[8]
Post-Neutralization Flush Ratio 20 parts water to 1 part neutralized solution.[3]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of neutralization for acidic waste is a relevant procedure.

General Neutralization Protocol for Acidic Waste:

  • Dilution: In a fume hood, slowly add the acidic waste to a large volume of cold water (a common guideline is a 1:10 ratio of acid to water). Never add water to acid. [3]

  • Neutralization: While continuously stirring the diluted acid, slowly add a weak base such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[3]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the weak base until the pH of the solution is between 6.0 and 8.0, or as specified by local wastewater regulations.[3]

  • Final Disposal: Once neutralized, and if the solution contains no other hazardous components, it may be permissible to dispose of it down the drain with a copious amount of water.[3] For solutions containing other hazards, it must be collected as hazardous waste.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste mixed with other hazardous chemicals? A->B C Treat as Hazardous Waste B->C Yes D Is the quantity small and uncontaminated? B->D No G Collect in a compatible, labeled hazardous waste container C->G E Absorb on inert material (e.g., vermiculite) D->E Yes D->G No F Place in a sealed, labeled non-hazardous waste container E->F I Contact EH&S for professional disposal F->I H Store in Satellite Accumulation Area (SAA) G->H H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 9-Dodecenoic acid is paramount to ensuring operational safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to its proper handling, necessary personal protective equipment (PPE), and disposal procedures.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection Wear appropriate chemical-resistant protective gloves (e.g., nitrile, neoprene) to prevent skin exposure.[4][5][6] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[5]
Protective Clothing Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[6][7] For larger quantities or where splashing is likely, consider fire/flame resistant and impervious clothing.[4]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator should be used when necessary, particularly in cases of aerosolization, dust formation, or spills in poorly ventilated areas.[1][7]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[4]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

  • Handling: Avoid contact with skin and eyes.[4] Prevent the formation of dust and aerosols.[4] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials such as strong acids and bases.[2]

  • Decontamination: After handling, wash hands and other exposed areas with mild soap and water.[2]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Classification: While some related compounds are not classified as hazardous waste, it is prudent to handle the disposal of this compound as chemical waste.[8]

  • Small Spills: For small spills, absorb the liquid onto an inert material such as dry sand, earth, or vermiculite.[7]

  • Containment: Place the absorbed material into a designated, sealed, and properly labeled chemical waste container.[4][7]

  • Labeling: Clearly label the container with the contents, for example, "Waste this compound".

  • Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

  • Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[4]

Experimental Workflow and Safety Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_post Post-Handling A 1. Conduct Risk Assessment B 2. Prepare Engineering Controls (Fume Hood) A->B C 3. Don Required PPE B->C D 4. Handle this compound (Avoid Contact and Aerosol Generation) C->D E 5. Perform Experiment D->E F 6. Store Properly E->F G 7. Segregate Waste E->G K 11. Decontaminate Work Area F->K H 8. Absorb and Contain Spills G->H I 9. Label Waste Container H->I J 10. Dispose via Licensed Vendor I->J J->K L 12. Doff and Dispose of PPE K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Dodecenoic acid
Reactant of Route 2
Reactant of Route 2
9-Dodecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.